(S)-Ladostigil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S.Na/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUDSKIRZCSXJA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Ladostigil: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, also known as TV3326, is a multimodal neuroprotective agent designed to address the complex pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[1][2] Developed through a multi-target approach, it combines the pharmacophores of a cholinesterase inhibitor and a monoamine oxidase (MAO) inhibitor within a single molecule.[3][4] This dual-action capability allows this compound to concurrently mitigate cholinergic deficits and monoaminergic imbalances, which are key features of neurodegeneration.[3] Beyond its primary enzyme inhibition, this compound exhibits a range of neuroprotective effects, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of critical signaling pathways.[1][5] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Data: Inhibitory and Neuroprotective Efficacy
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings related to its inhibitory activity against target enzymes and its neuroprotective effects in cellular models.
Table 1: In Vitro Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 31.8 | [6] |
| Butyrylcholinesterase (BuChE) | 100 times less potent than against AChE | [7][8] |
| Monoamine Oxidase B (MAO-B) | 37.1 | [6] |
Table 2: In Vivo Enzyme Inhibition and Neuroprotective Effects of this compound
| Animal Model | Dosage | Route | Duration | Key Findings | Source |
| Rats | 12-35 mg/kg | Oral | - | Antagonizes scopolamine-induced spatial memory impairments. | [7] |
| Rats | 17-69 mg/kg | Oral | - | Dose-dependent increase in cholinesterase inhibition. | [7] |
| Aged Rats | 1 mg/kg/day | Oral | 30 days | Upregulated mRNA expression of various metabolic and oxidative enzymes in the hippocampus. | [5] |
| Mice | 52 mg/kg | Chronic | - | Inhibited MAO-A and MAO-B in various brain regions by 65% and 90% respectively. | [8] |
Table 3: Cellular Neuroprotective Effects of this compound
| Cell Line | Stressor | This compound Concentration | Protective Effect | Source |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Dose-dependently increased cell viability. | [5] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 5.4 µM | Significantly reduced the oxidative state. | [9] |
| SK-N-SH | Apoptotic stimuli | - | Decreased cell death (IC50 = 1.05 µM for caspase-3 activation inhibition). | [10] |
Core Mechanisms of Neuroprotection
This compound's neuroprotective actions are multifaceted, extending beyond simple enzyme inhibition. The primary mechanisms include:
-
Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO): By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[7] Simultaneously, its inhibition of MAO-A and MAO-B increases the levels of monoamine neurotransmitters like dopamine, serotonin, and noradrenaline, which can have antidepressant and anti-parkinsonian effects.[7][8]
-
Anti-apoptotic Activity: this compound has been shown to protect neurons from apoptosis (programmed cell death). It modulates the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and Bad.[10] This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the activation of caspases, the key executioners of apoptosis.
-
Attenuation of Oxidative Stress: The compound exhibits significant antioxidant properties. It reduces the production of intracellular reactive oxygen species (ROS) and upregulates the expression of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1, and peroxiredoxin 1.[5] By combating oxidative stress, this compound protects neurons from damage induced by free radicals.
-
Modulation of Signaling Pathways: this compound influences key intracellular signaling pathways involved in cell survival and neuroprotection. It activates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][10] Activation of these pathways is linked to the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment and reducing the formation of neurotoxic amyloid-β peptides.[3][10]
-
Anti-inflammatory Effects: Chronic neuroinflammation, mediated by the activation of microglia, is a hallmark of neurodegenerative diseases. This compound has been shown to prevent microglial activation, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammatory processes.[9][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. evotec.com [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 10. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 11. LDH cytotoxicity assay [protocols.io]
(S)-Ladostigil: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, or (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal drug candidate under investigation for the treatment of neurodegenerative diseases, with a particular focus on Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its core pharmacological activities, neuroprotective mechanisms, and key experimental findings. The document is intended to be a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Alzheimer's disease. This compound was designed as a dual-target drug, combining the pharmacophores of rivastigmine, a cholinesterase inhibitor, and rasagiline (B1678815), a selective monoamine oxidase-B (MAO-B) inhibitor.[1] This unique structure allows it to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both MAO-A and MAO-B, with a notable brain-selective action on the latter.[1][3] Beyond its enzyme inhibitory functions, preclinical studies have demonstrated a range of neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic actions, as well as the modulation of critical pro-survival signaling pathways and neurotrophic factors.[1][4]
Core Pharmacological Activities: Enzyme Inhibition
This compound's primary mechanism of action involves the dual inhibition of cholinesterases and monoamine oxidases.[1] In vivo studies in rats have demonstrated dose-dependent inhibition of these enzymes in the brain.[1]
| Enzyme Target | Inhibition (%) | Dose | Species/Model | Source |
| Brain Cholinesterase (ChE) | ~30% | 8.5 mg/kg/day | Aged Rats (in vivo) | [1] |
| Brain MAO-A | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [1] |
| Brain MAO-B | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [1] |
| Acetylcholinesterase (AChE) | 25-40% | 12-35 mg/kg (oral) | Rats (in vivo) | [1][5] |
| Acetylcholinesterase (AChE) | 50-60% | 139 mg/kg (oral) | Rats (in vivo) | [1][5] |
| Brain MAO (general) | ~70% | 26 mg/kg (for 2 weeks) | Mice (in vivo) | [1] |
In vitro studies have shown that this compound is approximately 100 times more potent against AChE than BuChE.[1] A key feature of the drug is its brain-selective MAO inhibition, with minimal effects observed in the liver and small intestine, which may contribute to a safer profile compared to non-selective MAO inhibitors.[3][4]
Neuroprotective Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects through multiple interconnected pathways. These include the modulation of amyloid precursor protein (APP) processing, activation of pro-survival signaling cascades, upregulation of neurotrophic factors, and attenuation of neuroinflammation.[1][4][6]
Modulation of Amyloid Precursor Protein (APP) Processing
This compound has been shown to influence the processing of APP, a key protein in the pathogenesis of Alzheimer's disease, by promoting the non-amyloidogenic pathway.[6][7] This action is linked to the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][4] By stimulating the α-secretase enzyme, this compound enhances the production of the neuroprotective soluble APPα fragment (sAPPα) and reduces the generation of the amyloid-beta (Aβ) peptide, which is central to the formation of amyloid plaques.[7][8]
Activation of Pro-Survival Signaling Pathways
A central component of this compound's neuroprotective action is the activation of the PKC and MAPK/ERK signaling pathways.[1][4] These pathways are crucial for promoting cell survival, plasticity, and differentiation. Their activation by this compound contributes to its anti-apoptotic and neuroprotective effects.[4]
Upregulation of Neurotrophic Factors
This compound has been shown to enhance the expression of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[9][10] These proteins are essential for neuronal survival, growth, and differentiation, and their upregulation by this compound likely contributes to its neuro-restorative potential.[9] The induction of these neurotrophic factors is associated with the activation of the phosphatidylinositol 3-kinase (PI3K) and MAPK pathways.[9][10]
Anti-Inflammatory and Immunomodulatory Effects
A significant aspect of this compound's neuroprotective profile is its ability to modulate neuroinflammation, primarily through its effects on microglia, the resident immune cells of the brain.[1] In aged rats, chronic treatment with this compound has been shown to reduce microglial activation.[1] In vitro studies have further elucidated this mechanism, showing that this compound reduces the nuclear translocation of NF-κB and the phosphorylation of ERK1/2 and p38, key signaling molecules in the inflammatory cascade.[1] This leads to a downregulation in the gene expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[1]
Clinical Trial Data
A phase 2, randomized, double-blind, placebo-controlled clinical trial evaluated the safety and efficacy of low-dose (10 mg/day) this compound in patients with Mild Cognitive Impairment (MCI) over a 36-month period.[11][12] While the study did not meet its primary endpoint of delaying the progression from MCI to Alzheimer's disease, it did reveal a potential disease-modifying effect.[11][12]
| Outcome Measure | This compound Group | Placebo Group | p-value | Source |
| Progression to Alzheimer's Disease | 14.1% (14 of 99 patients) | 20.4% (21 of 103 patients) | 0.162 | [11] |
| Whole-Brain Volume Decrease | Less than placebo | More than this compound | 0.025 | [11][12] |
| Hippocampus Volume Decrease | Less than placebo | More than this compound | 0.043 | [11][12] |
The annualized decrease in whole-brain volume was -0.74% for the this compound group compared to -1.09% for the placebo group.[11] For the hippocampus, the annualized volume decrease was -1.12% for the this compound group versus -1.55% for the placebo group.[11] These findings suggest that this compound may have an effect on reducing brain atrophy.[11][12] The drug was found to be safe and well-tolerated at the low dose administered in this trial.[11][12]
Another Phase II study in patients with mild to moderate Alzheimer's disease at a dose of 80 mg twice daily did not show statistically significant cognitive effects.[11][13]
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[14][15]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[14][15] The rate of color formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
This compound or its active metabolite
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, this compound solution (at various concentrations), and DTNB solution to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound compared to the control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Several methods can be used to determine MAO inhibitory activity in vitro, including fluorometric and spectrophotometric assays.[15][16]
Principle (Fluorometric Kynuramine (B1673886) Assay for MAO-A): This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline (B1666331) by MAO-A.[16][17]
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound's active metabolite
-
Positive control inhibitor (e.g., Clorgyline)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well black microplate, add the test compound or control, followed by the MAO-A enzyme solution.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine solution to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[16]
Principle (Peroxidase-Linked Spectrophotometric Assay for MAO-B): This assay measures the hydrogen peroxide produced by the MAO-B catalyzed oxidation of a substrate. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe to produce a colored or fluorescent product.[18]
In Vitro Neuroprotection Assay
These assays are used to quantify the protective effect of this compound against neurotoxin-induced cell death.[1][19]
Cell Model: Human neuroblastoma cell line SH-SY5Y is commonly used.[20][21]
Induction of Cell Death: Oxidative stress can be induced using hydrogen peroxide (H₂O₂), or excitotoxicity can be induced using N-methyl-D-aspartate (NMDA).[19][20]
Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.[19][20]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of cytotoxicity.[19]
General Procedure:
-
Cell Culture and Plating: Culture and seed SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period.
-
Induction of Neurotoxicity: Expose the cells to the neurotoxic agent (e.g., H₂O₂ or NMDA).
-
Incubation: Incubate the cells for an additional period.
-
Cell Viability Assessment: Perform MTT or LDH assay to determine the extent of cell death.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Ladostigil in Parkinson's Disease Models: A Technical Overview
(S)-Ladostigil , a multimodal neuroprotective agent, has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease. This technical guide synthesizes the current understanding of this compound's mechanism of action, offering an in-depth look at the experimental data and protocols from key studies. It is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Core Pharmacological Activities
This compound, also known as TV3326, is a novel molecule that combines the pharmacophores of two established drugs: the cholinesterase inhibitor rivastigmine (B141) and the selective monoamine oxidase-B (MAO-B) inhibitor rasagiline (B1678815).[1][2] This dual-action design allows it to simultaneously address cholinergic deficits and dopaminergic depletion, two key pathological features of Parkinson's disease.[2][3]
Beyond its primary enzyme inhibitory functions, this compound exerts a range of neuroprotective effects through multiple, interconnected pathways. These include anti-inflammatory, antioxidant, and anti-apoptotic actions, as well as the modulation of key signaling cascades and neurotrophic factors.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| Neuroprotection (IC50) | SK-N-SH Neuroblastoma | Apoptosis Induction | 1.05 µM | [1] |
| Enzyme Inhibition | In vitro enzyme assays | - | ~100x more potent against BuChE than AChE | [7] |
| Cell Viability | SH-SY5Y Neuroblastoma | Hydrogen Peroxide Exposure | Dose-dependent increase (10⁻⁶ - 10 µM) | [8] |
| Oxidative Stress Reduction | SH-SY5Y Neuroblastoma | Hydrogen Peroxide (80 µM) | Significant reduction in oxidized cells with 5.4 µM Ladostigil (B1674322) | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| MPTP-induced Parkinsonism (Mice) | Chronic treatment | Prevents destruction of nigrostriatal neurons | [7] |
| Aged Rats (16 months old) | 1 mg/kg/day for 6 months | Prevented age-related increase in activated astrocytes and microglia; Improved spatial memory | [10] |
| Rats | 8.5 mg/kg/day | ~30% inhibition of brain ChE; 55-59% inhibition of brain MAO-A and MAO-B | [6] |
| Rats with Scopolamine-induced memory impairment | 12-35 mg/kg (oral) | Antagonized spatial memory impairments | [2] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways. These pathways are central to neuronal survival, apoptosis, and the cellular response to stress.
Caption: Key neuroprotective signaling pathways activated by this compound.
This compound has been shown to activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.[4][5] This activation stimulates the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the release of the neuroprotective soluble APP-alpha (sAPPα).[1] Furthermore, this compound regulates the Bcl-2 family of proteins, resulting in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bad and Bax.[1] This shift in the balance of Bcl-2 family members ultimately leads to the inhibition of caspase-3 activation and a reduction in apoptotic cell death.[1] The drug also enhances the cellular antioxidant defense system by increasing the activity and expression of enzymes like catalase and glutathione reductase.[8] Additionally, this compound exhibits anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-1β, potentially through the inhibition of NF-κB signaling.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key in vitro and in vivo experiments used to evaluate this compound.
In Vitro Neuroprotection Assay
This protocol is based on studies investigating the protective effects of this compound against apoptosis in neuroblastoma cell lines.[1]
Caption: Experimental workflow for in vitro neuroprotection assays.
-
Cell Culture: Human neuroblastoma cell lines, such as SK-N-SH or SH-SY5Y, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][11]
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before the induction of apoptosis.[9][11]
-
Apoptosis Induction: Apoptosis is induced by methods such as serum withdrawal or exposure to neurotoxins like hydrogen peroxide or 6-hydroxydopamine (6-OHDA).[1][8]
-
Cell Viability Assessment: Cell viability is quantified using assays like the MTT assay, which measures mitochondrial metabolic activity.[11]
-
Apoptosis Marker Analysis: The extent of apoptosis is determined by measuring the activity of key executioner caspases, such as caspase-3, and by analyzing the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family via Western blotting.[1]
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol is a standard method for evaluating the neuroprotective effects of compounds in a well-established animal model of Parkinson's disease.[7]
Caption: Experimental workflow for the in vivo MPTP mouse model.
-
Animal Model: Male C57BL/6 mice are commonly used for this model.
-
Drug Administration: this compound is administered orally or via injection for a specified period before and/or during MPTP treatment.[7]
-
MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: Motor function and coordination are assessed using tests such as the rotarod test and open-field test.
-
Neurochemical Analysis: After the treatment period, brain tissue is collected. The levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: The brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.[7]
Conclusion
The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Parkinson's disease. Its multimodal mechanism of action, targeting both symptomatic relief through cholinesterase and MAO inhibition and neuroprotection via the modulation of key cell survival and anti-inflammatory pathways, represents a promising therapeutic strategy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to further investigate and build upon the existing knowledge of this compelling compound. While Phase II clinical trials for this compound have been conducted for Alzheimer's disease and mild cognitive impairment, further clinical investigation in Parkinson's disease is warranted.[12][13][14]
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S)-Ladostigil in Preventing Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal drug candidate under investigation for neurodegenerative diseases. Its neuroprotective properties are extensive, with a significant component being the prevention of neuronal apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound confers its anti-apoptotic effects. We will explore its influence on key signaling pathways, regulation of apoptotic proteins, and its role in mitigating oxidative stress-induced cell death. This document consolidates quantitative data from pivotal studies, presents detailed experimental protocols for in vitro and in vivo models, and visualizes the complex signaling cascades involved.
Core Anti-Apoptotic Mechanisms of this compound
This compound employs a multi-pronged approach to inhibit neuronal apoptosis, primarily through the modulation of intracellular signaling pathways, regulation of the Bcl-2 family of proteins, and antioxidant activities. A key attribute of this compound is its propargylamine (B41283) moiety, which is largely responsible for its neuroprotective actions against cytotoxicity induced by various insults.[1][2] These neuroprotective effects are independent of its monoamine oxidase (MAO) inhibitory activity, as demonstrated by its S-isomer, TV3279, which lacks MAO inhibition but still exhibits neuroprotective properties.[3]
Activation of Pro-Survival Signaling Pathways
This compound has been shown to activate critical pro-survival signaling cascades, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] Activation of these pathways is crucial for promoting neuronal survival and resilience.[6] By stimulating these cascades, this compound helps to counteract apoptotic signals and promote a cellular environment conducive to survival.
Regulation of the Bcl-2 Protein Family
A central aspect of this compound's anti-apoptotic function is its ability to modulate the expression of the Bcl-2 family of proteins.[3][5] This family of proteins consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members that are critical regulators of the intrinsic apoptotic pathway.[3] this compound has been demonstrated to upregulate the expression of the anti-apoptotic protein Bcl-2 while concurrently downregulating the expression of the pro-apoptotic proteins Bax and Bad.[1][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a key step in the initiation of caspase-dependent apoptosis.
Inhibition of Caspase Activation
By preventing the release of cytochrome c, this compound effectively inhibits the activation of downstream effector caspases, such as caspase-3.[3] Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Ladostigil (B1674322) has been shown to dose-dependently decrease cell death by inhibiting the cleavage and activation of caspase-3.[1][3]
Antioxidant and Anti-inflammatory Effects
This compound also exhibits potent antioxidant properties, which contribute to its anti-apoptotic effects.[7][8] It can reduce the production of reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes.[8] By mitigating oxidative stress, this compound protects neurons from a major trigger of apoptosis. Furthermore, its anti-inflammatory actions, such as reducing microglial activation, also contribute to a less neurotoxic environment.[9][10]
Quantitative Data on the Anti-Apoptotic Effects of this compound
The following tables summarize key quantitative findings from in vitro studies investigating the neuroprotective and anti-apoptotic efficacy of this compound.
| Parameter | Value | Cell Model | Condition | Reference |
| Caspase-3 Activation IC50 | 1.05 µM | SK-N-SH neuroblastoma cells | Apoptosis induced by serum deprivation | [1][3] |
| Cell Viability | Increased | SH-SY5Y neuroblastoma cells | Hydrogen peroxide (H₂O₂) induced oxidative stress | [8] |
| Intracellular ROS Production | Decreased | SH-SY5Y neuroblastoma cells | H₂O₂ induced oxidative stress | [8] |
| Catalase Activity | Increased | SH-SY5Y neuroblastoma cells | H₂O₂ induced oxidative stress | [8] |
Table 1: In Vitro Efficacy of this compound in Preventing Apoptotic Markers.
| Gene/Protein | Effect of this compound | Cell Model | Condition | Reference |
| Bcl-2 | Increased gene and protein expression | SK-N-SH neuroblastoma cells | Apoptosis induced by serum deprivation | [1][3][6] |
| Bax | Reduced gene and protein expression | SK-N-SH neuroblastoma cells | Apoptosis induced by serum deprivation | [1][3][6] |
| Bad | Reduced gene and protein expression | SK-N-SH neuroblastoma cells | Apoptosis induced by serum deprivation | [1][3][6] |
| Catalase | Increased mRNA levels | SH-SY5Y neuroblastoma cells | H₂O₂ induced oxidative stress | [8] |
| NQO1 | Increased mRNA levels | SH-SY5Y neuroblastoma cells | H₂O₂ induced oxidative stress | [8] |
| Prx 1 | Increased mRNA levels | SH-SY5Y neuroblastoma cells | H₂O₂ induced oxidative stress | [8] |
| GSHPX-P | Increased mRNA levels | Aged rat hippocampus | Chronic treatment | [8] |
| GST | Increased mRNA levels | Aged rat hippocampus | Chronic treatment | [8] |
| G6PD | Increased mRNA levels | Aged rat hippocampus | Chronic treatment | [8] |
Table 2: Modulation of Gene and Protein Expression by this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are mediated by complex intracellular signaling pathways. The following diagrams illustrate the key cascades involved in its anti-apoptotic action.
Caption: this compound activates PKC and MAPK pathways to promote neuronal survival.
Caption: this compound regulates the Bcl-2 family to inhibit apoptosis.
Experimental Workflows
The following diagram outlines a general workflow for assessing the neuroprotective effects of this compound in an in vitro model of neuronal apoptosis.
Caption: General workflow for in vitro neuroprotection assays of this compound.
Experimental Protocols
In Vitro Model: Neuroprotection in SH-SY5Y Cells
4.1.1. Cell Culture and Maintenance
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-Alanyl-L-Glutamine.[4][11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4][11]
-
Passage cells upon reaching 80-90% confluency using trypsin-EDTA.[11]
4.1.2. Induction of Apoptosis and this compound Treatment
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates at 2 x 10⁴ cells/well for viability assays).[4][11]
-
Allow cells to adhere overnight.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 1 µM, 5.4 µM) for 1-2 hours.[4][8]
-
Induce apoptosis by either:
4.1.3. Cell Viability Assay (MTT Assay)
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[4]
-
Measure the absorbance at 535 nm using a microplate reader.[4]
4.1.4. Western Blot Analysis for Signaling Proteins
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK (ERK1/2), as well as Bcl-2, Bax, and Bad overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
4.1.5. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for Bcl-2, Bax, Bad, and antioxidant enzymes.[6]
-
Normalize the expression of target genes to a housekeeping gene (e.g., 18S-rRNA).[6]
In Vivo Model: Global Cerebral Ischemia in Gerbils
4.2.1. Animal Model
4.2.2. Induction of Global Ischemia
-
Make a ventral midline cervical incision to expose both common carotid arteries.[14]
-
Occlude both common carotid arteries using micro-aneurysm clips for a defined period (e.g., 10-15 minutes) to induce global cerebral ischemia.[9][13]
-
Remove the clips to allow for reperfusion.
-
Suture the incision and allow the animals to recover.
4.2.3. This compound Administration
-
Administer this compound or vehicle (e.g., saline) intraperitoneally at a specified time before or after the ischemic insult.
4.2.4. Assessment of Neuroprotection
-
At a designated time post-ischemia (e.g., 72 hours), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.[9]
-
Remove the brains and process for histological analysis (e.g., Hematoxylin and Eosin staining) to assess neuronal damage, particularly in the hippocampus.[9]
-
Quantify the number of surviving neurons in specific brain regions (e.g., CA1 region of the hippocampus) to determine the neuroprotective effect of this compound.[9]
In Vivo Model: Aged Rats
4.3.1. Animal Model and Treatment
-
Use aged rats (e.g., 16 months old).[10]
-
Administer this compound chronically (e.g., 1 mg/kg/day for 6 months) via oral gavage.[8][10]
4.3.2. Behavioral Testing
-
Assess spatial memory using the Morris Water Maze.[15]
-
Evaluate recognition memory using the Novel Object Recognition task.[15]
4.3.3. Post-Mortem Analysis
-
Following the treatment period, euthanize the rats and collect brain tissue.
-
Isolate specific brain regions, such as the hippocampus.[8]
-
Perform qPCR to measure the mRNA expression levels of antioxidant enzymes (e.g., GSHPX-P, GST, G6PD).[8]
-
Conduct immunohistochemistry to assess markers of glial activation (e.g., CD11b).[15]
Conclusion
This compound demonstrates a robust capacity to prevent neuronal apoptosis through a multifaceted mechanism of action. Its ability to activate pro-survival signaling pathways, favorably modulate the Bcl-2 family of proteins, inhibit caspase activation, and exert antioxidant effects positions it as a promising neuroprotective agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel compounds in the context of neurodegenerative disease research and development.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cerebral ischemia model using mongolian gerbils-comparison between unilateral and bilateral carotid occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ladostigil: A Deep Dive into its Role in Mitochondrial Homeostasis and Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, the S-enantiomer of the multimodal neuroprotective agent Ladostigil (B1674322), has emerged as a compound of significant interest for its therapeutic potential in neurodegenerative diseases. While its parent compound, Ladostigil, possesses both cholinesterase and monoamine oxidase (MAO) inhibitory activities, this compound (also known as TV3279) is a cholinesterase inhibitor that lacks MAO inhibitory action.[1] This distinction makes it a valuable tool for dissecting the molecular mechanisms underlying its neuroprotective effects, which are increasingly being linked to the preservation of mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mitochondrial bioenergetics, dynamics, and its role in mitigating mitochondrial-mediated apoptosis. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its mitochondrial effects, and visualizations of the implicated signaling pathways and experimental workflows. This document aims to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics targeting mitochondrial dysfunction in neurological disorders.
Introduction: The Mitochondrion as a Therapeutic Target in Neurodegeneration
Mitochondria are central to neuronal health, governing not only energy production but also calcium homeostasis, reactive oxygen species (ROS) signaling, and the intrinsic apoptotic pathway.[2] A growing body of evidence implicates mitochondrial dysfunction as a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2] Consequently, therapeutic strategies aimed at preserving mitochondrial integrity and function represent a promising avenue for drug development.
This compound's neuroprotective properties, independent of MAO inhibition, suggest a direct or indirect engagement with cellular pathways crucial for neuronal survival.[1] Research points towards its ability to modulate mitochondrial function under conditions of cellular stress, thereby preventing the initiation of apoptotic cascades and promoting cell survival.
Quantitative Effects of this compound on Mitochondrial Function
The neuroprotective effects of this compound are intrinsically linked to its ability to maintain mitochondrial homeostasis. The following tables summarize the key quantitative findings from in vitro studies, primarily utilizing the human neuroblastoma SH-SY5Y and SK-N-SH cell lines, which are widely accepted models for neuronal studies.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress
| Parameter Assessed | Cell Line | Stressor | This compound Concentration | Key Finding | Reference |
| Cell Viability | SH-SY5Y | Hydrogen Peroxide (H₂O₂) (80 µM) | 5.4 µM | Pre-incubation (2h) with Ladostigil significantly reduced the fraction of oxidized cells.[3] | [3] |
| Cell Viability | SH-SY5Y | Sin1 (300 µM) | 5.4 µM | Pre-incubation (2h) with Ladostigil improved cell viability to ~75% relative to untreated cells.[4] | [4] |
| Cell Viability | SH-SY5Y | Sin1 (500 µM) | 5.4 µM | No protective effect was observed at this higher stressor concentration.[4] | [4] |
Table 2: Regulation of Mitochondrial-Associated Apoptotic Proteins by this compound
| Protein | Cell Line | Treatment Condition | This compound Concentration | Effect | Reference |
| Bcl-2 (anti-apoptotic) | SK-N-SH | Apoptotic model | Not specified | Markedly increased levels. | [5] |
| Bax (pro-apoptotic) | SK-N-SH | Apoptotic model | Not specified | Reduced levels. | [5] |
| Bad (pro-apoptotic) | SK-N-SH | Apoptotic model | Not specified | Reduced levels. | [5] |
Note: While the referenced study primarily discusses Ladostigil, it explicitly states that its S-isomer, TV3279, exerted similar neuroprotective properties and regulated APP processing, indicating these effects are independent of MAO inhibition.[1][5] The study also notes that TV3279 markedly increased Bcl-2 levels while reducing Bax and Bad expression.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of this compound's effects on mitochondrial function.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[6]
-
Culture Medium: Minimum Essential Medium (MEM) and F12 (1:1 ratio) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: 37°C in a 5% CO₂ humidified incubator.[6]
-
Induction of Oxidative Stress:
-
This compound Treatment: Cells are typically pre-treated with this compound (e.g., 5.4 µM) for 2 hours prior to the addition of the stressor.[3][4]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A common method for assessing ΔΨm is the use of the cationic fluorescent dye, JC-1.
-
Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
-
Protocol Outline:
-
Culture SH-SY5Y cells in a 96-well plate.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Induce mitochondrial depolarization with a known uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or flow cytometer.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Protocol Outline:
-
Plate SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with this compound.
-
Induce oxidative stress (e.g., with H₂O₂).
-
Incubate the cells with DCF-DA.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
ATP Production Assay
Cellular ATP levels can be measured using a luciferin (B1168401)/luciferase-based bioluminescence assay.
-
Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.
-
Protocol Outline:
-
Culture and treat SH-SY5Y cells as described above.
-
Lyse the cells to release intracellular ATP.
-
Add the cell lysate to a reaction mixture containing luciferin and luciferase.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence signal to a standard curve of known ATP concentrations.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound on mitochondrial function are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for in vitro assessment.
Discussion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound in promoting mitochondrial health and protecting against neuronal cell death. Its ability to upregulate anti-apoptotic proteins like Bcl-2, while downregulating pro-apoptotic members such as Bax and Bad, positions it as a promising candidate for modulating the intrinsic apoptotic pathway.[5] Furthermore, its demonstrated efficacy in reducing oxidative stress in cellular models highlights its potential to counteract a key driver of neurodegeneration.[3]
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
In vivo studies: While in vitro data is compelling, further in vivo studies in animal models of neurodegenerative diseases are crucial to confirm the translation of these mitochondrial protective effects.
-
Target identification: The precise molecular target(s) of this compound that initiate the PKC/MAPK signaling cascade remain to be fully identified.
-
Combination therapies: Investigating the synergistic potential of this compound with other neuroprotective agents that target different pathological pathways could lead to more effective treatment strategies.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases.
Conclusion
This compound represents a promising neuroprotective agent with a mechanism of action that converges on the mitochondrion. Its ability to preserve mitochondrial function and inhibit apoptotic signaling, independent of MAO inhibition, underscores its potential as a therapeutic for a range of neurodegenerative disorders. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound.
References
- 1. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
The Pharmacokinetics of (S)-Ladostigil: A Technical Overview
(S)-Ladostigil , with the chemical name [(N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate], is a novel multimodal neuroprotective agent designed for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] It combines the properties of a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO) inhibitor in a single molecule.[1][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a summary of the available information on its absorption, distribution, metabolism, and excretion (ADME), based on preclinical and clinical studies.
Note on Data Availability: Comprehensive quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and half-life, for this compound are not extensively available in the public domain. The available information is largely qualitative, focusing on its metabolic pathways and general observations from preclinical and clinical studies.
Pharmacokinetic Profile Summary
While specific quantitative values are limited, preclinical studies in rodents provide some insights into the behavior of this compound in vivo.
| Parameter | Species | Observation | Citation |
| Absorption | Rodents | Readily absorbed after oral administration and penetrates the blood-brain barrier. | [3] |
| Distribution | Rats | Brain cholinesterase inhibition of 25-40% observed after oral administration, indicating significant brain penetration. | [3][4] |
| Metabolism | Humans, Rats | Primarily metabolized in the liver. Two major active metabolites have been identified: R-MCPAI and R-HPAI. Another metabolite, R-CAI, is formed through depropargylation. | [5] |
| Excretion | - | Data on the routes and extent of excretion of this compound and its metabolites are not currently available in the public literature. | - |
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its pharmacokinetic profile, leading to the formation of active metabolites that contribute to its overall pharmacological effect.
| Parent Compound | Metabolizing Enzyme | Metabolite | Pharmacological Activity of Metabolite | Citation |
| This compound | CYP2C19 (via de-ethylation) | R-MCPAI (6-(N-methyl carbamyloxy)-N-propargyl-1(R)-aminoindan) | Cholinesterase Inhibitor | [5] |
| This compound | - (via hydrolysis) | R-HPAI (6-Hydroxy–N-propargyl-1(R)-aminoindan) | MAO Inhibitor | [5] |
| This compound | CYP1A2 (via depropargylation) | R-CAI (6-(N-ethyl, N-methyl carbamyloxy)-1(R)-aminoindan) | - | [5] |
R-MCPAI is believed to be primarily responsible for the in vivo acetylcholinesterase inhibition observed after Ladostigil (B1674322) administration.
Experimental Protocols
Detailed experimental protocols for comprehensive pharmacokinetic studies of this compound are not publicly available. However, based on standard methodologies for pharmacokinetic analysis, a general workflow can be described. Furthermore, validated analytical methods for the quantification of Ladostigil in biological matrices have been reported.
General Workflow for Preclinical Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Analytical Method for Quantification in Human Plasma
A common method for the quantification of Ladostigil in biological samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of an internal standard (IS) working solution.
-
Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ladostigil and the internal standard.
Metabolic Pathway of this compound
The metabolism of this compound proceeds through several key enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic pathways of this compound.
Conclusion
The pharmacokinetic profile of this compound is characterized by its conversion to active metabolites that are responsible for its dual cholinesterase and MAO inhibitory activities. While qualitative data on its metabolism and preclinical effects are available, a comprehensive understanding of its ADME properties requires further disclosure of quantitative data from both preclinical and clinical studies. The availability of such data will be essential for optimizing dosing regimens and ensuring the safe and effective use of this compound in the treatment of neurodegenerative diseases.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
(S)-Ladostigil's Impact on Amyloid-Beta Plaque Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, a multimodal neuroprotective agent, has demonstrated significant potential in preclinical models of Alzheimer's disease by targeting key pathological pathways, including the formation of amyloid-beta (Aβ) plaques. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the processing of the amyloid precursor protein (APP), thereby reducing the generation of amyloidogenic Aβ peptides. We present a comprehensive summary of the quantitative data from pivotal studies, detail the experimental protocols utilized to elucidate these effects, and provide visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and related neurodegenerative disorders.
Introduction
This compound [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], also known as TV3326, is a bifunctional drug that combines the neuroprotective properties of the monoamine oxidase (MAO)-B inhibitor rasagiline (B1678815) with the cholinesterase (ChE) inhibitory activity of rivastigmine (B141) in a single molecule[1][2]. Its development was spurred by the multi-target therapeutic approach for complex neurodegenerative diseases like Alzheimer's disease (AD)[1][2]. A primary pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques, which are formed by the aggregation of Aβ peptides derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases[3][4].
This compound has been shown to favorably modulate APP processing, shifting it towards the non-amyloidogenic α-secretase pathway[1][2]. This action, coupled with its anti-apoptotic and neuroprotective effects, positions this compound as a compound of interest for mitigating the amyloid cascade central to AD pathogenesis. This guide will delve into the core mechanisms of this compound's action on Aβ formation, supported by experimental data and detailed methodologies.
Core Mechanism of Action on APP Processing
This compound influences APP processing primarily by promoting the non-amyloidogenic pathway, a mechanism that is independent of its MAO inhibitory activity[1][2]. This is achieved through the activation of key intracellular signaling cascades.
Activation of Pro-Survival Signaling Pathways
This compound has been demonstrated to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway[3]. Activation of these pathways is crucial for cell survival and is known to enhance the activity of α-secretase, the enzyme responsible for the non-amyloidogenic cleavage of APP[1][2]. This cleavage occurs within the Aβ domain, thereby precluding the formation of the Aβ peptide and leading to the secretion of the neuroprotective soluble APPα (sAPPα) fragment[1][2][3][4].
Post-Transcriptional Regulation of Holo-APP
Studies have shown that this compound can markedly decrease the levels of full-length holo-APP protein without altering APP mRNA levels[1][2]. This suggests a post-transcriptional mechanism of action, potentially involving the regulation of APP translation[1][2]. By reducing the available substrate for both amyloidogenic and non-amyloidogenic pathways, this compound can limit the overall production of Aβ.
Anti-Apoptotic Effects
Beyond its direct impact on APP processing, this compound exhibits potent anti-apoptotic properties by regulating the Bcl-2 family of proteins[1][2]. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the levels of the pro-apoptotic proteins Bax and Bad[1][2]. This contributes to neuronal survival in the face of Aβ-induced toxicity and other cellular stressors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound.
Table 1: Effect of this compound on Holo-APP Protein Levels in SK-N-SH Cells
| Treatment Group | Concentration (µM) | Duration | Change in Holo-APP Levels (Fold Change vs. Control) | Statistical Significance (p-value) |
| This compound | 1 | 5 days | ~0.8 | < 0.01 |
| This compound | 10 | 5 days | ~0.6 | < 0.001 |
Data synthesized from densitometric analysis of Western blots in Bar-Am et al., 2009.
Table 2: Effect of this compound on Bcl-2 Family Protein Expression in SK-N-SH Cells (5-day treatment)
| Protein | This compound Concentration (µM) | Change in Protein Levels (Fold Change vs. Control) | Statistical Significance (p-value) |
| Bcl-2 | 1 | ~1.5 | < 0.01 |
| Bcl-2 | 10 | ~2.0 | < 0.001 |
| Bax | 1 | ~0.7 | < 0.01 |
| Bax | 10 | ~0.5 | < 0.001 |
| Bad | 1 | ~0.8 | Not specified |
| Bad | 10 | ~0.6 | Not specified |
Data synthesized from densitometric analysis of Western blots in Bar-Am et al., 2009.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and standard laboratory procedures.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SK-N-SH cells are a commonly used in vitro model for studying neuronal function and neurodegenerative diseases.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Apoptotic Model: To mimic chronic neurodegenerative conditions, an apoptotic model can be induced by serum deprivation or treatment with neurotoxins.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations for the specified duration.
Western Blot Analysis for Protein Expression
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a buffer containing a mild detergent such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) or RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail.
-
The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
The total protein concentration of the lysate is determined using a standard method like the Bradford protein assay. This is crucial for ensuring equal protein loading for electrophoresis.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-APP, anti-Bcl-2, anti-Bax, anti-p-PKC, anti-p-ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.
-
Densitometric analysis of the bands is performed to quantify the relative protein expression levels, which are typically normalized to a loading control protein like β-actin or GAPDH.
-
α-Secretase Activity Assay
-
Principle: This assay measures the enzymatic activity of α-secretase by detecting the cleavage of a specific substrate.
-
Procedure (based on a commercial kit):
-
Cell lysates are prepared as described for Western blotting.
-
The lysate is incubated with a fluorogenic α-secretase-specific peptide substrate. This substrate is often a short peptide sequence corresponding to the α-secretase cleavage site in APP, flanked by a fluorophore and a quencher.
-
In the intact substrate, the fluorescence is quenched. Upon cleavage by α-secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorometer, and the rate of increase is proportional to the α-secretase activity in the sample.
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound presents a compelling multi-target therapeutic strategy for Alzheimer's disease, with a significant component of its mechanism of action centered on the modulation of APP processing to favor the non-amyloidogenic pathway. The activation of pro-survival signaling cascades, including the PKC and MAPK/ERK pathways, leads to enhanced α-secretase activity and a subsequent reduction in the formation of neurotoxic Aβ peptides. Concurrently, its ability to regulate Bcl-2 family proteins provides an additional layer of neuroprotection against apoptotic cell death. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic potential of this compound and similar multimodal compounds for the treatment of Alzheimer's disease. Further elucidation of the precise molecular interactions and the long-term effects on amyloid plaque burden in vivo will be critical for its clinical development.
References
The Discovery and Development of (S)-Ladostigil: A Technical Guide
Introduction
(S)-Ladostigil, also known as TV3279, is the levorotatory (S)-enantiomer of Ladostigil (B1674322) (TV3326). Ladostigil itself was rationally designed as a multimodal therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, by combining the pharmacophores of two established drugs: rivastigmine, a cholinesterase inhibitor, and rasagiline, a monoamine oxidase B (MAO-B) inhibitor.[1] While the racemic Ladostigil exhibits dual cholinesterase and MAO inhibitory activity, this compound is a selective cholinesterase inhibitor, devoid of MAO-inhibiting properties.[2][3] This unique profile allows for the dissection of its neuroprotective effects, which have been shown to be independent of MAO inhibition.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of its associated signaling pathways.
Core Pharmacological Properties
This compound's primary mechanism of action is the inhibition of cholinesterases, leading to increased acetylcholine (B1216132) levels in the brain. However, its therapeutic potential is significantly enhanced by its neuroprotective properties, which are attributed to the propargylamine (B41283) moiety within its structure.[4] These neuroprotective effects are multifaceted and include the modulation of key signaling pathways involved in cell survival and the processing of amyloid precursor protein (APP).[5]
Quantitative Data: Enzyme Inhibition and Neuroprotective Efficacy
The following tables summarize the key quantitative data related to the activity of this compound and its racemate, Ladostigil.
| Compound | Enzyme/Process | Parameter | Value | Species/System |
| This compound (TV3279) | Striatal Cholinesterase | % Inhibition | ~50% | Rat (in vivo) |
| Ladostigil (TV3326) | Caspase-3 Activation | IC50 | 1.05 µM | SK-N-SH Cells |
Table 1: In vivo and in vitro activity of this compound and Ladostigil.[5][6]
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. These include the activation of pro-survival pathways and the regulation of protein processing and apoptotic cascades.
PKC/MAPK Signaling Pathway
This compound has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This activation is crucial for its neuroprotective effects and its ability to promote the non-amyloidogenic processing of APP.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Ladostigil's Effect on Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, a multimodal drug candidate, has demonstrated significant neuroprotective properties, with a notable impact on neuroinflammation. A key aspect of its mechanism of action is the modulation of microglial activation, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of the experimental evidence detailing the effects of this compound on microglia. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of neuropharmacology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Neuroinflammation, primarily mediated by the activation of microglia, is a critical component in the pathogenesis of various neurodegenerative diseases. Activated microglia can release a plethora of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and disease progression. This compound has emerged as a promising therapeutic agent due to its ability to attenuate this inflammatory cascade. This guide delves into the specific molecular mechanisms through which this compound exerts its anti-inflammatory and immunomodulatory effects on microglia.
Core Pharmacological Activities on Microglia
This compound modulates microglial activation through a multi-pronged approach, primarily by inhibiting key inflammatory signaling pathways and regulating the expression of inflammation-related genes.
Inhibition of Pro-inflammatory Cytokine and Mediator Release
In vivo and in vitro studies have consistently shown that this compound significantly reduces the production and release of pro-inflammatory cytokines and mediators from activated microglia.
Modulation of Microglial Phenotype
Chronic treatment with this compound in aged animal models has been shown to revert the activated, amoeboid morphology of microglia back to a ramified, resting state. This is accompanied by a reduction in the expression of microglial activation markers.
Regulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades that govern the inflammatory response in microglia. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on microglial activation.
Table 1: In Vivo Effects of this compound in Aged Rats
| Parameter | Treatment Group | Dose | Duration | Effect | Reference |
| Microglial Activation (CD11b expression) | Aged Rats | 1 mg/kg/day | 6 months | Reduction in CD11b expression in the fornix and parietal cortex. | [1][2] |
| Microglial Activation (CD11b expression) | Aged Rats | 8.5 mg/kg/day | 6 months | Similar or greater reduction in CD11b expression compared to the low dose. | [1] |
| Brain Cholinesterase (ChE) Inhibition | Aged Rats | 8.5 mg/kg/day | 6 months | ~30% inhibition. | [1] |
| Brain Monoamine Oxidase (MAO) A and B Inhibition | Aged Rats | 8.5 mg/kg/day | 6 months | 55-59% inhibition. | [1] |
| Gene Expression of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Aged Rats | 1 mg/kg/day | 6 months | Significant decrease in the parietal cortex. | [3] |
Table 2: In Vitro Effects of this compound on Primary Mouse Microglia
| Parameter | Treatment Conditions | This compound Concentration | Effect | Reference |
| TNF-α Secretion | LPS/BzATP-activated microglia | 1 x 10-13 M | Significant decrease. | [4] |
| IL-6 Secretion | LPS/BzATP-activated microglia | 1 x 10-13 M | Significant decrease. | [4] |
| IL-1β Secretion | LPS/BzATP-activated microglia | 1 x 10-12 M | Significant decrease. | [4] |
| IL-6 and IL-1β Secretion | LPS/BzATP-activated microglia | 1 x 10-11 – 1 x 10-9 M | Maximal reduction of ~50%. | [4] |
| Nitric Oxide (NO) Release | LPS-activated microglia | 1 nM - 1 µM | Inhibition by up to 35-40%. | [3] |
| TNF-α mRNA and Protein | LPS-activated microglia | 10 nM | Reduction by 25-35%. | [3] |
| IL-1β and iNOS mRNA | LPS-activated microglia | 10 nM | Reduction by 20-35%. | [3] |
| NF-κB p65 Subunit Nuclear Translocation | LPS-activated microglia | 10 nM | Inhibition of degradation of IκB-α and nuclear translocation of p65. | [3] |
| p38 and ERK1/2 Phosphorylation | LPS-activated microglia | 10 nM | Inhibition of phosphorylation. | [3] |
| TNFaIP3 Protein Levels | LPS/BzATP-activated microglia | 1 x 10-10 M | Significant increase in the cytoplasm. | [4] |
| EGR1 Protein Levels | LPS/BzATP-activated microglia | 1 x 10-10 M | Significant decrease in the nucleus. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound in Microglia
Caption: this compound's modulation of microglial activation pathways.
Experimental Workflow: In Vitro Analysis of this compound's Anti-inflammatory Effects
Caption: Workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
Primary Microglia Culture and Activation
-
Isolation: Isolate primary microglia from the cerebral cortices of neonatal (P0-P3) mice.
-
Culture: Plate mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Purification: After 10-14 days, separate microglia from the mixed glial culture by gentle shaking.
-
Plating: Plate purified microglia for subsequent experiments.
-
Pre-treatment: Pre-incubate microglia with desired concentrations of this compound (e.g., 1 x 10-13 M to 1 x 10-9 M) for 2 hours.
-
Activation: Stimulate the microglia with Lipopolysaccharide (LPS; 0.75 µg/mL) and Benzoyl-ATP (BzATP; 400 µM) for the desired time period (e.g., 3-24 hours) to induce an inflammatory response.[4]
Immunohistochemistry for CD11b in Rat Brain
-
Tissue Preparation: Perfuse rats with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval using a citrate-based buffer.
-
Blocking: Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS for 1-2 hours.
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against CD11b (e.g., clone OX-42). The optimal dilution should be determined empirically, but a starting point of 1:500 can be used.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.
-
Signal Amplification: Use an avidin-biotin complex (ABC) reagent for 1 hour.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Mounting and Imaging: Mount the sections on slides, dehydrate, and coverslip. Analyze using a light microscope.
Western Blot for Phosphorylated p38 and ERK1/2
-
Cell Lysis: Lyse the treated microglia in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and phospho-ERK1/2 (Thr202/Tyr204). Typical antibody dilutions range from 1:1000 to 1:2000. Also, probe separate blots with antibodies for total p38 and total ERK as loading controls.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA
-
RNA Extraction: Extract total RNA from the treated microglia using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Note: Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Validated primer sequences are often available from public databases or commercial vendors.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture: Plate microglia on glass coverslips.
-
Treatment: Treat the cells as described in section 5.1.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Conclusion
This compound demonstrates robust anti-inflammatory and immunomodulatory effects by targeting key signaling pathways involved in microglial activation. The data presented in this technical guide underscore its potential as a therapeutic agent for neurodegenerative diseases characterized by a significant neuroinflammatory component. The detailed protocols provided herein are intended to facilitate further research into the nuanced mechanisms of this compound's action and to support the development of novel therapeutic strategies aimed at mitigating neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the antioxidant properties of (S)-Ladostigil
An In-depth Technical Guide on the Antioxidant Properties of (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical name (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal drug candidate designed for the treatment of neurodegenerative disorders such as Alzheimer's disease and dementia with Lewy bodies.[1] Its therapeutic potential stems from a multifaceted mechanism of action that includes the inhibition of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO), alongside significant neuroprotective effects.[1][2] A substantial body of preclinical evidence has highlighted the potent antioxidant and anti-apoptotic properties of this compound, which are central to its neuroprotective capabilities.[1][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Core Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is not attributed to direct free radical scavenging but rather to a more complex interplay of cellular mechanisms that enhance the endogenous antioxidant defense systems and mitigate the damaging effects of oxidative stress.
Reduction of Intracellular Reactive Oxygen Species (ROS)
This compound has been demonstrated to decrease the production of intracellular reactive oxygen species (ROS).[1] In in vitro models using human SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), treatment with Ladostigil (B1674322) led to a significant reduction in ROS levels.[1] This effect is a critical aspect of its ability to protect neuronal cells from oxidative damage, which is a key pathological feature of many neurodegenerative diseases.
Modulation of Endogenous Antioxidant Enzymes
A primary mechanism through which this compound exerts its antioxidant effects is by modulating the activity and expression of key antioxidant enzymes.[1]
-
Upregulation of Antioxidant Enzymes: In SH-SY5Y neuroblastoma cells, this compound treatment has been shown to increase the activity of catalase and glutathione (B108866) reductase.[1] Furthermore, it upregulates the mRNA levels of several crucial antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1.[1]
-
In Vivo Effects: Chronic administration of Ladostigil to aged rats has been found to markedly upregulate the mRNA expression of various enzymes involved in antioxidant defense in the hippocampus, such as glutathione peroxidase (GSHPX-P), glutathione S-transferase (GST), and glucose-6-phosphate dehydrogenase (G6PD).[1]
-
Context-Dependent Modulation: Interestingly, in a model of chronic oxidative stress induced by 3-morpholinosydnonimine (SIN-1), Ladostigil was found to reduce the expression of superoxide (B77818) dismutase (Sod1, Sod2) and glutathione peroxidase 1 (Gpx1). This suggests that Ladostigil may act as a modulator of the antioxidant response, potentially preventing over-expression of certain enzymes in a chronic stress context, thereby maintaining cellular homeostasis.
Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are intrinsically linked to its ability to activate pro-survival signaling pathways. The activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway are central to its mechanism of action.[4] These pathways are crucial for promoting neuronal survival, growth, and plasticity.
Caption: Pro-survival signaling pathways activated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the antioxidant and neuroprotective effects of this compound.
Table 1: In Vitro Effects of this compound on SH-SY5Y Neuroblastoma Cells
| Parameter Measured | Model System | This compound Concentration | Observed Effect | Reference |
| Cell Viability | H₂O₂-induced cytotoxicity | 1-10 µM | Dose-dependent increase | [1] |
| Intracellular ROS | H₂O₂-induced oxidative stress | 1-10 µM | Decrease in ROS production | [1] |
| Catalase Activity | H₂O₂-induced oxidative stress | 1-10 µM | Increased activity | [1] |
| Glutathione Reductase Activity | H₂O₂-induced oxidative stress | 1-10 µM | Increased activity | [1] |
| Antioxidant Enzyme mRNA | H₂O₂-induced oxidative stress | 1-10 µM | Upregulation of Catalase, NQO1, Peroxiredoxin 1 | [1] |
| Anti-apoptotic activity | Serum deprivation-induced apoptosis | IC₅₀ = 1.05 µM | Inhibition of caspase-3 activation | [5] |
Table 2: In Vivo Effects of this compound in Aged Rats
| Parameter Measured | Treatment Regimen | Brain Region | Observed Effect | Reference |
| Antioxidant Enzyme mRNA | 1 mg/kg/day for 30 days | Hippocampus | Upregulation of GSHPX-P, GST, G6PD | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
General Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Measurement of Intracellular ROS (DCF-DA Assay)
This protocol is adapted for use with SH-SY5Y cells in a 96-well plate format.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well, black, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for 2 hours.[6]
-
Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., 80 µM H₂O₂) and incubate for the desired duration (e.g., 3-24 hours).[6][7]
-
Staining with DCFH-DA:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in pre-warmed serum-free medium.[8]
-
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[8][9]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Catalase Activity Assay
This protocol is based on the spectrophotometric measurement of hydrogen peroxide decomposition.
-
Sample Preparation:
-
Following treatment with this compound and an oxidative stressor, wash the cells with ice-cold PBS and harvest.
-
Lyse the cells in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
The assay mixture should contain 50 mM potassium phosphate buffer (pH 7.0).
-
Add a known amount of the cell lysate supernatant to the assay buffer.
-
Initiate the reaction by adding hydrogen peroxide to a final concentration of 10-20 mM.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.[10]
-
-
Calculation: The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[10]
Glutathione Reductase Activity Assay
This assay measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).
-
Sample Preparation: Prepare cell or tissue homogenates as described for the catalase activity assay. A suitable buffer is 50 mM potassium phosphate with 1 mM EDTA, pH 7.5.[11]
-
Assay Procedure:
-
The reaction mixture in a cuvette should contain:
-
50 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5.
-
A known amount of cell or tissue lysate.
-
NADPH (final concentration of ~0.1 mM).
-
-
Pre-incubate the mixture at 25°C or 37°C.
-
Initiate the reaction by adding GSSG (final concentration of ~1 mM).
-
Monitor the decrease in absorbance at 340 nm for several minutes due to the oxidation of NADPH.[11][12]
-
-
Calculation: The glutathione reductase activity is calculated from the rate of decrease in absorbance at 340 nm, using the molar extinction coefficient of NADPH. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[11][12]
Conclusion
This compound demonstrates significant antioxidant properties that are integral to its neuroprotective effects. Rather than acting as a direct free radical scavenger, it functions as a modulator of the cellular antioxidant defense system. This compound effectively reduces intracellular ROS and enhances the expression and activity of key antioxidant enzymes such as catalase and glutathione reductase. These effects are mediated through the activation of pro-survival signaling pathways, including the PKC and MAPK/ERK pathways. The comprehensive data presented in this guide underscore the complex and promising nature of this compound as a therapeutic candidate for neurodegenerative disorders where oxidative stress is a major pathological component. Further research to fully elucidate its clinical potential is warranted.
References
- 1. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nwlifescience.com [nwlifescience.com]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. mmpc.org [mmpc.org]
The Enantiomeric Specificity of Ladostigil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil (B1674322), a multimodal drug candidate for neurodegenerative diseases, was rationally designed to concurrently address multiple pathological cascades implicated in conditions such as Alzheimer's disease. It integrates the pharmacophores of a cholinesterase (ChE) inhibitor, akin to rivastigmine, and a monoamine oxidase (MAO) inhibitor, derived from rasagiline. This dual-action profile is rooted in its unique chemical structure, which possesses a chiral center, giving rise to two enantiomers: (R)-Ladostigil (TV3326) and (S)-Ladostigil (TV3279). Research has revealed a significant enantiomeric specificity in their pharmacological activities, particularly concerning MAO inhibition. This technical guide provides an in-depth exploration of this specificity, presenting quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways to elucidate the distinct roles of each enantiomer.
Core Pharmacological Activities: A Tale of Two Enantiomers
The primary distinction between (R)-Ladostigil and this compound lies in their differential ability to inhibit monoamine oxidase. While both enantiomers exhibit cholinesterase inhibitory and neuroprotective properties, the MAO-inhibitory activity is predominantly associated with the (R)-enantiomer.
(R)-Ladostigil (Ladostigil) acts as a dual inhibitor, targeting both cholinesterase and brain-selective MAO-A and MAO-B.[1] In contrast, this compound (TV3279) functions primarily as a cholinesterase inhibitor, lacking significant MAO-inhibitory effects.[2][3] This stereospecificity is critical, as it allows researchers to dissect the contributions of MAO inhibition from other neuroprotective mechanisms.
The neuroprotective actions, including the regulation of amyloid precursor protein (APP) processing and anti-apoptotic effects, have been observed with both enantiomers.[2][4] This crucial finding indicates that these beneficial properties are not solely dependent on the inhibition of MAO, but are also mediated through other pathways, likely related to the shared aminoindan structure and its influence on cell survival signaling cascades.[2][4]
Data Presentation: Quantitative Comparison of Ladostigil Enantiomers
The following tables summarize the quantitative data on the inhibitory activities and neuroprotective effects of (R)-Ladostigil and this compound from various in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 | Source |
| (R)-Ladostigil (TV3326) | Acetylcholinesterase (AChE) | 31.8 µM | [5] |
| (R)-Ladostigil (TV3326) | Monoamine Oxidase B (MAO-B) | 37.1 µM | [5] |
| This compound (TV3279) | Acetylcholinesterase (AChE) | Not specified | |
| This compound (TV3279) | Monoamine Oxidase (MAO) | No significant inhibition | [2][3] |
Note: In vitro, Ladostigil itself is reported to be a weak inhibitor of MAO. Its in vivo MAO inhibitory activity is attributed to its metabolite.
Table 2: In Vivo Enzyme Inhibition in Rats (Chronic Treatment)
| Compound | Dose | Brain Region | Target Enzyme | % Inhibition | Source |
| (R)-Ladostigil (TV3326) | 52 mg/kg for 21 days | Hippocampus & Striatum | MAO-A & MAO-B | >90% | |
| (R)-Ladostigil (TV3326) | 52 mg/kg for 21 days | Striatum | Cholinesterase (ChE) | ~50% | |
| This compound (TV3279) | 26 mg/kg for 21 days | Striatum | Cholinesterase (ChE) | ~50% | |
| This compound (TV3279) | 26 mg/kg for 21 days | Hippocampus & Striatum | MAO-A & MAO-B | No effect |
Table 3: Neuroprotective Effects (In Vitro)
| Compound | Model System | Insult | Effect | IC50 for Neuroprotection | Source |
| (R)-Ladostigil (TV3326) | SK-N-SH Cells | Apoptotic Stimuli | Decreased cell death, inhibited caspase-3 activation | 1.05 µM | [2] |
| (R)-Ladostigil (TV3326) | SH-SY5Y Cells | Peroxynitrite Donor (SIN-1) | Prevention of apoptosis | Not specified | [4] |
| This compound (TV3279) | SK-N-SH Cells | Apoptotic Stimuli | Exerted neuroprotective properties | Not specified | [2] |
| This compound (TV3279) | SH-SY5Y Cells | Peroxynitrite Donor (SIN-1) | Prevention of apoptosis (less effective than R-enantiomer) | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
Ladostigil's neuroprotective effects, independent of MAO inhibition, are mediated through the modulation of several key intracellular signaling pathways. Both enantiomers have been shown to influence these pathways, suggesting a common mechanism residing in their shared chemical scaffold.
Regulation of Amyloid Precursor Protein (APP) Processing
Both (R)- and this compound promote the non-amyloidogenic processing of APP.[2] They achieve this by activating Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] This activation stimulates the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thereby precluding the formation of neurotoxic Aβ peptides and promoting the release of the neuroprotective soluble APPα (sAPPα) fragment.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TV3326, a novel neuroprotective drug with cholinesterase and monoamine oxidase inhibitory activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic action of anti-Alzheimer drug, TV3326 [(N-propargyl)-(3R)-aminoindan-5-yl]-ethyl methyl carbamate, a novel cholinesterase-monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-Ladostigil Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (S)-Ladostigil, a multimodal neuroprotective drug, in rodent models of neurodegeneration and cognitive decline. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
This compound , also known as Ladostigil (B1674322) or TV3326, is an investigational drug with a unique pharmacological profile. It combines the neuroprotective properties of a monoamine oxidase (MAO)-A and -B inhibitor with the cognitive-enhancing effects of a cholinesterase (ChE) inhibitor in a single molecule[1][2][3][4]. Preclinical studies have demonstrated its potential in treating Alzheimer's disease and Lewy Body disease[1][2][5].
Mechanism of Action
This compound's neuroprotective effects are multifaceted and involve several key signaling pathways. It has been shown to:
-
Inhibit both MAO-A and MAO-B, leading to increased levels of brain dopamine (B1211576) and other neurotransmitters, which may contribute to its antidepressant effects[1][6].
-
Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing cholinergic activity in the brain, which is crucial for cognitive functions like memory[7][8].
-
Regulate amyloid precursor protein (APP) processing through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, promoting the non-amyloidogenic alpha-secretase pathway[1][4].
-
Exhibit anti-apoptotic properties by regulating the Bcl-2 family of proteins, inhibiting caspase-3 activation, and preventing the fall in mitochondrial membrane potential[4][7][9].
-
Upregulate neurotrophic factors and possess antioxidant and anti-inflammatory activities[2][7][8][9].
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies of this compound in rodent models.
Table 1: Effects of this compound on Cognitive Function in Rodent Models
| Rodent Model | This compound Dose | Treatment Duration | Behavioral Test | Key Findings |
| Aged Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Novel Object Recognition (NOR), Morris Water Maze (MWM) | Prevented the age-related decline in recognition and spatial memory[8][10]. |
| Aged Rats (20.5 months old) | 8.5 mg/kg/day (oral) | Chronic | Novel Object Recognition (NOR) | Reversed existing memory deficits[10][11]. |
| Rats with scopolamine-induced memory impairment | Not Specified | Not Specified | Spatial Memory Task | Antagonized scopolamine-induced impairment in spatial memory[7]. |
| Rats with intracerebroventricular streptozotocin-induced memory deficits | Not Specified | Not Specified | Episodic and Spatial Memory Tasks | Reduced deficits in episodic and spatial memory[7]. |
| 5xFAD transgenic mice (Alzheimer's model) | 0.5, 1, and 5 mg/kg (oral gavage) | 3-6 months | Morris Water Maze, Y-Maze, Novel Object Recognition | Proposed for long-term efficacy studies[12]. |
Table 2: Effects of this compound on Neuroinflammation and Enzyme Activity in Rodent Models
| Rodent Model | This compound Dose | Treatment Duration | Key Biomarker/Enzyme | Key Findings |
| Aged Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Microglial activation (CD11b), Astrocyte activation | Prevented the age-related increase in activated astrocytes and microglia[8]. Reduced expression of CD11b[10]. |
| Aged Rats | 8.5 mg/kg/day (oral) | Chronic | Cholinesterase (ChE), MAO-A, MAO-B | Inhibited brain ChE by ~30% and MAO-A and -B by 55-59%[10][11]. |
| Rats | 52 mg/kg (oral) | 21 days | MAO-A, MAO-B, ChE | Inhibited hippocampal and striatal MAO-A and -B activities by >90% and striatal ChE activity by ~50%[6]. |
| Aged Rats | 1 mg/kg/day (oral) | 30 days | Antioxidant enzyme mRNA | Markedly upregulated mRNA expression levels of various enzymes involved in metabolism and oxidation processes in the hippocampus[3]. |
Experimental Protocols
Chronic Administration of this compound in Aged Rats
This protocol is designed to assess the long-term effects of this compound on age-related cognitive decline.
-
Animals: Male Wistar rats, 16 months of age.
-
Drug Preparation: Dissolve this compound tartrate in drinking water to achieve the desired daily dose (e.g., 1 mg/kg/day). The vehicle control group should receive regular drinking water.
-
Administration: Provide the drug-infused water ad libitum for a duration of 6 months. Monitor water intake and body weight regularly to ensure consistent dosing.
-
Behavioral Testing: Conduct a battery of cognitive tests, such as the Morris Water Maze and Novel Object Recognition, at baseline (before treatment) and at the end of the 6-month treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and immunohistochemical analyses.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents[13][14].
-
Apparatus: A circular pool (1.5-2 meters in diameter) filled with water made opaque with non-toxic paint. An escape platform is submerged approximately 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day for each rat.
-
Gently place the rat into the water facing the pool wall from one of four starting positions.
-
Allow the rat to swim freely and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Novel Object Recognition (NOR) for Recognition Memory
The NOR test evaluates a rodent's ability to recognize a novel object in a familiar environment[12].
-
Apparatus: An open-field arena. A set of identical objects for the familiarization phase and a distinct novel object for the test phase.
-
Procedure:
-
Habituation (Day 1): Allow each rat to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5 minutes).
-
Test (Day 3): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as the proportion of time spent exploring the novel object relative to the total exploration time for both objects. A higher DI indicates better recognition memory.
-
Biochemical Assays
-
Cholinesterase (ChE) and Monoamine Oxidase (MAO) Activity: Brain tissue (e.g., hippocampus, striatum) is homogenized, and enzyme activities are measured using commercially available assay kits or established spectrophotometric methods[6][12].
-
Western Blot for Signaling Proteins: To assess the activation of signaling pathways, Western blotting can be used to measure the phosphorylation status of key proteins like PKC and MAPK in brain lysates[15].
-
Immunohistochemistry for Glial Activation: Brain sections can be stained with antibodies against markers of microglial (e.g., Iba1, CD11b) and astrocyte (e.g., GFAP) activation to assess neuroinflammation[8][10].
Signaling Pathways and Experimental Workflows
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 8. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Testing of (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, also known as TV-3326, is a multimodal neuroprotective agent developed for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] Its therapeutic potential stems from a dual-target mechanism, inhibiting both acetylcholinesterase (AChE) and monoamine oxidase (MAO), combined with a range of neuroprotective effects including anti-apoptotic, antioxidant, and anti-inflammatory actions.[3][4] this compound also modulates the processing of amyloid precursor protein (APP), a key factor in Alzheimer's disease pathology.[1][3]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound, enabling researchers to assess its enzymatic inhibition, neuroprotective capabilities, and impact on key signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro inhibitory and neuroprotective activities of this compound and its metabolites.
| Target Enzyme | Test Compound | IC50 Value | Source |
| Acetylcholinesterase (AChE) | This compound | 31.8 µM | [5] |
| Monoamine Oxidase B (MAO-B) | This compound | Ineffective in vitro | [6] |
| Monoamine Oxidase B (MAO-B) | Rasagiline (related compound) | 4.43 ± 0.92 nM | [6] |
| Caspase-3 Activation | This compound | 1.05 µM | [1] |
Note: this compound is a prodrug. Its MAO inhibitory activity is attributed to its in vivo metabolite, R-HPAI.[6]
| Assay | Cell Line | Treatment | Effect | Concentration | Source |
| Cell Viability | SH-SY5Y | Hydrogen Peroxide | Increased cell viability | 1 µM | [7] |
| Anti-inflammatory | Primary Microglia | LPS/ATP | ~50% reduction in IL-1β and IL-6 secretion | 1 x 10⁻¹¹ M | [8] |
| Anti-inflammatory | Primary Microglia | LPS | 35-40% inhibition of nitric oxide release | 1 nM - 1 µM | [9] |
| Anti-inflammatory | Primary Microglia | LPS | 25-35% reduction in TNF-α mRNA and protein | 10 nM | [9] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) substrate
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[10]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Kynuramine (B1673886) Assay)
This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline (B1666331) by MAO-B.[6] It is important to test the active metabolite of this compound, R-HPAI, in this assay.[6]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
R-HPAI (active metabolite of this compound)
-
Positive control inhibitor (e.g., Selegiline)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of R-HPAI and the positive control in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Dilute the MAO-B enzyme in potassium phosphate buffer.[6]
-
-
Assay Setup (in a 96-well black microplate):
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each R-HPAI concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[6]
-
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. Cell viability is determined by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by metabolically active cells.[12]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in standard media.
-
Seed cells into 96-well plates and allow them to adhere overnight.[5]
-
-
Treatment:
-
MTT Assay:
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from activated microglial cells.
Materials:
-
Primary microglial cells
-
This compound
-
Lipopolysaccharide (LPS) and ATP (for cell activation)[8]
-
ELISA kits for TNFα, IL-1β, and IL-6
Procedure:
-
Cell Culture and Activation:
-
Culture primary microglial cells.
-
Pre-treat cells with various concentrations of this compound.
-
Activate the microglia with LPS and ATP.[8]
-
-
Sample Collection:
-
After a specified incubation period, collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the activated, untreated control group to determine the percentage of inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Neuroprotective signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Synthesis of (S)-Ladostigil for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, also known as TV3279, is the S-enantiomer of Ladostigil (B1674322) and is a molecule of significant interest in neuropharmacology. Unlike its R-enantiomer, which inhibits both monoamine oxidase (MAO) and cholinesterase (ChE), this compound is a selective cholinesterase inhibitor with neuroprotective properties independent of MAO inhibition.[1] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound, intended to guide researchers in the fields of medicinal chemistry and drug development. The protocols described herein outline a potential synthetic route based on established chemical transformations for related compounds, as a direct, detailed synthesis of this compound is not extensively documented in publicly available literature.
Introduction
This compound, with the chemical name (N-propargyl-(3S)-aminoindan-5-yl)-ethyl methyl carbamate (B1207046), is a chiral molecule with potential therapeutic applications in neurodegenerative diseases. Its synthesis requires a stereoselective approach to establish the (S)-chirality at the 3-position of the aminoindan core, followed by functionalization at the 5-position with a carbamate moiety. The overall synthetic strategy can be divided into three key stages:
-
Enantioselective synthesis of the chiral intermediate, (3S)-aminoindan-5-ol.
-
N-propargylation of the amino group.
-
Carbamoylation of the hydroxyl group.
This document will provide detailed hypothetical protocols for each of these stages, drawing upon established methodologies for the synthesis of similar compounds.
Data Presentation
| Step | Transformation | Starting Material | Key Reagents | Hypothetical Yield (%) |
| 1 | Enantioselective reduction | 5-Hydroxy-1-indanone (B188539) | Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine), BH₃·SMe₂ | >90 |
| 2 | Azide (B81097) formation | (S)-5-Hydroxyindan-1-ol | Diphenylphosphoryl azide (DPPA), Diethyl azodicarboxylate (DEAD), PPh₃ | 70-80 |
| 3 | Azide reduction | (R)-1-Azido-5-hydroxyindan | H₂, Pd/C | >95 |
| 4 | N-propargylation | (S)-3-Aminoindan-5-ol | Propargyl bromide, K₂CO₃ | 60-70 |
| 5 | Carbamoylation | N-propargyl-(3S)-aminoindan-5-ol | Ethylmethylcarbamoyl chloride, Pyridine (B92270) | 50-60 |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for structurally related molecules. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
Step 1: Synthesis of (S)-3-Aminoindan-5-ol (Hypothetical Route)
This multi-step process begins with the enantioselective reduction of a commercially available starting material, 5-hydroxy-1-indanone, to establish the chiral center.
1a: Enantioselective Reduction to (S)-5-Hydroxyindan-1-ol
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of 5-hydroxy-1-indanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (S)-5-hydroxyindan-1-ol.
1b: Conversion to (R)-1-Azido-5-hydroxyindan via Mitsunobu Reaction
-
Dissolve (S)-5-hydroxyindan-1-ol (1.0 eq) and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
After stirring for 10 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to afford (R)-1-azido-5-hydroxyindan.
1c: Reduction of Azide to (S)-3-Aminoindan-5-ol
-
Dissolve (R)-1-azido-5-hydroxyindan (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-3-aminoindan-5-ol.
Step 2: N-propargylation of (S)-3-Aminoindan-5-ol
-
To a suspension of (S)-3-aminoindan-5-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile, add propargyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propargyl-(3S)-aminoindan-5-ol.
Step 3: Carbamoylation to this compound
-
Dissolve N-propargyl-(3S)-aminoindan-5-ol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add ethylmethylcarbamoyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate (B86663) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Proposed synthetic workflow for this compound.
Signaling Pathway of Ladostigil's Neuroprotective Effects
Caption: Neuroprotective signaling pathways of Ladostigil.
References
Application Notes and Protocols for Studying (S)-Ladostigil Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil is a novel multimodal compound under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. As the S-isomer of Ladostigil (B1674322), it functions as a cholinesterase (ChE) inhibitor but, unlike its racemic counterpart, lacks monoamine oxidase (MAO) inhibitory activity.[1] Despite this, this compound, also referred to as TV3279, demonstrates significant neuroprotective properties.[1] This document provides detailed application notes and standardized protocols for utilizing cell culture models to investigate the various cellular and molecular effects of this compound. The provided methodologies are intended to offer a robust framework for preclinical assessment and mechanistic studies.
This compound's neuroprotective activities are multifaceted, encompassing the regulation of amyloid precursor protein (APP) processing, activation of crucial signaling pathways like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), and anti-apoptotic and anti-inflammatory effects.[2][3][4] In vitro studies are essential for dissecting these mechanisms and quantifying the compound's efficacy. Commonly employed cell lines for these investigations include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, which serve as valuable models for neuronal function and dysfunction.[3][5][6] For studying inflammatory responses, microglial cell lines are the model of choice.[7][8]
These application notes will guide researchers through the selection of appropriate cell models, experimental design, and detailed protocols for assessing the neuroprotective, anti-inflammatory, and cholinesterase inhibitory effects of this compound.
Data Presentation
The following tables summarize key quantitative data related to the effects of Ladostigil and its isomers, providing a comparative overview of their activities.
Table 1: Inhibitory Activity of Ladostigil
| Target Enzyme | Parameter | Value | Cell Line/System | Reference |
| Caspase-3 | IC50 | 1.05 µM | SK-N-SH cells | [1] |
| Nitric Oxide Release | % Inhibition (at 1µM) | up to 35-40% | Mouse microglial cells | [8] |
| TNF-α Release | % Reduction (at 10nM) | 25-35% | Mouse microglial cells | [8] |
| IL-1β mRNA | % Reduction (at 10nM) | 20-35% | Mouse microglial cells | [8] |
Experimental Protocols
Neuroprotective Effects of this compound in SH-SY5Y Cells
This protocol details the assessment of this compound's ability to protect neuronal cells from an apoptotic insult induced by a neurotoxin.
a. Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y neuroblastoma cell line is a widely used in vitro model for neuroprotective studies.[9]
-
Cell Thawing and Plating: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube with pre-warmed growth medium and centrifuge at 1,000 x g for 2 minutes. Resuspend the cell pellet in fresh growth medium and plate in a T75 flask.[9]
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2.[9] The growth medium typically consists of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052).
b. Assessment of Neuroprotection using MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours. Following pre-treatment, introduce an apoptotic stimulus (e.g., serum deprivation).
-
MTT Assay: After the desired incubation period, add MTT reagent to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance at 570 nm.[10] Cell viability is proportional to the absorbance.
c. Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[9]
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[9]
Anti-inflammatory Effects of this compound in Microglial Cells
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture RAW 264.7 macrophage-like cells (a common model for microglia) in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[11]
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Treatment: Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of stimulation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.
-
Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.
Cholinesterase Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting acetylcholinesterase (AChE).
-
Principle: This assay is based on the Ellman method, where thiocholine (B1204863) produced by AChE reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.
-
Procedure:
-
Prepare solutions of AChE, the substrate acetylthiocholine, and DTNB.
-
In a 96-well plate, add the AChE solution and different concentrations of this compound. Include a control without the inhibitor.
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.[10]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Monoamine Oxidase (MAO) Inhibition Assay
Although this compound is not expected to inhibit MAO, this assay can be used as a control to confirm its selectivity.
-
Principle: MAO activity is determined by measuring the formation of H2O2 from the oxidation of a substrate like p-tyramine using a fluorimetric method.[12]
-
Procedure:
-
Use commercially available MAO-A and MAO-B enzymes.
-
In a 96-well plate, add the respective MAO enzyme, a fluorimetric probe, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Measure the fluorescence (e.g., λex = 530 nm, λem = 585 nm).[12]
-
The MAO activity is proportional to the fluorescence signal. Calculate the percentage of inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 6. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring MAO Inhibition by (S)-Ladostigil
Introduction
Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters.[1][2] Two isoforms, MAO-A and MAO-B, exist, differing in substrate preference and inhibitor selectivity.[2][3] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1][2][3]
(S)-Ladostigil (TV-3326) is a multimodal neuroprotective agent designed as a dual inhibitor of both cholinesterases and brain-selective MAO-A and MAO-B.[4][5][6] It combines the pharmacophores of rasagiline, an MAO inhibitor, and rivastigmine, a cholinesterase inhibitor.[7][8] It is important for researchers to note that Ladostigil (B1674322) is a prodrug. Its in vivo MAO inhibitory activity is primarily attributed to its metabolite, R-HPAI (6-hydroxy-N-propargyl-1(R)- aminoindan), as Ladostigil itself is reported to be a weak inhibitor or ineffective in vitro.[9][10] Therefore, in vitro assays should ideally be performed on this active metabolite to accurately characterize its MAO inhibitory potential.
These application notes provide detailed protocols for two common in vitro methods to measure MAO-A and MAO-B inhibition, applicable to this compound's active metabolite and other test compounds.
Data Presentation: Inhibitory Activity of Ladostigil and Reference Compounds
The following table summarizes the in vitro inhibitory concentrations (IC50) for Ladostigil and other relevant MAO inhibitors against key enzymes. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 Value (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) | Inhibition Type | Source(s) |
| This compound | MAO-B | 37.1 | Not Reported | Not Reported | [11] |
| AChE | 31.8 | [11] | |||
| Rasagiline | MAO-A | >1000 | ~93 | Irreversible | [12][13] |
| MAO-B | 0.004 - 0.014 | [12][13] | |||
| Selegiline | MAO-A | 23 | ~451 | Irreversible | [12] |
| MAO-B | 0.051 | [12] | |||
| Clorgyline | MAO-A | Potent Inhibitor | Highly Selective for MAO-A | Irreversible | [14][15] |
| Safinamide | MAO-A | 580 | ~5918 | Reversible | [12] |
| MAO-B | 0.098 | [12] |
Note: The in vitro MAO inhibitory activity of Ladostigil is considered weak; its primary activity in vivo stems from its metabolite, R-HPAI.[10] Data for the active metabolite was not consistently available in the reviewed literature.
Visualizations
Caption: Multimodal mechanism of this compound.
Caption: General workflow for an in vitro MAO inhibition assay.
Experimental Protocols
Protocol 1: Fluorometric Kynuramine (B1673886) Assay for MAO-A and MAO-B Inhibition
This is a widely used method that measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.[9][12][16] This assay can be adapted for both MAO-A and MAO-B by using the respective enzyme and adjusting substrate concentrations.
A. Materials
-
Test compound (e.g., R-HPAI, the active metabolite of Ladostigil)
-
Positive control inhibitors: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[12][14]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[12]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
2N Sodium Hydroxide (NaOH) for reaction termination[16]
B. Reagent Preparation
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Compound Stock Solutions: Prepare 10-40 mM stock solutions of the test compound and positive controls in 100% DMSO.[3]
-
Compound Dilutions: Perform serial dilutions of the stock solutions to achieve a range of concentrations for testing. Dilute initially in DMSO, then with assay buffer just before the assay. The final DMSO concentration in the reaction mixture should not exceed 1% to avoid affecting enzyme activity.[16]
-
Enzyme Working Solutions: Dilute recombinant human MAO-A (e.g., 5 µg/mL) or MAO-B (e.g., 12.5 µg/mL) in assay buffer.[16] The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a working solution of kynuramine in assay buffer. Recommended concentrations are 80 µM for MAO-A and 50 µM for MAO-B.[16][17]
C. Assay Procedure
-
Plate Setup: In a 96-well black microplate, add reagents in triplicate for each condition (total volume 200 µL).[16]
-
Blank wells (no enzyme): 180 µL of assay buffer.
-
Control wells (no inhibitor): 160 µL of assay buffer + 20 µL of enzyme solution.
-
Test wells: 160 µL of assay buffer + 20 µL of enzyme solution + 20 µL of diluted test compound.
-
Positive control wells: 160 µL of assay buffer + 20 µL of enzyme solution + 20 µL of diluted positive control inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[14][16]
-
Reaction Initiation: Add 20 µL of the kynuramine substrate solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[16]
-
Reaction Termination: Stop the enzymatic reaction by adding 78-80 µL of 2N NaOH to each well.[16]
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[9][16]
D. Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software.[14]
Protocol 2: Spectrophotometric Benzylamine (B48309) Assay for MAO-B Inhibition
This method measures MAO-B activity by monitoring the increase in absorbance at 250 nm resulting from the formation of benzaldehyde (B42025) from the substrate benzylamine.[1]
A. Materials
-
Recombinant human MAO-B enzyme
-
Benzylamine (substrate)
-
Test compound
-
Positive control inhibitor (e.g., Selegiline)
-
Sodium phosphate buffer (1 M, pH 7.2)[18]
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometric plate reader capable of reading at 250 nm
B. Reagent Preparation
-
Assay Buffer: Prepare 1 M sodium phosphate buffer, pH 7.2.
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO and/or assay buffer as described in Protocol 1.
-
Enzyme Working Solution: Prepare a working solution of MAO-B in assay buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a 50 mM working solution of benzylamine in assay buffer.[18]
C. Assay Procedure
-
Plate Setup: In a 96-well UV-transparent plate, set up the following reactions (example volumes):
-
Control (no inhibitor): 20 µL assay buffer, 20 µL MAO-B enzyme, 20 µL test compound solvent (e.g., buffer with <1% DMSO).
-
Test wells: 20 µL assay buffer, 20 µL MAO-B enzyme, 20 µL diluted test compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of 50 mM benzylamine to each well.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 250 nm kinetically over a period of 15-30 minutes, taking readings every 1-3 minutes.[1][18]
D. Data Analysis
-
Determine the initial rate of reaction (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_Test / V₀_Control))
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ladostigil - Wikipedia [en.wikipedia.org]
- 7. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. criver.com [criver.com]
- 16. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 17. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.7. Monoamine Oxidase B Activity Assay [bio-protocol.org]
Application Notes and Protocols: Cholinesterase Activity Assays in the Presence of (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ladostigil, also known as TV-3326, is a multimodal neuroprotective agent under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] Its therapeutic potential stems from a dual mechanism of action, encompassing the inhibition of both cholinesterases (ChE) and brain-selective monoamine oxidase (MAO).[1][3] this compound is a pseudo-reversible inhibitor of acetylcholinesterase (AChE), with its primary metabolite, R-MCPAI, being largely responsible for its in-vivo AChE inhibitory activity.[4][5] A key characteristic of this compound's interaction with AChE is a ceiling effect, where maximal enzyme inhibition does not surpass 50-55%.[4] This is attributed to the rapid formation and subsequent fast hydrolysis of the enzyme-inhibitor complex formed by R-MCPAI.[4] In vitro studies have indicated that this compound is approximately 100 times more potent in inhibiting AChE than butyrylcholinesterase (BChE).[6]
These application notes provide detailed protocols for assessing the inhibitory activity of this compound against both AChE and BChE using the well-established Ellman's assay. Furthermore, methodologies for kinetic analysis are outlined to characterize the nature of the enzyme inhibition.
Data Presentation
The inhibitory potency of this compound against cholinesterases is summarized in the table below. It is important to recognize that IC50 values can vary based on experimental conditions, including the enzyme source and specific assay protocol employed.
| Target Enzyme | This compound IC50 (µM) | Notes |
| Acetylcholinesterase (AChE) | 31.8[1] | Dual inhibitor with MAO-B.[6] |
| Butyrylcholinesterase (BChE) | ~3180 (estimated) | Described as a dual AChE/BChE inhibitor with approximately 100-fold higher potency for AChE.[6] A specific IC50 value for BChE is not readily available in the reviewed literature. |
| Monoamine Oxidase B (MAO-B) | 37.1[1] | Irreversible inhibitor.[6] |
Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] Activation of these pathways is associated with anti-apoptotic and pro-survival effects in neuronal cells.
Caption: this compound-activated neuroprotective signaling pathways.
Experimental Protocols
The following protocols provide a framework for assessing the cholinesterase inhibitory activity of this compound.
Protocol 1: In Vitro Determination of IC50 for AChE and BChE Inhibition using Ellman's Assay
This protocol describes a colorimetric method to determine the concentration of this compound that inhibits 50% of AChE or BChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of phosphate buffer. Prepare fresh.
-
BTCI Solution (10 mM): Dissolve 3.19 mg of BTCI in 1 mL of phosphate buffer. Prepare fresh.
-
Enzyme Solutions (AChE/BChE): Prepare stock solutions of AChE (e.g., 1 U/mL) and BChE (e.g., 1 U/mL) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for testing. Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the appropriate this compound dilution (or vehicle for control) to the wells.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100%
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro Ellman's assay.
Protocol 2: Kinetic Analysis of Pseudo-Reversible Inhibition
Given that this compound's active metabolite, R-MCPAI, is a pseudo-reversible inhibitor, a more detailed kinetic analysis is required to understand its mechanism of action. This protocol outlines a general approach.
Principle:
Pseudo-reversible inhibitors typically exhibit time-dependent inhibition. The analysis involves measuring the rate of enzyme inactivation at different inhibitor concentrations to determine the kinetic constants.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare enzyme (AChE) and inhibitor (this compound or R-MCPAI) solutions as described in Protocol 1.
-
-
Progress Curve Analysis:
-
In a 96-well plate, set up reactions as in Protocol 1, but with a range of inhibitor concentrations.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the reaction progress (absorbance at 412 nm) over a longer period (e.g., 30-60 minutes) to observe the full progress curve, including the initial linear phase and the subsequent slowing of the reaction rate as the enzyme is inactivated.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve data to a first-order decay equation to determine the apparent rate constant of inactivation (k_obs).
-
The equation for the progress curve can be expressed as: P(t) = (v_i / k_obs) * (1 - e^(-k_obs * t)) + v_f * t Where:
-
P(t) is the product concentration at time t
-
v_i is the initial velocity
-
v_f is the final steady-state velocity
-
k_obs is the apparent rate constant of inactivation
-
-
Plot the calculated k_obs values against the inhibitor concentration.
-
The relationship between k_obs and inhibitor concentration can provide information about the kinetic constants of inhibition (e.g., K_i, k_inact). For a simple two-step model of pseudo-reversible inhibition, this relationship can be linear or hyperbolic, depending on the mechanism.
-
Caption: Workflow for kinetic analysis of pseudo-reversible inhibition.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the cholinesterase inhibitory properties of this compound. The Ellman's assay is a robust and adaptable method for determining the IC50 values of this compound against both AChE and BChE. Furthermore, a detailed kinetic analysis is crucial for understanding the unique pseudo-reversible inhibition mechanism of its active metabolite, R-MCPAI. The multimodal nature of this compound, combining cholinesterase inhibition with effects on neuroprotective signaling pathways, underscores its potential as a therapeutic agent for complex neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of (S)-Ladostigil in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ladostigil, or [(N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate], is a promising multimodal neuroprotective agent under investigation for neurodegenerative diseases such as Alzheimer's.[1] As a dual inhibitor of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO-A and -B), its comprehensive pharmacokinetic profiling is essential.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily human plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, making it the gold standard for bioanalysis.[2]
Analytical Methodologies
Two primary analytical techniques are detailed for the quantification of this compound:
-
HPLC-UV: A cost-effective and robust method suitable for higher concentration analyses, such as in pharmaceutical formulations.[2][3]
-
LC-MS/MS: The preferred method for bioanalytical studies due to its high sensitivity and selectivity, enabling the detection of low concentrations of drugs and their metabolites in complex biological matrices.[2][4]
The choice of method should be guided by the specific study requirements, including desired sensitivity and the nature of the biological matrix.[2]
Experimental Protocols
Materials and Reagents
| Material | Recommended Grade |
| This compound Reference Standard | >99% purity |
| Internal Standard (IS) | e.g., Deuterated this compound or a structurally similar compound |
| Acetonitrile (B52724) | HPLC or LC-MS Grade |
| Methanol (B129727) | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium (B1175870) Acetate | Analytical Grade |
| Water | Ultrapure (e.g., Milli-Q) |
| Human Plasma | Drug-free, with anticoagulant |
Sample Preparation
Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[4][5] Three common techniques are presented below.
A rapid and straightforward method suitable for initial studies.
-
Pipette 200 µL of plasma into a microcentrifuge tube.[2]
-
Add 20 µL of the Internal Standard working solution.[2]
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 rpm for 10 minutes.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100-200 µL of the mobile phase.[2][3]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]
Caption: Protein Precipitation Workflow.
This technique offers a cleaner sample extract compared to PPT.
-
Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.[2]
-
Add 20 µL of the Internal Standard working solution.[2]
-
Add 100 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.[2]
-
Add 1 mL of an extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).[2]
-
Vortex for 5 minutes to ensure thorough mixing.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase for injection.[2]
Caption: Liquid-Liquid Extraction Workflow.
SPE provides the cleanest extracts and allows for analyte pre-concentration.[4]
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[4]
-
Load: Pre-treat 500 µL of plasma by adding 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0). Load the sample onto the conditioned cartridge.[4]
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.[4]
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.[4]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Chromatographic Conditions
The following tables summarize the starting conditions for both HPLC-UV and LC-MS/MS methods. Optimization may be required based on specific instrumentation and sample characteristics.
Table 1: HPLC-UV Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20-50 µL |
| Detection Wavelength | Determined by UV spectrum scan of a standard solution[4] |
Table 2: LC-MS/MS Conditions
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 analytical column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.[2] |
| Injection Volume | 5-10 µL |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation
A comprehensive validation of the analytical method should be performed in accordance with regulatory guidelines.[3] Key parameters to evaluate are summarized below.
Table 3: Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[3] |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement[4] |
| Stability | Evaluated under various storage and handling conditions |
This compound Signaling Pathway
The dual inhibitory action of this compound is a key aspect of its therapeutic potential. The diagram below illustrates this mechanism.
Caption: this compound's Dual Inhibition Mechanism.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ladostigil in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Ladostigil (also known as Ladostigil (B1674322) or TV3326) in primary neuronal cell cultures to investigate its neuroprotective and neuro-modulatory effects. Ladostigil is a multimodal drug with potent neuroprotective properties, acting as a dual inhibitor of cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B.[1][2][3][4] Its mechanism of action involves the modulation of key signaling pathways, regulation of amyloid precursor protein (APP) processing, and attenuation of apoptosis and oxidative stress.[1][2][3][5]
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a variety of interconnected pathways:
-
Enzyme Inhibition: It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as brain-selective MAO-A and MAO-B.[4] This dual activity can increase cortical cholinergic activity and modulate neurotransmitter levels.[6]
-
Pro-Survival Signaling: Ladostigil activates crucial pro-survival signaling cascades, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[1][2][4]
-
Anti-Apoptotic Effects: The compound regulates the expression of the Bcl-2 family of proteins, inhibiting markers of neuronal death and preventing the decline in mitochondrial membrane potential.[1][2]
-
APP Processing: Ladostigil promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP), leading to an increase in the neuroprotective soluble APP alpha (sAPPα).[2][6]
-
Antioxidant and Anti-inflammatory Activity: It has been shown to possess antioxidant properties and can modulate neuroinflammation, primarily through its effects on microglia.[4][7]
Data Presentation: Quantitative Effects of Ladostigil
The following tables summarize quantitative data on the effects of Ladostigil from various studies.
| Parameter | Model System | Treatment | Result | Reference |
| Enzyme Inhibition | In vivo (Rats) | 8.5 mg/kg/day | ~30% inhibition of brain ChE; 55-59% inhibition of MAO-A and MAO-B. | [4] |
| Cell Viability | SH-SY5Y cells + H₂O₂ | 1 µM - 10 µM Ladostigil | Dose-dependent increase in cell viability. | [8] |
| Gene Expression | Aged Rat Hippocampus | 1 mg/kg/day for 30 days | Upregulation of mRNA for antioxidant enzymes. | [8] |
| Cytokine Secretion | Primary Microglia | 1 x 10⁻¹¹ M Ladostigil | ~50% reduction in IL-1β and IL-6 secretion. | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in primary neuronal cultures are provided below.
Protocol 1: Neuroprotection Assay against Excitotoxicity
Objective: To determine the ability of this compound to protect primary cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[10]
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium with B-27 and GlutaMAX supplements
-
Poly-D-lysine coated 96-well plates
-
This compound
-
NMDA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Isolate and culture primary cortical neurons according to established protocols.[11][12][13] Plate the neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and allow them to mature for 7-10 days.[10]
-
Pre-treatment: Pre-treat the mature neurons with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control for 24 hours.[10]
-
Induction of Excitotoxicity: Following pre-treatment, expose the neurons to 100 µM NMDA for 30 minutes to induce excitotoxicity. A control group without NMDA exposure should be included.[10]
-
Post-insult Incubation: Remove the NMDA-containing medium and replace it with fresh culture medium containing the respective concentrations of this compound or vehicle. Incubate for an additional 24 hours.[10]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[10]
-
LDH Assay: Measure LDH release into the culture medium according to the manufacturer's instructions.[10]
-
Protocol 2: Assessment of Neurite Outgrowth
Objective: To evaluate the effect of this compound on neurite outgrowth in primary neurons.[10]
Materials:
-
Primary neurons plated on poly-D-lysine coated glass coverslips in 24-well plates (5 x 10⁴ cells/well)[10]
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100
-
1% Bovine Serum Albumin (BSA) in PBS
-
Anti-β-III tubulin antibody
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment: Treat neurons with varying concentrations of this compound (10 nM to 10 µM) or vehicle for 72 hours.[10]
-
Immunocytochemistry:
-
Fix the neurons with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.[10]
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, number of primary neurites, and branch points per neuron using image analysis software.[10]
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of MAPK/ERK and PI3K/Akt signaling pathways.[10]
Materials:
-
Mature primary neuron cultures
-
This compound
-
Ice-cold lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treatment and Lysis: Treat neurons with this compound (e.g., 1 µM) for various time points (0, 15, 30, 60 minutes). Lyse the cells with ice-cold lysis buffer and determine the protein concentration.[10]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.[10]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. apps.dtic.mil [apps.dtic.mil]
Application of (S)-Ladostigil in Organotypic Brain Slice Cultures: A Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic brain slice cultures (OBSCs) are a powerful ex vivo model that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of native brain tissue. This system serves as an invaluable tool for studying neurodegenerative processes and for the preclinical evaluation of neuroprotective compounds. (S)-Ladostigil, a multimodal neuroprotective drug, has shown significant promise in various in vitro and in vivo models of neurodegeneration.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in OBSCs to investigate its therapeutic potential and mechanisms of action in the context of neurodegenerative diseases such as Alzheimer's disease.
This compound is a potent inhibitor of monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterase.[1][2][5] Its neuroprotective effects are multifaceted, encompassing the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, modulation of the Bcl-2 family of proteins, and suppression of neuroinflammation.[1][3][4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ladostigil (B1674322) observed in various experimental models, providing a basis for dose-response studies in organotypic brain slice cultures.
Table 1: Anti-Inflammatory Effects of Ladostigil in Microglial Cells
| Parameter | Concentration | Model System | Result | Reference |
| Nitric Oxide (NO) Release | 1 nM - 1 µM | Lipopolysaccharide (LPS)-stimulated mouse microglial cells | Inhibition of up to 35-40% | [7][8] |
| TNF-α mRNA and protein | 10 nM | LPS-stimulated mouse microglial cells | Reduction of 25-35% | [7][8] |
| IL-1β and iNOS mRNA | 10 nM | LPS-stimulated mouse microglial cells | Reduction of 20-35% | [7][8] |
| IL-1β and IL-6 Secretion | 1 x 10⁻¹¹ M | ATP/LPS-stimulated primary mouse microglial cultures | Reduction of approximately 50% | [9][10] |
Table 2: Neuroprotective and Clinical Effects of Ladostigil
| Parameter | Concentration/Dose | Model System | Result | Reference |
| Caspase-3 Activation | IC₅₀ = 1.05 µM | Apoptotic model of neuroblastoma SK-N-SH cells | Dose-dependent decrease in cell death | [6] |
| Whole Brain Volume Loss | 10 mg/day | Phase 2 Clinical Trial (MCI patients) | Reduced volume loss (p = 0.025) | [11] |
| Hippocampus Volume Loss | 10 mg/day | Phase 2 Clinical Trial (MCI patients) | Reduced volume loss (p = 0.043) | [11] |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods for preparing organotypic hippocampal slice cultures, which are particularly relevant for studying memory-related neurodegenerative disorders.[12][13][14]
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with glucose (5 mg/mL) and penicillin-streptomycin (B12071052) (100 U/mL)
-
Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), L-glutamine (2 mM), glucose (6.5 mg/mL), and penicillin-streptomycin (100 U/mL)[12]
-
6-well culture plates[12]
-
Vibratome or tissue chopper
-
Stereomicroscope
Procedure:
-
Dissection: Anesthetize and decapitate the pup under sterile conditions. Rapidly dissect the brain and place it in ice-cold dissection medium.[14]
-
Slicing: Separate the hemispheres and remove the hippocampi. Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.[12]
-
Culture Initiation: Carefully transfer the hippocampal slices onto the surface of Millicell culture inserts. Place the inserts into 6-well plates containing 1-1.2 mL of pre-warmed culture medium per well.[12]
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.[12]
-
Medium Change: Change the culture medium every 2-3 days.
-
Stabilization: Allow the slices to stabilize for at least 7-10 days in culture before initiating experimental treatments.[14]
Protocol 2: Application of this compound and Induction of Neurotoxicity
This protocol describes how to treat organotypic brain slice cultures with this compound and induce a neurodegenerative phenotype using a relevant toxin.
Materials:
-
Stabilized organotypic hippocampal slice cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Neurotoxic agent (e.g., Aβ oligomers for Alzheimer's model, kainic acid for excitotoxicity)[13]
-
Propidium Iodide (PI) for cell death assessment
-
Culture medium
Procedure:
-
Pre-treatment with this compound:
-
Prepare a range of this compound concentrations in fresh culture medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM) based on existing quantitative data.
-
Replace the medium in the culture wells with the this compound-containing medium.
-
Incubate the slices for a pre-determined period (e.g., 24 hours) to allow for drug uptake and target engagement.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, introduce the neurotoxic agent to the culture medium. For example, to model Alzheimer's-like pathology, Aβ oligomers can be added.
-
Co-incubate the slices with this compound and the neurotoxic agent for the desired experimental duration (e.g., 24-72 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: To quantify neuronal death, add Propidium Iodide (PI) to the culture medium and image the slices using fluorescence microscopy. PI is a fluorescent dye that stains the nuclei of dead cells.
-
Biochemical Analysis: Harvest the slices for subsequent biochemical assays, such as Western blotting to analyze protein expression (e.g., caspases, Bcl-2 family proteins, phosphorylated tau) or ELISAs to measure cytokine release into the culture medium.
-
Immunohistochemistry: Fix the slices and perform immunohistochemical staining for markers of neuronal health (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), or gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Visualizations
Signaling Pathways of this compound
Caption: Key molecular pathways modulated by this compound leading to neuroprotection.
Experimental Workflow for this compound in OBSCs
Caption: Workflow for assessing this compound's neuroprotective effects in organotypic cultures.
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 14. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
Application Notes and Protocols for Immunohistochemistry in (S)-Ladostigil Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing immunohistochemistry (IHC) on tissues treated with (S)-Ladostigil. This document outlines the key molecular targets of this compound, protocols for their visualization and quantification using IHC, and expected outcomes based on preclinical and clinical research.
Introduction to this compound and its Mechanisms
This compound is a multimodal drug candidate with neuroprotective properties, investigated for neurodegenerative diseases like Alzheimer's disease. Its mechanism of action is complex, involving the dual inhibition of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO), along with anti-inflammatory, antioxidant, and anti-apoptotic effects. Key pathways modulated by this compound include the regulation of amyloid precursor protein (APP) processing, activation of pro-survival signaling cascades like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), and modulation of the Bcl-2 family of apoptotic proteins.[1][2][3][4]
Key Immunohistochemical Targets in this compound Research
Based on its mechanism of action, the following protein markers are of high interest for IHC studies in this compound-treated tissues:
-
Neuroinflammation Markers:
-
Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia. This compound is expected to reduce microglial activation.
-
GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes. This compound is expected to attenuate astrogliosis.
-
-
Apoptosis Markers:
-
Amyloid Precursor Protein (APP) Processing Markers:
-
APP: this compound influences the non-amyloidogenic processing of APP.[2]
-
sAPPα (soluble APP-alpha): The product of the non-amyloidogenic pathway, which is expected to be increased by this compound.
-
Data Presentation
The following tables present illustrative quantitative data based on the expected effects of this compound as described in the literature. These are template tables for researchers to populate with their own experimental data.
Table 1: Quantitation of Microglia and Astrocyte Activation
| Treatment Group | Brain Region | Iba1 Positive Cells (cells/mm²) | GFAP Immunoreactive Area (%) |
| Vehicle Control | Hippocampus | 150 ± 12 | 15 ± 2.1 |
| This compound | Hippocampus | 95 ± 9 | 8 ± 1.5 |
| Vehicle Control | Cortex | 130 ± 10 | 12 ± 1.8 |
| This compound | Cortex | 80 ± 7 | 6 ± 1.2 |
Note: Values are illustrative examples.
Table 2: Quantification of Apoptosis-Related Protein Expression
| Treatment Group | Brain Region | Bcl-2 Positive Neurons (%) | Bax Immunoreactivity (Optical Density) |
| Vehicle Control | Hippocampus | 35 ± 4 | 0.45 ± 0.05 |
| This compound | Hippocampus | 60 ± 5 | 0.25 ± 0.03 |
| Vehicle Control | Cortex | 40 ± 3 | 0.42 ± 0.04 |
| This compound | Cortex | 65 ± 6 | 0.22 ± 0.02 |
Note: Values are illustrative examples.
Experimental Protocols
This section provides detailed protocols for chromogenic and fluorescent immunohistochemistry on free-floating brain sections, which are well-suited for tissues treated with this compound.
Protocol 1: Chromogenic Immunohistochemistry for Iba1 and GFAP
1. Tissue Preparation:
- Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.
- Section the brain at 40 µm using a freezing microtome or cryostat and collect sections in PBS.
2. Staining Procedure:
- Wash sections three times in PBS for 5 minutes each.
- Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 15 minutes.
- Wash sections three times in PBS for 5 minutes each.
- Block non-specific binding by incubating sections in blocking buffer (5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections in primary antibody (e.g., rabbit anti-Iba1 or mouse anti-GFAP) diluted in antibody dilution buffer (1% normal goat serum, 0.3% Triton X-100 in PBS) overnight at 4°C.
- Wash sections three times in PBS for 10 minutes each.
- Incubate sections in biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) diluted in antibody dilution buffer for 2 hours at room temperature.
- Wash sections three times in PBS for 10 minutes each.
- Incubate sections in Avidin-Biotin Complex (ABC) reagent according to the manufacturer's instructions for 1 hour at room temperature.
- Wash sections three times in PBS for 10 minutes each.
- Develop the signal using a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
- Stop the reaction by washing with PBS.
- Mount sections onto slides, dehydrate through an ethanol (B145695) gradient, clear in xylene, and coverslip.
Protocol 2: Multiplex Fluorescent Immunohistochemistry for Bcl-2 and Bax
1. Tissue Preparation:
- Follow the same tissue preparation steps as in Protocol 1.
2. Staining Procedure:
- Wash sections three times in PBS for 5 minutes each.
- Perform antigen retrieval if necessary (e.g., incubate in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes).
- Wash sections three times in PBS for 5 minutes each.
- Block non-specific binding by incubating sections in blocking buffer (5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections in a cocktail of primary antibodies (e.g., rabbit anti-Bcl-2 and mouse anti-Bax) diluted in antibody dilution buffer (1% normal donkey serum, 0.3% Triton X-100 in PBS) overnight at 4°C.
- Wash sections three times in PBS for 10 minutes each.
- Incubate sections in a cocktail of fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) diluted in antibody dilution buffer for 2 hours at room temperature. Protect from light from this step onwards.
- Wash sections three times in PBS for 10 minutes each.
- (Optional) Counterstain nuclei with DAPI (1 µg/ml in PBS) for 10 minutes.
- Wash sections twice in PBS for 5 minutes each.
- Mount sections onto slides using an anti-fade mounting medium and coverslip.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for immunohistochemical analysis.
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by (S)-Ladostigil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of (S)-Ladostigil, a multimodal drug with neuroprotective properties. The focus is on the analysis of key proteins involved in critical signaling pathways implicated in neurodegenerative diseases, utilizing Western blot as the primary analytical technique. Detailed protocols and data presentation are included to facilitate the replication and extension of these findings in a research setting.
Introduction
This compound is a novel compound that exhibits both cholinesterase and monoamine oxidase inhibitory activities, alongside a range of neuroprotective effects. Its mechanism of action involves the modulation of several key signaling pathways that are crucial for neuronal survival, plasticity, and resilience. Western blot analysis is an indispensable tool for elucidating these mechanisms by quantifying the changes in the expression and phosphorylation status of target proteins in response to this compound treatment. This document outlines the protocols for analyzing proteins involved in Amyloid Precursor Protein (APP) processing, the PI3K/Akt and MAPK/ERK signaling pathways, and the regulation of apoptosis through the Bcl-2 family of proteins.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of key proteins as determined by Western blot analysis in preclinical studies. Densitometric analysis of Western blot bands allows for the quantification of protein levels relative to a loading control (e.g., β-actin, GAPDH) or, in the case of phosphorylated proteins, to the total protein levels.
Table 1: Effect of this compound on Bcl-2 Family Protein Expression in SK-N-SH Cells
| Protein | Treatment | Fold Change vs. Control |
| Bcl-2 | This compound (1-10 µM) | Increased |
| Bax | This compound (1-10 µM) | Decreased |
| Bad | This compound (1-10 µM) | Decreased |
| Bcl-2/Bax Ratio | This compound (1-10 µM) | Dose-dependently increased |
Data derived from studies on human neuroblastoma SK-N-SH cells undergoing apoptosis. The pro-survival protein Bcl-2 was significantly increased, while the pro-apoptotic proteins Bax and Bad were markedly reduced following treatment with this compound[1].
Table 2: Anticipated Effects of this compound on Key Signaling Proteins
| Target Protein | Expected Change with this compound | Rationale |
| sAPPα | Increase | Promotes non-amyloidogenic processing of APP. |
| p-ERK / total ERK | Increase | Activation of the MAPK/ERK survival pathway. |
| p-Akt / total Akt | Increase | Activation of the PI3K/Akt survival pathway. |
This table is predictive based on the known mechanisms of this compound. Quantitative data from further experiments are required to confirm the magnitude of these effects.
Experimental Protocols
Detailed methodologies for the Western blot analysis of proteins affected by this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental conditions and reagents used.
General Workflow for Western Blot Analysis
This workflow provides a general overview of the steps involved in performing a Western blot analysis.
Protocol for Amyloid Precursor Protein (APP) and its Cleavage Products (sAPPα)
Objective: To analyze the effect of this compound on the non-amyloidogenic processing of APP by measuring the levels of soluble APPα (sAPPα).
-
Sample Preparation:
-
Culture neuronal cells (e.g., SH-SY5Y, primary neurons) and treat with varying concentrations of this compound for the desired duration.
-
Collect the conditioned media for sAPPα analysis. Centrifuge to remove cellular debris.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors for analysis of full-length APP (holo-APP).
-
Determine protein concentration of cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
For sAPPα, concentrate the conditioned media using appropriate centrifugal filter units. Load equal volumes onto a Tris-Glycine gel (6-8%).
-
For holo-APP, load 20-30 µg of total protein from cell lysates onto a Tris-Glycine gel (6-8%).
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminus of APP (to detect sAPPα) or the C-terminus of APP (to detect holo-APP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize sAPPα levels to a loading control in the corresponding cell lysate (e.g., β-actin) or to total protein loaded. Normalize holo-APP levels to a loading control.
-
Protocol for Bcl-2 Family Proteins (Bcl-2, Bax, Bad)
Objective: To assess the anti-apoptotic effects of this compound by measuring the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Sample Preparation:
-
Culture cells (e.g., SK-N-SH) and induce apoptosis in the presence or absence of this compound.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein onto a 12% Tris-Glycine gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or Bad overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bcl-2/Bax ratio to assess the apoptotic potential.
-
Protocol for Phosphorylated ERK1/2 (p-ERK1/2)
Objective: To determine the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and serum-starve overnight to reduce basal phosphorylation.
-
Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection, Stripping, and Re-probing:
-
Detect the p-ERK1/2 signal using an ECL substrate.
-
To normalize for total ERK1/2 levels, strip the membrane using a mild stripping buffer.
-
Block the stripped membrane again with 5% BSA in TBST.
-
Incubate with a primary antibody for total ERK1/2 overnight at 4°C.
-
Proceed with secondary antibody incubation and detection as before.
-
-
Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of ERK activation.
-
Protocol for Phosphorylated Akt (p-Akt)
Objective: To measure the activation of the PI3K/Akt signaling pathway via the phosphorylation of Akt at Serine 473 (Ser473).
-
Sample Preparation:
-
Follow the same procedure as for p-ERK1/2, treating cells with this compound for appropriate durations.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection, Stripping, and Re-probing:
-
Detect the p-Akt signal using an ECL substrate.
-
Strip the membrane and re-probe for total Akt following the same procedure as for ERK1/2.
-
-
Analysis:
-
Quantify the band intensities for both p-Akt and total Akt. Calculate the p-Akt/total Akt ratio to assess pathway activation.
-
Signaling Pathways and Visualizations
This compound exerts its neuroprotective effects by modulating multiple interconnected signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the putative points of intervention by this compound.
This compound's Influence on APP Processing
This compound promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and preventing the formation of the neurotoxic amyloid-β (Aβ) peptide. This is thought to be mediated, in part, through the activation of PKC.
Pro-Survival Signaling Pathways Activated by this compound
This compound activates the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for promoting neuronal survival and inhibiting apoptosis.
This compound's Modulation of Apoptosis
This compound exhibits anti-apoptotic properties by regulating the expression of Bcl-2 family proteins, leading to the inhibition of caspase-3 activation, a key executioner of apoptosis.
Conclusion
The protocols and data presented herein provide a framework for investigating the molecular mechanisms of this compound. Western blot analysis is a powerful technique to quantify the drug's effects on key proteins involved in neuroprotection. The provided diagrams offer a visual representation of the complex signaling networks modulated by this compound, serving as a valuable resource for researchers in the field of neurodegenerative disease and drug development. Further quantitative studies are encouraged to build upon this foundation and fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for In Vivo Imaging of (S)-Ladostigil Effects
(S)-Ladostigil is a multimodal drug candidate with neuroprotective properties, currently under investigation for neurodegenerative diseases. Its mechanism of action involves the inhibition of monoamine oxidase (MAO-A and MAO-B) and cholinesterase (ChE), as well as anti-inflammatory and anti-apoptotic effects.[1][2][3][4] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to monitor the therapeutic effects of this compound.
Monitoring Monoamine Oxidase (MAO) Inhibition with Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify the activity and occupancy of enzymes like MAO in the brain. By using specific radiotracers, researchers can visualize and measure the extent of MAO inhibition by this compound.
Application Note:
PET imaging with specific radiotracers for MAO-A and MAO-B allows for the direct assessment of this compound's target engagement in the brain. This can be used to determine the optimal dose required to achieve significant enzyme inhibition, to understand the time course of drug action, and to correlate enzyme inhibition with clinical outcomes. Given that this compound is an irreversible inhibitor of MAO, PET can also be used to monitor the rate of de novo enzyme synthesis following drug administration.[5][6]
Key Radiotracers for MAO Imaging:
| Radiotracer | Target | Type | Notes |
| [¹¹C]clorgyline | MAO-A | Irreversible Inhibitor | Used for quantifying MAO-A density.[3][7] |
| [¹¹C]harmine | MAO-A | Reversible Inhibitor | Useful for quantitative evaluation of MAO-A densities.[3] |
| [¹¹C]L-deprenyl / [¹¹C]L-deprenyl-D2 | MAO-B | Irreversible Inhibitor | [¹¹C]L-deprenyl-D2 (deuterium-substituted) has slower metabolism, making it more suitable for imaging.[7][8] A similar drug, rasagiline's, MAO-B occupancy has been studied using [¹¹C]-l-deprenyl.[9] |
| [¹¹C]SL25.1188 | MAO-B | Reversible Inhibitor | A promising agent for quantitative imaging of MAO-B.[3][8] |
Experimental Protocol: In Vivo PET Imaging of MAO-B Inhibition
This protocol is adapted from studies on other MAO-B inhibitors like rasagiline (B1678815) and can be applied to this compound.[9]
Objective: To quantify the occupancy of MAO-B by this compound in the brain of a living subject.
Materials:
-
PET scanner
-
Cyclotron for radiotracer synthesis
-
[¹¹C]L-deprenyl-D2 radiotracer
-
This compound at desired doses
-
Animal model (e.g., non-human primate or rodent) or human subjects
-
Arterial line for blood sampling (optional, for full kinetic modeling)
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]L-deprenyl-D2 intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
If conducting full kinetic modeling, collect serial arterial blood samples to measure the arterial input function.
-
-
This compound Administration:
-
Administer this compound to the subjects at the desired dose and for the specified duration.
-
-
Post-treatment Scan:
-
Repeat the PET scan procedure as described in step 1 at various time points after this compound administration (e.g., 2 hours, 24 hours, 1 week) to assess the onset and duration of MAO-B inhibition.
-
-
Data Analysis:
-
Reconstruct PET images.
-
Define regions of interest (ROIs) in the brain (e.g., striatum, thalamus, cortex).
-
Calculate the binding potential (BP) or distribution volume (VT) of the radiotracer in each ROI.
-
MAO-B occupancy can be calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_post-treatment) / BP_baseline] * 100
-
Monitoring Cholinesterase (ChE) Inhibition with Positron Emission Tomography (PET)
Similar to MAO, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound can be monitored in vivo using PET with specific radiotracers.
Application Note:
PET imaging of ChE activity is crucial for confirming target engagement of this compound in the brain and for optimizing dosing to achieve therapeutic levels of inhibition while minimizing cholinergic side effects. This technique can be particularly valuable in early-phase clinical trials.
Key Radiotracers for Cholinesterase Imaging:
| Radiotracer | Target | Type | Notes |
| [¹¹C]PMP (N-[¹¹C]methylpiperidin-4-yl propionate) | AChE | Substrate | A well-validated tracer for measuring AChE activity.[1][2][10] |
| [¹¹C]MP4A (N-[¹¹C]methylpiperidin-4-yl acetate) | AChE | Substrate | Another commonly used substrate for AChE imaging.[2][6][11] |
| [¹¹C]physostigmine | AChE | Inhibitor | Can also be used to visualize AChE distribution.[12][13] |
Experimental Protocol: In Vivo PET Imaging of Acetylcholinesterase (AChE) Inhibition
Objective: To measure the in vivo inhibition of brain AChE activity by this compound.
Materials:
-
PET scanner
-
[¹¹C]PMP radiotracer
-
This compound
-
Animal model or human subjects
Procedure:
-
Baseline Scan:
-
Conduct a baseline PET scan with [¹¹C]PMP as described for MAO imaging to determine the baseline AChE activity.
-
-
This compound Administration:
-
Administer this compound according to the study design.
-
-
Post-treatment Scan:
-
Perform a second PET scan with [¹¹C]PMP after this compound administration.
-
-
Data Analysis:
-
Analyze the PET data to determine the rate of [¹¹C]PMP hydrolysis, which is proportional to AChE activity.
-
Calculate the percentage of AChE inhibition in various brain regions by comparing the hydrolysis rates before and after treatment.
-
Monitoring Neuroinflammation with Magnetic Resonance Imaging (MRI)
This compound has demonstrated anti-inflammatory properties by modulating microglial activation.[2] Advanced MRI techniques, such as diffusion-weighted MRI (dw-MRI), can be used to non-invasively monitor these effects in vivo.
Application Note:
dw-MRI offers a non-invasive method to assess changes in the morphology of microglia and astrocytes, which are key cellular players in neuroinflammation.[4][14][15] This technique can be employed to evaluate the anti-inflammatory effects of this compound in preclinical models of neuroinflammation and potentially in clinical studies. Changes in brain volume, particularly in the hippocampus, can also serve as a secondary endpoint to assess the neuroprotective effects of the drug.[16][17][18]
Experimental Protocol: In Vivo Monitoring of Neuroinflammation with dw-MRI
Objective: To detect and quantify changes in microglial and astrocyte activation in response to this compound treatment.
Materials:
-
High-field MRI scanner (e.g., 7T for preclinical, 3T for clinical)
-
Diffusion-weighted imaging sequence
-
Animal model of neuroinflammation (e.g., lipopolysaccharide injection) or patients with neuroinflammatory conditions.
-
This compound
Procedure:
-
Baseline MRI Scan:
-
Acquire baseline dw-MRI data from the subjects.
-
The imaging protocol should include sequences sensitive to water diffusion in different directions.
-
-
Induction of Neuroinflammation (for preclinical models):
-
Induce neuroinflammation in the animal model.
-
-
This compound Administration:
-
Treat the subjects with this compound or placebo.
-
-
Follow-up MRI Scans:
-
Acquire dw-MRI data at multiple time points after treatment initiation.
-
-
Data Analysis:
-
Process the dw-MRI data using specialized software to calculate diffusion tensor imaging (DTI) metrics (e.g., fractional anisotropy, mean diffusivity) and more advanced diffusion models that can provide specific "fingerprints" of microglial and astrocyte activation.[14][15]
-
Compare the changes in these diffusion metrics between the this compound-treated and placebo groups to assess the drug's effect on neuroinflammation.
-
For volumetric analysis, segment brain structures of interest (e.g., hippocampus) and measure volume changes over time.
-
Quantitative Data Summary
| Parameter | Drug/Condition | Dose | Effect | Species/Population | Reference |
| Cholinesterase Inhibition | This compound | 17-69 mg/kg (oral) | ~25-40% inhibition | Rats | [19] |
| This compound | 139 mg/kg (oral) | ~50-60% inhibition | Rats | [19] | |
| This compound | 8.6-17 mg/kg (s.c.) | ~40% increase in inhibition | Rats | [19] | |
| This compound | - | Maximal inhibition of ~50-55% | - | [20] | |
| Brain Volume Change | This compound vs. Placebo | 10 mg/day | Reduced whole-brain and hippocampus volume loss | Patients with Mild Cognitive Impairment | [16][17] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for PET imaging.
Caption: Experimental workflow for dw-MRI.
References
- 1. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magnetic resonance imaging shows brain inflammation in vivo for the first time | EurekAlert! [eurekalert.org]
- 5. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain acetylcholinesterase activity: Validation of a PET tracer in a rat model of Alzheimer's disease - ProQuest [proquest.com]
- 7. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 9. In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET imaging of the in vivo brain acetylcholinesterase activity and nicotine binding in galantamine-treated patients with AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo visualization of acetylcholinesterase with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo visualization of acetylcholinesterase with positron emission tomography. | Semantic Scholar [semanticscholar.org]
- 14. Mapping microglia and astrocyte activation in vivo using diffusion MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mapping microglia and astrocyte activation in vivo using diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cris.biu.ac.il [cris.biu.ac.il]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Ladostigil In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (S)-Ladostigil in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of this compound.[1] It has a high solubilizing capacity for this compound. While some studies have reported dissolving Ladostigil (B1674322) in water, DMSO provides a more reliable method for achieving high concentration stocks.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs because the high concentration of this compound in the DMSO stock is no longer soluble when diluted into the aqueous environment of the cell culture medium.[3] Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform an intermediate dilution step in pre-warmed (37°C) medium. This gradual dilution helps to keep the compound in solution.[3]
-
Vortex During Dilution: When adding the this compound stock solution to the medium, vortex the medium gently to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can lead to precipitation.[3]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold medium can decrease its solubility.[3]
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (367.19 mM).[1] However, it is important to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1] For consistent results, it is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Q5: What are typical working concentrations of this compound for in vitro experiments?
A5: The effective concentration of this compound in vitro is dependent on the cell type and the specific assay. However, a general starting range for neuroprotection studies is between 1 µM and 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to cell culture medium. | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration. - Perform a serial dilution in pre-warmed (37°C) medium.[3] - Add the stock solution dropwise while gently vortexing the medium. |
| Cloudiness or precipitate forms in the medium after a few hours of incubation. | The compound is unstable in the culture medium over time, potentially due to interactions with media components or pH shifts. | - Prepare fresh working solutions immediately before use. - Reduce the incubation time if experimentally feasible. - Consider using a different basal medium formulation. |
| Inconsistent experimental results between different batches of stock solution. | The DMSO used for the stock solution may have absorbed water, reducing the solubility of this compound. | - Use a new, unopened bottle of anhydrous, cell culture grade DMSO.[1] - Prepare smaller aliquots of the stock solution to minimize exposure to air and moisture. |
| Visible particles in the DMSO stock solution. | The compound has not fully dissolved. | - Use ultrasonic agitation to aid dissolution.[1] - Gently warm the solution to 37°C. |
Quantitative Data Summary
The following tables provide a summary of the available solubility and concentration data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 367.19 mM[1] | Requires ultrasonic agitation. Use of fresh, anhydrous DMSO is critical.[1] |
| Water | Soluble (qualitative)[2] | Not available | Quantitative data is limited. Empirical testing is recommended. |
| Ethanol | Not available | Not available | Data not found in the searched literature. |
| PBS | Not available | Not available | Data not found in the searched literature. |
Table 2: Recommended Concentrations for In Vitro Studies
| Application | Cell Line | Recommended Concentration Range | Reference |
| Neuroprotection Assays | SH-SY5Y | 1 µM - 10 µM | [5] |
| Apoptosis Inhibition | SK-N-SH | IC50 = 1.05 µM (for caspase-3 activation) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 272.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 27.23 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (1:100): Add 10 µL of the 100 mM this compound stock solution to 990 µL of pre-warmed complete cell culture medium in a sterile tube. This will result in a 1 mM intermediate solution. Vortex gently to mix.
-
Final Dilution (1:100): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. This will yield a final working solution of 10 µM this compound. The final DMSO concentration will be 0.01%.
-
Vortex the working solution gently before adding it to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US20060189685A1 - Formulations of ladostigil tartrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Ladostigil Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (S)-Ladostigil dosage for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Ladostigil (B1674322) or TV3326, is a multimodal drug with a dual inhibitory action on cholinesterases (ChE) and brain-selective monoamine oxidases (MAO-A and MAO-B)[1][2][3][4]. Its neuroprotective effects are further attributed to the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of the Bcl-2 protein family to inhibit apoptosis[1][2][5][6].
Q2: What are the reported effective dosages of this compound in preclinical in vivo studies?
Effective dosages of this compound in preclinical rodent models vary depending on the intended therapeutic effect and the specific animal model. Chronic daily oral administration of 1 mg/kg in rats has been shown to prevent age-related glial activation, oxidative stress, and memory deficits without significant MAO or ChE inhibition[6][7][8]. Higher doses are typically required for enzyme inhibition and to reverse existing deficits[8][9].
Q3: What are the known signaling pathways affected by this compound?
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These include the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell survival and regulation of APP processing[1][2][10]. Additionally, it influences the Phosphatidylinositol 3-kinase (PI3K) pathway and regulates the expression of Bcl-2 family proteins, promoting cell survival[1][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal responses | Inconsistent dosing technique or formulation. Biological variability among animals. | Ensure accurate and consistent administration of this compound. Normalize dosage to the body weight of each animal. Increase the number of animals per group to enhance statistical power. Ensure animals are age- and sex-matched[11]. |
| Lack of expected therapeutic effect | Dosage is too low. Suboptimal route of administration. Poor bioavailability of the formulation. | Conduct a dose-response study to identify the optimal dosage for your specific model and endpoint. Consider alternative administration routes (e.g., subcutaneous injection) which may offer different pharmacokinetic profiles[12]. Evaluate and optimize the drug formulation to improve solubility and absorption. |
| Observed toxicity or adverse effects (e.g., salivation, diarrhea) | Dosage is too high, leading to excessive cholinergic stimulation. Off-target effects. | Reduce the dose to determine if the toxicity is dose-dependent[6][11]. Review the literature for potential off-target effects and consider in vitro screening to assess selectivity. A low dose of 10 mg/day was found to be safe and well-tolerated in a phase 2 clinical trial with patients with mild cognitive impairment[6]. |
| Conflicting results with previous studies | Differences in experimental models (e.g., age of animals, disease model). Dose-dependent effects of this compound. | Carefully review and compare your experimental design with published studies. Be aware that this compound can have a narrow therapeutic window; a dose effective for neuroprotection might differ from one that impacts cognition[8][13]. For instance, a lower dose (1 mg/kg/day) improved memory in aged rats, while a higher dose (8.5 mg/kg/day) was less effective and could even impair cognition at an earlier age[8][13]. |
Data Presentation: In Vivo Dosages of this compound
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Aged Rats (16 months old) | 1 mg/kg/day (chronic, 6 months) | Oral | Prevented age-related increase in activated astrocytes and microglia, and improved spatial memory. No significant ChE or MAO inhibition. | [7][8] |
| Aged Rats | 8.5 mg/kg/day | Oral | Inhibited brain ChE by ~30% and MAO-A and -B by 55-59%. Less effective in preventing cognitive decline compared to the 1 mg/kg/day dose. | [3][8] |
| Rats | 12-26 mg/kg | Oral | Caused a dose-related antagonism of scopolamine-induced spatial memory deficits. | [9] |
| Mice (MPTP model) | 26 mg/kg (chronic, 14 days) | Not specified | Prevented the depletion of striatal dopamine. | [9] |
| Rats (Forced swim test) | 26 mg/kg/day (2 weeks) or 52 mg/kg (1 week) | Not specified | Reduced immobility time, indicating antidepressant-like activity. | [9] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects in a Scopolamine-Induced Memory Impairment Model in Rats
-
Animal Model: Male Wistar rats.
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle (e.g., saline, distilled water).
-
Dosing: Administer this compound orally at doses ranging from 12-35 mg/kg[12]. The control group receives the vehicle alone.
-
Induction of Amnesia: 30 minutes after this compound administration, induce memory impairment by administering scopolamine (B1681570) (e.g., 1 mg/kg, intraperitoneally).
-
Behavioral Testing: 30 minutes after scopolamine injection, assess spatial memory using a validated behavioral task such as the Morris Water Maze or Y-maze.
-
Data Analysis: Analyze parameters such as escape latency, time spent in the target quadrant (Morris Water Maze), or percentage of spontaneous alternations (Y-maze).
Protocol 2: Evaluation of Enzyme Inhibition in Rat Brain
-
Animal Model: Male Wistar rats.
-
Dosing: Administer this compound orally at the desired dose (e.g., 8.5 mg/kg/day) for the specified duration[3].
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the brain regions of interest (e.g., cortex, hippocampus).
-
Homogenate Preparation: Homogenize the brain tissue in an appropriate buffer.
-
Enzyme Activity Assays:
-
Cholinesterase (ChE) Activity: Measure ChE activity using a spectrophotometric method, such as the Ellman assay.
-
Monoamine Oxidase (MAO) Activity: Determine MAO-A and MAO-B activity using radiolabeled substrates (e.g., \¹⁴C-serotonin for MAO-A, \¹⁴C-phenylethylamine for MAO-B).
-
-
Data Analysis: Express enzyme activity as a percentage of the control group and calculate the degree of inhibition.
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: General workflow for in vivo studies with this compound.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting (S)-Ladostigil instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered when working with (S)-Ladostigil in solution. The following information is intended to help researchers design and execute experiments with greater accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the compound's stability in solution be a factor?
A1: Yes, inconsistent results can be a strong indicator of compound instability. This compound, chemically known as (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate (B1207046), possesses a carbamate moiety. Carbamates are known to be susceptible to hydrolysis, which can lead to the degradation of the parent compound in solution over time. The rate of this degradation can be influenced by several factors, including pH, temperature, and light exposure.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its chemical structure, the primary anticipated degradation pathways for this compound in solution are hydrolysis and potentially oxidation.
-
Hydrolysis: The carbamate functional group is prone to hydrolysis, which involves the cleavage of the ester linkage. This reaction is often catalyzed by acidic or basic conditions.
Q3: How does pH affect the stability of this compound in solution?
A3: While specific pH-rate profile data for this compound is not available in the public domain, the hydrolysis of carbamates is generally pH-dependent. Typically, carbamates exhibit greatest stability at a slightly acidic pH (around pH 3-5) and are more susceptible to hydrolysis under neutral to alkaline conditions. Therefore, it is crucial to control the pH of your experimental solutions.
Q4: Is this compound sensitive to light?
A4: Carbamate-containing compounds can be susceptible to photodegradation. It is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the recommended solvents and storage conditions for this compound stock solutions?
A5: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. To ensure the stability of stock solutions:
-
Store them at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solutions from light.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound in culture medium. | Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. If possible, maintain the pH of the culture medium in a slightly acidic to neutral range, if compatible with your cells. |
| Degradation of stock solution. | Prepare a fresh stock solution of this compound from solid material. If you suspect your current stock has degraded, compare the activity of a freshly prepared solution with the old one. |
| Adsorption to plasticware. | Consider using low-protein-binding tubes and plates for preparing and storing this compound solutions, especially at low concentrations. |
Issue 2: Variability in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Instability of the formulation. | For in vivo studies, the formulation vehicle is critical. If using an aqueous-based vehicle, prepare the formulation fresh daily. Consider the use of co-solvents or other formulation strategies to enhance stability, but ensure they are compatible with your animal model and do not have confounding biological effects. |
| Inconsistent dosing due to precipitation. | Before each administration, visually inspect the formulation for any signs of precipitation. Ensure the compound is fully dissolved in the vehicle. Sonication may aid in dissolution, but care should be taken to avoid heating the sample. |
Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Degradation during sample preparation or storage. | Minimize the time samples are kept at room temperature before analysis. If samples need to be stored, keep them at low temperatures (e.g., 4°C or -20°C) and protect them from light. Use a mobile phase with a pH that favors the stability of this compound. |
| Formation of degradation products. | If new peaks appear over time, it is likely that this compound is degrading. To confirm this, you can perform a forced degradation study by intentionally exposing a sample to harsh conditions (e.g., high pH, high temperature, or intense light) to see if the unknown peaks increase. |
Data Presentation
Currently, there is a lack of publicly available quantitative data from formal stability studies on this compound in solution. Therefore, we are unable to provide specific tables summarizing degradation rates under various conditions. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium and mix gently by pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiment. Do not store working solutions in aqueous media.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Potential degradation pathways for this compound in solution.
Technical Support Center: Optimizing the Synthesis of (S)-Ladostigil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (S)-Ladostigil. The following sections detail the synthetic pathway, potential challenges, and solutions to improve the overall yield and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the key reaction steps.
Step 1: Enantioselective Synthesis of (R)-1-Aminoindan
The chirality of the final product is determined in this initial step. Achieving high enantiomeric excess (e.e.) is critical.
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | - Inactive or impure chiral catalyst.- Suboptimal reaction temperature.- Presence of moisture or other impurities. | - Ensure the catalyst is properly activated and handled under inert conditions.- Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.- Use anhydrous solvents and reagents. |
| Low Yield | - Incomplete reaction.- Side product formation. | - Monitor the reaction progress using TLC or HPLC.- Adjust stoichiometry of reagents. |
| Racemization of Product | - Harsh workup conditions (e.g., exposure to strong acid or base). | - Employ mild workup and purification conditions. |
Step 2: N-Propargylation of (R)-1-Aminoindan
This step introduces the propargyl group, which is crucial for the molecule's activity as a monoamine oxidase (MAO) inhibitor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-propargyl-(R)-aminoindan | - Incomplete reaction.- Formation of dialkylated byproducts.- Ineffective base. | - Increase reaction time or temperature, monitoring for side product formation.- Use a controlled stoichiometry of propargyl bromide.- Screen different inorganic or organic bases (e.g., K₂CO₃, Et₃N). |
| Formation of N,N-bis(propargyl)aminoindan | - Excess of propargylating agent.- High reaction temperature. | - Use a molar ratio of propargyl bromide to aminoindan close to 1:1.- Perform the reaction at a lower temperature. |
| Difficult Purification | - Presence of unreacted starting material and dialkylated byproduct. | - Optimize the reaction to maximize the conversion of the starting material while minimizing dialkylation.- Utilize column chromatography with an appropriate solvent system for purification. |
Step 3: Carbamoylation of N-propargyl-(R)-aminoindan
The final step involves the addition of the ethyl methyl carbamate (B1207046) moiety, which is responsible for the cholinesterase inhibitory activity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction.- Decomposition of the carbamoyl (B1232498) chloride reagent.- Inappropriate solvent or base. | - Monitor the reaction to completion.- Use fresh or properly stored ethyl methyl carbamoyl chloride.- Screen a variety of aprotic solvents (e.g., DCM, THF) and non-nucleophilic bases. |
| Formation of Urea (B33335) Byproducts | - Presence of water in the reaction mixture. | - Ensure all reagents and solvents are anhydrous. |
| Hydrolysis of the Carbamate Product | - Exposure to acidic or basic conditions during workup. | - Maintain a neutral pH during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound, with the chemical name (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate, typically involves a three-step process.[1][2][3] The synthesis begins with the enantioselective preparation of the chiral intermediate, (R)-1-aminoindan. This is followed by the N-propargylation of the amino group to introduce the propargyl moiety. The final step is the carbamoylation of the secondary amine to yield the final this compound product.
Q2: How can I improve the enantiomeric excess (e.e.) in the synthesis of (R)-1-aminoindan?
A2: Achieving high enantioselectivity is crucial. The choice of a suitable chiral catalyst or auxiliary is the most critical factor. It is also important to optimize reaction conditions such as temperature and solvent polarity, as these can significantly influence the stereochemical outcome. Ensuring the use of high-purity, anhydrous reagents and solvents is also essential to prevent side reactions that could lower the e.e.
Q3: What are the common side products in the N-propargylation step and how can they be minimized?
A3: A common side product is the N,N-bis(propargyl)aminoindan, which results from the dialkylation of the primary amine. To minimize its formation, it is important to carefully control the stoichiometry of the propargylating agent (e.g., propargyl bromide) and to avoid excessive reaction temperatures and times. Using a slight excess of the aminoindan can also help to reduce the formation of the dialkylated product.
Q4: What are the critical parameters for the final carbamoylation reaction?
A4: The carbamoylation step requires anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride reagent and the formation of urea byproducts. The choice of a non-nucleophilic base is important to avoid side reactions with the carbamoyl chloride. The reaction should be carefully monitored to ensure complete conversion without product degradation.
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of the eluent system is critical for separating the desired product from any unreacted starting materials or byproducts. Chiral HPLC can be employed to confirm the enantiomeric purity of the final product.[4][5][6]
Quantitative Data
The following tables summarize key quantitative data for optimizing the synthesis of this compound intermediates.
Table 1: Optimization of N-Propargylation of (R)-1-Aminoindan
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 12 | ~50 |
| 2 | Et₃N | Dichloromethane (B109758) | Room Temp | 24 | ~60 |
| 3 | K₂CO₃ | Acetonitrile | 60-70 | 12-13 | Not specified |
Data adapted from a process for the synthesis of propargylated aminoindan derivatives.[7]
Table 2: General Conditions for Carbamate Synthesis
| Entry | Reagent | Base | Solvent | Temperature (°C) |
| 1 | Ethyl methyl carbamoyl chloride | Pyridine | Dichloromethane | 0 to Room Temp |
| 2 | Ethyl methyl carbamoyl chloride | Et₃N | Tetrahydrofuran | 0 to Room Temp |
These are general conditions and require optimization for the specific substrate.
Experimental Protocols
Protocol 1: N-Propargylation of (R)-1-Aminoindan
This protocol is adapted from a patented process for the synthesis of related N-propargylated aminoindanes.[7]
-
To a stirred solution of (R)-1-aminoindan (1.0 eq) in acetonitrile, add potassium carbonate (1.0 eq).
-
Heat the suspension to 60-70 °C.
-
Add propargyl bromide (0.75 eq) dropwise to the reaction mixture.
-
Maintain the reaction at reflux for 12-13 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by forming a suitable salt, such as the oxalate (B1200264) salt, followed by recrystallization.[7]
Protocol 2: General Procedure for Carbamoylation
This is a general procedure that should be optimized for the specific substrate.
-
Dissolve N-propargyl-(R)-aminoindan (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq).
-
Slowly add ethyl methyl carbamoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
Addressing off-target effects of (S)-Ladostigil in experiments
Technical Support Center: (S)-Ladostigil Experimental Queries
Welcome to the technical support resource for researchers utilizing this compound. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you navigate potential challenges related to the complex pharmacology and off-target effects of this multimodal compound during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Managing On-Target and Off-Target Cholinergic Effects
Question 1: My animals are exhibiting excessive salivation, diarrhea, and tremors after this compound administration. What is the cause, and how can I mitigate these effects?
Answer: These are common signs of excessive cholinergic stimulation due to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound's active metabolite, R-MCPAI. These effects are typically dose-dependent.
Troubleshooting Workflow: Cholinergic Side Effects
Caption: Troubleshooting workflow for managing cholinergic side effects.
Recommended Protocols:
-
Dose Adjustment: If severe cholinergic signs are observed, consider a dose reduction. Studies in rats have noted these symptoms at high oral doses (e.g., 139 mg/kg), which resulted in 50-60% cholinesterase inhibition.
-
Gradual Dose Escalation: To improve tolerability, especially in long-term studies, begin with a lower dose and gradually increase it to the target concentration over several days.
-
Pharmacological Intervention: In cases of persistent and severe peripheral cholinergic effects, co-administration of a peripherally-acting muscarinic antagonist like glycopyrrolate (B1671915) or methscopolamine (B88490) can be considered. This should be done in consultation with institutional animal care and use committees, as it may interfere with certain experimental outcomes.
Question 2: I am observing cognitive or behavioral effects at a low dose of this compound (e.g., 1 mg/kg in rats) where significant AChE or MAO inhibition is not expected. Is this an off-target effect?
Answer: Yes, this is a known phenomenon. This compound exerts neuroprotective effects at concentrations 20-fold lower than those required for significant MAO or AChE inhibition[1]. These effects are considered "off-target" relative to its primary enzyme inhibition activities and are mediated through the modulation of intracellular signaling pathways, reduction of oxidative stress, and anti-inflammatory actions.
Key Low-Dose Mechanisms:
-
Anti-inflammatory Effects: Prevents the release of pro-inflammatory cytokines from activated microglia.
-
Mitochondrial Protection: Prevents the fall in mitochondrial membrane potential caused by oxidative stress.
-
Gene Expression Modulation: In aging rats, low-dose this compound has been shown to decrease the overexpression of genes related to calcium homeostasis and synaptic function, while increasing the expression of neurotrophic support genes.
Therefore, if your experimental model is sensitive to neuroinflammation or oxidative stress, you may observe significant effects even at low doses of this compound.
Category 2: Dissecting the Multimodal Mechanism of Action
Question 3: How can I experimentally distinguish between effects caused by cholinesterase inhibition versus monoamine oxidase (MAO) inhibition?
Answer: Dissecting the contributions of this compound's dual activities requires specific experimental controls and comparative compounds.
Experimental Design for Mechanism Deconvolution
Caption: Logic for designing experiments to dissect this compound's mechanisms.
Suggested Controls:
-
Selective Cholinesterase Inhibitor: Use a compound like rivastigmine, which inhibits AChE and BuChE but not MAO.
-
Selective MAO-B Inhibitor: Use a compound like rasagiline, which shares the propargylamine (B41283) moiety responsible for some of this compound's neuroprotective effects but lacks the carbamate (B1207046) moiety for ChE inhibition.
-
(R)-Isomer (TV3279): If available, the (R)-isomer of this compound is a valuable control as it inhibits cholinesterase but lacks MAO inhibitory activity. Studies have shown that this isomer retains neuroprotective properties related to APP processing, indicating these effects are independent of MAO inhibition.
By comparing the results from these different experimental arms, you can infer which of this compound's activities is responsible for the observed outcome.
Question 4: My results suggest an effect on a signaling pathway (e.g., PKC, MAPK/ERK). Is this a known off-target effect of this compound?
Answer: Yes, modulation of pro-survival signaling pathways is a well-documented neuroprotective mechanism of this compound, independent of its primary enzyme inhibitory roles.
Activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is central to this compound's action. These pathways are critical for promoting cell survival and plasticity. For instance, this compound has been shown to regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway through the activation of PKC and MAPK signaling.
This compound's Neuroprotective Signaling
Caption: Key pro-survival signaling pathways activated by this compound.
If you observe changes in these pathways, it is consistent with the known pharmacology of the compound. It is recommended to confirm these findings using techniques like Western blotting for phosphorylated (activated) forms of key proteins (e.g., p-ERK, p-Akt).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to aid in experimental design and dose selection.
Table 1: Dose-Dependent Enzyme Inhibition in Rats
| Dose (Oral) | Treatment Duration | Brain AChE Inhibition | Brain MAO-A Inhibition | Brain MAO-B Inhibition | Reference |
| 1 mg/kg/day | Chronic | Not significant | Not significant | Not significant | [2] |
| 8.5 mg/kg/day | Chronic | ~30% | ~55-59% | ~55-59% | [2] |
| 52 mg/kg/day | 21 days | ~50% | >90% | >90% | |
| 139 mg/kg | Acute | 50-60% | Not specified | Not specified |
Table 2: Dose-Dependent Effects on Cognition in Aged Rats
| Dose (Oral) | Treatment Duration | Cognitive Outcome (Novel Object Recognition) | Reference |
| 1 mg/kg/day | 6 months | Prevented age-related memory deficits | [2] |
| 8.5 mg/kg/day | 6 months | Less effective in preventing memory deficits; worsened cognition at earlier ages | [2] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is to quantify the activation of the MAPK/ERK signaling pathway in response to this compound treatment in cell culture.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a suitable density. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time course (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol measures AChE activity in brain tissue homogenates to confirm the inhibitory effect of this compound.
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold phosphate (B84403) buffer. Centrifuge the homogenate and collect the supernatant for analysis.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the brain homogenate supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and either this compound at various concentrations or vehicle control.
-
Initiate Reaction: Add the substrate, acetylthiocholine (B1193921) iodide, to each well to start the enzymatic reaction.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
References
How to minimize toxicity of (S)-Ladostigil in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Ladostigil in cell culture experiments. The information is tailored for scientists and drug development professionals to help mitigate potential toxicity and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture, focusing on scenarios of unexpected toxicity or lack of protective effects.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed after this compound treatment alone. | 1. Concentration too high: this compound may exhibit toxicity at very high concentrations. 2. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound. 3. Contamination: The cell culture may be contaminated. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line. Studies on SH-SY5Y cells have shown negligible effects on cell viability at concentrations of 5.4 μM and 54 μM in the absence of stressors[1]. 2. Test on a different cell line: If feasible, compare the effects on a different, relevant cell line. 3. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| This compound fails to protect against oxidative stress-induced cell death. | 1. Inappropriate timing of treatment: The pre-incubation time with this compound may be insufficient for the induction of protective mechanisms. 2. Sub-optimal concentration of this compound: The concentration used may be too low to confer a protective effect against the level of induced stress. 3. Overwhelming oxidative stress: The concentration or duration of the stressor (e.g., H₂O₂, Sin1) may be too high for this compound to overcome[1][2]. | 1. Optimize pre-incubation time: A pre-incubation period of 2 hours with this compound before the addition of the stressor has been shown to be effective[1][3]. 2. Optimize this compound concentration: Titrate the concentration of this compound to find the optimal protective dose. A concentration of 5.4 μM has demonstrated protective effects against H₂O₂ and Sin1-induced stress in SH-SY5Y cells[1][3]. 3. Titrate the stressor: Perform a dose-response experiment with your chosen oxidative stressor to find a concentration that induces a significant but not complete loss of cell viability, allowing a window to observe the protective effects of this compound. For example, pre-incubation with Ladostigil (B1674322) improved viability to ~75% in the presence of 300 μM Sin1, but this protective effect was lost at 500 μM Sin1[1]. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media components can affect results. 2. Inconsistent preparation of reagents: Freshness and proper storage of this compound and stressors are crucial. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. 2. Prepare fresh solutions: Prepare fresh stock solutions of this compound and stressors for each experiment and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's effect in cell culture?
A1: this compound is a multimodal compound that primarily exhibits neuroprotective effects rather than direct cytotoxicity in many cell models[4][5][6]. Its mechanisms of action include:
-
Antioxidant properties: It can reduce intracellular reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes like catalase and glutathione (B108866) reductase[7][8].
-
Anti-apoptotic activity: It can inhibit key markers of apoptosis, such as caspase-3 activation, and modulate the expression of Bcl-2 family proteins[5][9].
-
Modulation of pro-survival signaling pathways: this compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for promoting cell survival[4][5].
-
Anti-inflammatory effects: It can reduce the release of pro-inflammatory cytokines, such as TNFα and IL-1β, by inhibiting NF-κB signaling[1][10].
Q2: At what concentrations is this compound typically used in cell culture?
A2: Based on studies with the SH-SY5Y neuroblastoma cell line, a concentration of 5.4 μM is commonly used to demonstrate its protective effects against oxidative stressors like hydrogen peroxide (H₂O₂) and Sin1[1][3]. In the absence of such stressors, concentrations up to 54 μM have been shown to have a negligible effect on the viability of these cells[1]. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I design an experiment to test the protective effects of this compound against oxidative stress?
A3: A typical experimental workflow would be:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase and at an appropriate confluency at the time of treatment.
-
Pre-incubation with this compound: Pre-incubate the cells with the desired concentration of this compound (e.g., 5.4 μM) for a period of 1-2 hours[11]. This allows the cells to initiate protective mechanisms.
-
Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., 80 μM H₂O₂ or 300 μM Sin1) to the cell culture medium[11].
-
Incubation: Incubate the cells for a predetermined period (e.g., 3-24 hours) depending on the stressor and the endpoint being measured[1].
-
Assessment of Cell Viability/Toxicity: Measure the desired outcomes using assays such as MTT, LDH, or flow cytometry with Annexin V and Propidium Iodide staining[3][4].
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound in SH-SY5Y cells.
Table 1: Effect of this compound on Cell Viability in the Presence of Oxidative Stressors
| Stressor | Stressor Concentration | This compound Concentration | Pre-incubation Time | Incubation Time | Outcome | Reference |
| H₂O₂ | 80 μM | 5.4 μM | 2 hours | 3 hours | Reduced the fraction of oxidized cells to 87% of the H₂O₂-treated group. | [1] |
| H₂O₂ | 40 μM | 5.4 μM | Not specified | 5 hours | Attenuated the fraction of PI-positive (dead) cells from 8.0% to 5.4%. | [3] |
| Sin1 | 300 μM | 5.4 μM | 2 hours | Not specified | Improved cell viability to ~75% relative to untreated cells. | [1] |
| Sin1 | 500 μM | 5.4 μM | 2 hours | Not specified | No protective effect observed. | [1] |
Table 2: IC50 Values for Sin1-Induced Toxicity with and without this compound
| Condition | IC50 of Sin1 | This compound Concentration | Reference |
| Sin1 alone | 247.0 μM | N/A | [3] |
| Sin1 + this compound | 350.4 μM | 5.4 μM | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To quantify cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and/or an oxidative stressor as per the experimental design.
-
Following the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Measurement of Apoptosis using Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Culture and treat SH-SY5Y cells in 6-well plates.
-
After treatment, harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Workflow for evaluating this compound's cytoprotective effects.
Caption: this compound's modulation of pathways to enhance cell survival.
References
- 1. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (S)-Ladostigil Behavioral Assay Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with (S)-Ladostigil in behavioral assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Diminished or Lost Efficacy in Chronic Treatment Models
-
Question: We are observing a decline in the cognitive-enhancing effects of this compound in our rodent model after several weeks of chronic administration. What are the potential causes and solutions?
-
Answer: A perceived loss of efficacy with chronic this compound administration can stem from several factors. Pharmacodynamic tolerance, where the brain compensates for continuous drug exposure, is a primary suspect. This can manifest as downregulation of acetylcholine (B1216132) receptors or upregulation of cholinesterase enzymes to restore homeostasis[1]. Similarly, prolonged monoamine oxidase (MAO) inhibition can lead to adaptive changes in monoamine receptor sensitivity[1].
The underlying pathology in aggressive neurodegenerative models might also progress to a point where this compound's mechanisms are no longer sufficient to produce a measurable cognitive benefit[1]. Another consideration is behavioral test fatigue; repeated exposure to the same tests can alter animal performance independently of the drug's efficacy[1].
Troubleshooting Steps:
-
Dose-Response Evaluation: The therapeutic window for this compound may be narrow in a chronic setting. Studies in aged rats have shown a lower dose (1 mg/kg/day) to be more effective in preventing age-related memory deficits than a higher dose (8.5 mg/kg/day) that inhibited cholinesterase and MAO[1].
-
Pharmacokinetic Analysis: To ensure consistent exposure, measure plasma and brain levels of this compound and its primary metabolites[1].
-
Rotate Behavioral Paradigms: To mitigate test fatigue, consider rotating behavioral tests or using paradigms less susceptible to learning effects[1].
-
Early Intervention: In disease models, initiating treatment at an earlier pathological stage may yield more significant results[1].
-
Introduce a Washout Period: A drug-free period may help determine if sensitivity to the compound is restored[1].
-
Issue 2: High Variability in Behavioral Outcomes
-
Question: We are observing high variability in behavioral outcomes between animals in the this compound-treated group. How can we address this?
-
Answer: High variability can be attributed to individual differences in drug metabolism or disease progression.
Troubleshooting Steps:
-
Animal Stratification: If feasible, stratify animals based on their baseline cognitive performance or relevant biomarker levels before starting the treatment[1].
-
Consistent Drug Administration: Ensure precise and consistent dosing for all animals.
-
Controlled Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) during behavioral testing, as these can significantly impact performance[2].
-
Issue 3: Unexpected Adverse Effects or Decline in General Health
-
Question: Some animals in our long-term study are showing unexpected adverse effects like hypersalivation, tremors, or changes in motor activity. What could be the cause and how should we manage it?
-
Answer: These signs are often linked to cholinergic or monoaminergic overstimulation, particularly at higher doses. Side effects such as salivation, diarrhea, and muscle weakness are associated with this compound's cholinergic activity[3].
Troubleshooting Steps:
-
Dose Reduction: A primary step is to lower the dose of this compound[1].
-
Systematic Monitoring: Carefully monitor the animals for any signs of cholinergic toxicity (e.g., salivation, tremors) or sympathomimetic effects[1]. Establish a clear scoring system for these signs to track their incidence and severity.
-
Supportive Care: Ensure animals have adequate hydration and easy access to food and water, especially if experiencing diarrhea[3].
-
Motor Activity Assessment: Use standardized tests like the open field or rotarod test to objectively quantify any changes in motor function[3].
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary mechanism of action of this compound?
-
Answer: this compound is a multimodal drug with a dual mechanism. It acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of brain-selective monoamine oxidase A and B (MAO-A and MAO-B)[3][4][5][6][7][8][9][10]. This allows it to address both cholinergic and monoaminergic deficits seen in neurodegenerative diseases.
-
-
Question 2: Beyond enzyme inhibition, what are the neuroprotective effects of this compound?
-
Answer: this compound demonstrates significant neuroprotective properties. These include the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways, inhibition of neuronal death markers, and upregulation of neurotrophic factors[4][5][7][8][11]. It also possesses anti-apoptotic and antioxidant activities[4][5][6].
-
-
Question 3: Is the "cheese effect" a concern with this compound?
-
Question 4: What are some common behavioral assays used to evaluate the efficacy of this compound?
-
Answer: Commonly used behavioral assays include the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory[2]. The scopolamine-induced amnesia model is also frequently used to assess the reversal of cholinergic deficit-induced memory impairment[2][4][5].
-
-
Question 5: What has been observed regarding this compound in human clinical trials?
-
Answer: A phase 2 clinical trial in patients with Mild Cognitive Impairment (MCI) found that this compound was safe and well-tolerated but did not significantly delay the progression to dementia[12][13]. However, it was associated with reduced whole-brain and hippocampal volume loss, suggesting a potential effect on atrophy[12][13]. The most common adverse events reported more frequently than with a placebo were vomiting and insomnia[3].
-
Data Presentation
Table 1: Effects of Chronic this compound Treatment on Enzyme Inhibition and Behavior in Rodents
| Dose | Treatment Duration | Animal Model | Cholinesterase (ChE) Inhibition (%) | MAO-B Inhibition (%) | Behavioral Outcome (Morris Water Maze) | Reference |
| 1.0 mg/kg | 3-6 months | 5xFAD Transgenic Mice | 12.1 ± 3.0 | 25.6 ± 4.1 | -10.3 ± 2.8** (Escape Latency Change in seconds) | [1] |
| 0.5 mg/kg | 3-6 months | 5xFAD Transgenic Mice | 5.3 ± 1.2 | 10.1 ± 2.3 | -5.8 ± 2.5* (Escape Latency Change in seconds) | [1] |
| Vehicle | 3-6 months | 5xFAD Transgenic Mice | 0 | 0 | +15.2 ± 3.1 (Escape Latency Change in seconds) | [1] |
| 8.5 mg/kg/day | Not Specified | Rats | ~30% (brain) | 55-59% (brain) | Less effective than lower doses, impaired cognition at earlier aging stages | [1][6] |
| 1 mg/kg/day | 6 months | Aged Rats (16 months old) | Not significant | Not significant | Improved spatial memory | [1][14] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Phase 2 Clinical Trial Outcomes of this compound in Patients with Mild Cognitive Impairment (NCT01429623)
| Outcome | This compound (10 mg/day) | Placebo | p-value | Reference |
| Progression to Dementia (after 36 months) | 14.1% (14 of 99 patients) | 20.4% (21 of 103 patients) | 0.162 (log-rank test) | [12][13] |
| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [12][13] |
| Change in Hippocampus Volume | Less decrease | More decrease | 0.043 | [12][13] |
| Serious Adverse Events | 25.2% (26 of 103 patients) | 26.2% (28 of 107 patients) | Not specified | [12][13][15] |
Experimental Protocols
1. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory in rodents treated with this compound.
-
Apparatus:
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the first trial.
-
Visible Platform Training (Optional): For 1-2 days, train the animals to find a visible platform. The platform's location can be varied between trials. This helps to assess for any visual or motor deficits.
-
Hidden Platform Acquisition (Spatial Learning):
-
The platform is hidden in a constant location in one of the four quadrants of the pool.
-
For 4-5 consecutive days, each animal undergoes 4 trials per day.
-
For each trial, the animal is placed into the pool at one of four quasi-random start positions, facing the wall.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the platform[16]. If it fails, it is gently guided to the platform.
-
The animal is left on the platform for 15-30 seconds before being removed[16].
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Spatial Memory Retention):
-
2. Novel Object Recognition (NOR) Test for Recognition Memory
-
Objective: To evaluate an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Apparatus:
-
An open field arena (e.g., 50 cm x 50 cm)[3].
-
A set of two identical objects (familiar objects) and one different object (novel object). Objects should be of similar size and material and heavy enough that the animals cannot move them.
-
-
Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment[18].
-
Familiarization/Training Phase (T1):
-
On the second day, place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes)[19].
-
The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or forepaws while looking at it.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena.
-
One of the familiar objects is replaced with a novel object[18].
-
The animal is allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates a preference for the novel object and intact recognition memory.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to prevent (S)-Ladostigil degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (S)-Ladostigil during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound possesses two primary functional groups susceptible to degradation: a carbamate (B1207046) moiety and a propargylamine (B41283) group. Therefore, the main degradation pathways are:
-
Hydrolysis: The carbamate group can undergo hydrolysis, particularly under basic pH conditions, breaking down into an amine and carbon dioxide.[1][2][3][4]
-
Oxidation: The propargylamine moiety is susceptible to oxidation.[5][6][7]
Understanding these pathways is crucial for developing effective stabilization strategies.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. A patent for a ladostigil (B1674322) tartrate formulation suggests that water content should be controlled, ideally up to 5% by weight of the composition.[8]
Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
A3: Unexpected peaks likely represent degradation products. The two primary degradation products would result from the hydrolysis of the carbamate bond and oxidation of the propargylamine group. To confirm this, a forced degradation study is recommended to intentionally generate and identify these degradation products.
Q4: How can I prevent the degradation of this compound in an aqueous solution for my experiments?
A4: For aqueous solutions, controlling the pH is critical. Carbamates are generally more stable in acidic to neutral pH.[4][9] Therefore, using a buffered solution with a pH below 7 is advisable. Additionally, to prevent oxidative degradation, consider deoxygenating the solvent and adding a suitable antioxidant. For short-term experiments, always use freshly prepared solutions.
Troubleshooting Guide: this compound Degradation
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in solid-state samples | 1. Moisture: Absorption of water can accelerate the hydrolysis of the carbamate group. 2. Light Exposure: Photodegradation of the propargylamine moiety can occur. 3. High Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation. | 1. Store in a desiccator or with a desiccant. Ensure packaging is hermetically sealed. 2. Store in an amber-colored vial or protect from light with aluminum foil. 3. Store at controlled room temperature, avoiding exposure to heat sources. |
| Appearance of new peaks in chromatogram | Chemical Degradation: Formation of hydrolysis and/or oxidation products. | 1. Perform a forced degradation study to identify the degradation products. 2. Develop and validate a stability-indicating HPLC method to resolve the parent drug from its degradants. |
| Discoloration of the sample | Oxidation: The propargylamine moiety is prone to oxidative discoloration. | 1. Store under an inert atmosphere (e.g., nitrogen or argon). 2. Incorporate a suitable antioxidant into the formulation. |
| Inconsistent results between batches | Variability in Storage Conditions: Inconsistent exposure to light, moisture, or temperature. | 1. Standardize storage protocols across all batches. 2. Maintain a detailed log of storage conditions for each batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate (B1210297) Buffer (pH 4.5) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.
Stabilization Strategies
pH Control
The rate of hydrolysis of carbamates is highly pH-dependent, with increased degradation in basic conditions.[1][2][4] Maintaining a pH in the acidic to neutral range (pH 3-6) is crucial for stabilizing this compound in aqueous formulations. The use of appropriate buffer systems (e.g., citrate (B86180) or acetate buffers) is recommended.
Use of Antioxidants
To prevent the oxidative degradation of the propargylamine moiety, the inclusion of antioxidants in the formulation is recommended. Suitable antioxidants for pharmaceutical use include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Ascorbic Acid
-
Tocopherol (Vitamin E)
The choice and concentration of the antioxidant should be optimized for the specific formulation.
Visualizations
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 8. US20060189685A1 - Formulations of ladostigil tartrate - Google Patents [patents.google.com]
- 9. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing incubation times for (S)-Ladostigil in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Ladostigil in cell-based assays. The information is tailored for scientists and drug development professionals to optimize their experimental workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as TV3279, is the S-isomer of Ladostigil. Unlike its parent compound, this compound is a selective inhibitor of cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), but lacks monoamine oxidase (MAO) inhibitory activity.[1] Its neuroprotective effects are independent of MAO inhibition and are associated with the activation of signaling pathways such as Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
Based on in vitro studies, a starting concentration range of 10 nM to 10 µM is recommended for assessing the neuroprotective effects of this compound.[3] For cholinesterase inhibition assays, the concentration range should bracket the expected IC50 value.
Q3: How should I prepare this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution should then be further diluted in the cell culture medium to the final desired concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What are the key signaling pathways modulated by this compound that I can measure?
This compound has been shown to activate pro-survival signaling pathways. Key pathways to investigate include the PKC and MAPK/ERK pathways.[4] You can measure the activation of these pathways by assessing the phosphorylation status of key proteins like PKC and ERK via Western blotting.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The timing of this compound treatment relative to the neurotoxic insult is critical. A pre-incubation period is often necessary for the compound to exert its protective effects. One study noted that co-incubation with a stressor did not yield a robust biological effect. We recommend a pre-incubation time of at least 2 hours, with 24 hours being a common duration in published protocols.[3][6] The incubation time after the insult should also be optimized, typically ranging from 24 to 72 hours.[3][7] |
| Inappropriate Cell Density | Cell density can significantly impact the outcome of viability assays. Ensure you have optimized the seeding density for your specific cell line and assay duration. |
| Cell Line Variability | The response to this compound can vary between different cell lines. Ensure the cell line you are using is appropriate for the neuroprotective mechanism you are studying. The SH-SY5Y human neuroblastoma cell line is a commonly used model for neuroprotection studies.[8][9] |
| Compound Degradation | Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High Variability in Cholinesterase Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | Enzyme inhibition is a time-dependent process. A pre-incubation of the enzyme with the inhibitor before adding the substrate is necessary to reach equilibrium. For cholinesterase inhibitors, pre-incubation times can range from a few minutes to several hours.[4][8] It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for this compound in your assay system. |
| Substrate Concentration Too High | If the substrate concentration is too high relative to the enzyme's Km, it can compete with the inhibitor and mask its effect. It is advisable to use a substrate concentration at or below the Km value. |
| Incorrect Buffer or pH | Enzyme activity is highly dependent on the buffer composition and pH. Ensure that the assay buffer and pH are optimal for cholinesterase activity. |
Issue 3: Artifacts in Cell Viability Assays (MTT/LDH)
| Possible Cause | Troubleshooting Step |
| Direct Reduction of MTT by this compound | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, incubate this compound with MTT in a cell-free system. If a color change occurs, consider using an alternative viability assay, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[1] |
| Interference with LDH Assay Components | Test compounds can sometimes inhibit the LDH enzyme itself, leading to an underestimation of cytotoxicity. Run a control where the compound is added to the lysate of control cells to check for direct inhibition of the LDH enzyme.[1] |
| Phenol (B47542) Red Interference | The phenol red in some culture media can interfere with the colorimetric readings of both MTT and LDH assays. It is recommended to use phenol red-free medium during the final assay steps. |
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Values for this compound in an Acetylcholinesterase (AChE) Inhibition Assay
This table presents hypothetical data to illustrate the importance of pre-incubation time on the apparent potency of an inhibitor. Actual values should be determined experimentally.
| Pre-incubation Time | IC50 (nM) |
| 15 minutes | 500 |
| 30 minutes | 250 |
| 60 minutes | 100 |
| 120 minutes | 75 |
Table 2: Example of Time-Course Analysis of Neuroprotection by this compound in SH-SY5Y Cells
This table provides an example of how to present data from a time-course experiment assessing the neuroprotective effect of this compound against a neurotoxin (e.g., H₂O₂). Cell viability is measured by MTT assay.
| Pre-incubation Time with 1µM this compound | Post-insult Incubation Time | Cell Viability (% of Control) |
| 2 hours | 24 hours | 65% |
| 2 hours | 48 hours | 75% |
| 24 hours | 24 hours | 80% |
| 24 hours | 48 hours | 90% |
Experimental Protocols
Protocol 1: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay
-
Cell Culture: Culture SH-SY5Y cells to 80-90% confluency.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.
-
Compound Pre-incubation: Treat cells with various concentrations of this compound or a reference inhibitor (e.g., Donepezil) and incubate for the optimized pre-incubation time (e.g., 30 minutes) at room temperature.[8]
-
Reaction Initiation: Add the reaction mixture containing acetylthiocholine (B1193921) (ATC) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.
-
Measurement: Immediately measure the absorbance at 405-412 nm at multiple time points using a microplate reader to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Neuroprotection Assay using MTT
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and differentiate if necessary (e.g., with retinoic acid for SH-SY5Y cells).[10]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined optimal pre-incubation time (e.g., 2 to 24 hours).[3][11]
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., H₂O₂, MPP⁺, or glutamate) for a duration sufficient to induce measurable cell death in the control group.
-
Post-insult Incubation: Remove the medium containing the neurotoxin and replace it with fresh medium containing this compound. Incubate for an additional 24 to 48 hours.[3][12]
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for a neuroprotection assay.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)-Ladostigil and Other Monoamine Oxidase Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (S)-Ladostigil with other notable monoamine oxidase (MAO) inhibitors, including Selegiline, Rasagiline, Tranylcypromine, and Moclobemide. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the field of neuropharmacology and the development of therapeutics for neurodegenerative disorders.
This compound is a multimodal drug candidate designed to address the complex pathophysiology of neurodegenerative diseases like Alzheimer's and Lewy Body dementia.[1][2] It uniquely combines the functionalities of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO)-A and MAO-B inhibitor within a single molecule.[3][4] This dual-action mechanism is intended to concurrently manage both the cholinergic and monoaminergic deficits observed in these conditions.[5]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50 and Ki values) of this compound and other selected MAO inhibitors against MAO-A and MAO-B. Lower values indicate greater potency. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference(s) |
| This compound | in vitro inactive | in vitro inactive | Brain-selective in vivo | [5] |
| Selegiline | ~10 | ~0.01 - 0.05 | MAO-B selective | [1] |
| Rasagiline | 0.412 - 0.7 | 0.004 - 0.014 | MAO-B selective | [6][7] |
| Tranylcypromine | 2.3 | 0.95 | Non-selective | [8] |
| Moclobemide | 10 | >1000 | MAO-A selective | [9] |
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Reference(s) |
| Tranylcypromine | ~micromolar | ~micromolar | [10] |
| Phenelzine | 112 | 47 | [10] |
Neuroprotective and Cognitive Effects: A Comparative Overview
| Feature | This compound | Selegiline | Rasagiline |
| Neuroprotection in MPTP model | Prevents depletion of striatal dopamine (B1211576). | Protects against MPTP neurotoxicity. | Protects against MPTP neurotoxicity. |
| Cognitive Enhancement | Antagonizes scopolamine-induced spatial memory impairment. | ||
| Signaling Pathways | Activates PKC and MAPK pathways, regulates Bcl-2 family proteins, modulates APP processing.[3][4] | Induces anti-apoptotic Bcl-2 proteins and pro-survival neurotrophic factors.[11] | Activates Akt/Nrf2 signaling, induces anti-apoptotic Bcl-2 proteins and pro-survival neurotrophic factors.[11][12][13] |
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling Pathway
Caption: this compound's neuroprotective signaling cascade.
Rasagiline Neuroprotective Signaling Pathway
Caption: Rasagiline's neuroprotective signaling cascade.
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory potency.
Detailed Experimental Protocols
In Vitro MAO Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
NaOH solution to stop the reaction
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding NaOH solution.
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (excitation ~320 nm, emission ~380 nm).[14]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
MPTP-Induced Neurodegeneration in Mice
Objective: To evaluate the neuroprotective effect of a test compound against MPTP-induced dopaminergic neurodegeneration.
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[16]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the respective groups of mice for a specified period (e.g., daily for 14 days).
-
MPTP Induction: On specified days during the treatment period, induce neurodegeneration by administering MPTP hydrochloride (e.g., four intraperitoneal injections of 20 mg/kg at 2-hour intervals).[16]
-
Behavioral Assessment (Optional): Conduct behavioral tests such as the rotarod test or open field test to assess motor function.
-
Tissue Collection and Processing: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice and collect the brains. Dissect the striatum and substantia nigra.
-
Neurochemical Analysis: Homogenize the striatal tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Process the substantia nigra tissue for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons.
-
Data Analysis: Compare the levels of striatal dopamine and the number of TH-positive neurons between the different treatment groups to determine the neuroprotective efficacy of the test compound.
Scopolamine-Induced Spatial Memory Impairment in Rats
Objective: To assess the ability of a test compound to reverse scopolamine-induced cognitive deficits in a spatial memory task.
Animals: Adult male Wistar or Sprague-Dawley rats are typically used.
Apparatus: A Morris water maze, a circular pool filled with opaque water containing a hidden escape platform.
Procedure:
-
Pre-training: Habituate the rats to the water maze environment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the respective groups of rats at a specific time before the training session.
-
Scopolamine (B1681570) Induction: Administer scopolamine hydrobromide (e.g., 1 mg/kg, intraperitoneally) to induce a memory deficit, typically 30 minutes before the training trials.[17][18]
-
Acquisition Training: Place each rat in the water maze at different starting positions and allow it to search for the hidden platform for a set duration (e.g., 60 seconds). Guide the rat to the platform if it fails to find it within the allotted time. Conduct multiple trials per day for several consecutive days.
-
Probe Trial: On the day after the last training session, remove the platform and allow each rat to swim freely in the maze for a set time.
-
Data Collection: Record the escape latency (time to find the platform) during the acquisition trials and the time spent in the target quadrant during the probe trial using a video tracking system.
-
Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the different treatment groups to evaluate the cognitive-enhancing effects of the test compound.[17]
Conclusion
This compound presents a unique, multi-target approach for the potential treatment of neurodegenerative diseases by combining cholinesterase and brain-selective MAO inhibition. Its neuroprotective effects are mediated through a complex interplay of signaling pathways that promote cell survival and modulate pathological processes. This guide provides a foundational comparison with other MAO inhibitors, highlighting the distinct pharmacological profile of this compound. The detailed experimental protocols offer a starting point for researchers to further investigate and compare the efficacy of these and other novel compounds in the pursuit of effective therapies for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Barbigerone prevents scopolamine-induced memory impairment in rats by inhibiting oxidative stress and acetylcholinesterase levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Ladostigil and Donepezil in Preclinical Alzheimer's Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Ladostigil and Donepezil, two therapeutic candidates for Alzheimer's disease, based on available preclinical data from various in vitro and in vivo models. The information is intended to offer an objective overview of their mechanisms of action and performance, supporting further research and development in the field.
Core Mechanisms of Action: A Tale of Two Strategies
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By increasing synaptic acetylcholine levels, Donepezil aims to ameliorate the cholinergic deficit characteristic of Alzheimer's disease.[2][3] Beyond its primary function, preclinical studies suggest Donepezil also possesses anti-inflammatory properties by modulating microglial activation and may influence the processing of amyloid precursor protein (APP).[2][4]
This compound, in contrast, is a multimodal compound designed to address multiple pathological pathways of Alzheimer's disease. It functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also as a brain-selective inhibitor of monoamine oxidase A and B (MAO-A and MAO-B).[5][6] This multi-target approach not only aims to correct the cholinergic deficit but also to modulate the levels of monoamine neurotransmitters and reduce oxidative stress. Furthermore, this compound has demonstrated neuroprotective effects through anti-apoptotic and anti-inflammatory mechanisms.[6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Donepezil. It is critical to note that the in vivo data presented are from separate studies and not from direct head-to-head comparisons, which may limit direct comparability due to variations in experimental models and protocols.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | AChE | 31.8 µM | [7] |
| BuChE | Data not available | ||
| MAO-A | Data not available | ||
| MAO-B | 37.1 µM | [7] | |
| Donepezil | AChE | 6.7 nM | [1] |
| BuChE | 7,400 nM | [1] | |
| MAO-A | Ineffective | [8] | |
| MAO-B | Ineffective | [8] |
Table 2: In Vivo Effects in Alzheimer's Disease Models
| Parameter | This compound | Donepezil |
| Animal Model | Aged Rats / Streptozotocin-induced Rats | 5xFAD Mice / APP/PS1 Mice |
| Dosage | 1 mg/kg/day / 8.5 mg/kg/day | 1 mg/kg (i.p.) / 4 mg/kg |
| Effect on Cognition | Prevents memory deficits | Improves learning and memory |
| Effect on Aβ Pathology | Prevents gliosis and oxidative-nitrative stress | Reduces Aβ plaque number and soluble Aβ levels |
| Effect on Tau Pathology | Data not available | No significant alteration of tau phosphorylation (5xFAD mice) |
| Effect on Neuroinflammation | Reduces microglial activation and pro-inflammatory cytokines | Suppresses microglial activation |
| Source | [6][9] | [4][10] |
Disclaimer: The in vivo data are from separate studies and are not directly comparable.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound and Donepezil.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the in vitro inhibitory potency of compounds against AChE.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm. The rate of color formation is proportional to AChE activity.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
AChE enzyme solution
-
Test compound (e.g., Donepezil, this compound) at various concentrations
-
-
Procedure:
-
In a 96-well plate, the buffer, DTNB solution, and test compound are added.
-
The AChE enzyme solution is then added, and the plate is pre-incubated.
-
The reaction is initiated by adding the ATCI substrate solution.
-
The absorbance at 412 nm is measured kinetically over a set period.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Assessment of Cognitive Function (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations in the pool. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.
-
-
Data Analysis: The escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial, are compared between treatment groups (e.g., vehicle, Donepezil-treated, this compound-treated) and a control group of non-diseased animals.
Assessment of Neuroinflammation (Microglial Activation)
Immunohistochemistry (IHC) is a common method to visualize and quantify microglial activation in brain tissue.
-
Principle: Brain sections are stained with antibodies that specifically recognize markers of activated microglia, such as Iba1 or CD68.
-
Procedure:
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Immunostaining: The sections are incubated with a primary antibody against a microglial marker, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Imaging: The stained sections are imaged using a microscope.
-
-
Data Analysis: The number and morphology of activated microglia are quantified in specific brain regions (e.g., hippocampus, cortex). The intensity of the staining can also be measured to assess the level of microglial activation. This data is then compared between treatment groups.
Summary and Future Directions
The available preclinical data suggests that Donepezil and this compound offer distinct therapeutic approaches for Alzheimer's disease. Donepezil is a potent and highly selective AChE inhibitor with demonstrated efficacy in improving cognitive function and reducing amyloid pathology in animal models.[4][10] this compound presents a multi-target strategy, inhibiting both cholinesterases and monoamine oxidases, in addition to exerting neuroprotective effects.[5][6]
While the in vitro data clearly defines their enzymatic inhibition profiles, a significant gap exists in the form of direct, head-to-head comparative studies in preclinical Alzheimer's models. Such studies are crucial to objectively evaluate their relative efficacy in improving cognition, mitigating Aβ and tau pathologies, and reducing neuroinflammation under standardized conditions. Future research should prioritize these direct comparisons to better inform the clinical development and potential therapeutic positioning of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
(S)-Ladostigil: An In Vivo Neuroprotective Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of (S)-Ladostigil against other neuroprotective agents. The following sections present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a multimodal drug candidate designed to combat neurodegenerative diseases by combining cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition within a single molecule.[1][2] Preclinical in vivo studies have demonstrated its neuroprotective efficacy in various animal models of cognitive decline and neurodegeneration, including models for Alzheimer's and Parkinson's disease. Its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic properties, positions it as a promising therapeutic agent.[2][3][4] This guide compares the in vivo performance of this compound with established drugs such as Donepezil (B133215) and Rasagiline, and the related compound Rivastigmine, providing available quantitative data to support an evidence-based assessment.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative outcomes from various in vivo studies, offering a comparative look at the efficacy of this compound and alternative compounds in relevant preclinical models.
Table 1: Effects on Cognitive Function in Rodent Models of Memory Impairment
| Drug | Animal Model | Dosage | Treatment Duration | Key Cognitive Outcome | Result |
| This compound | Aged Wistar Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Spatial Memory (Morris Water Maze) | Prevented age-related deficits.[4][5] |
| This compound | Streptozotocin-induced memory impairment (Rats) | 1 mg/kg/day (oral) | 1 week before and after STZ | Episodic & Spatial Memory | Prevented memory deficits.[6][7] |
| Donepezil | Scopolamine-induced amnesia (Rats) | 3 mg/kg (oral) | 14 days | Escape Latency (Morris Water Maze) | Significantly decreased escape latency compared to scopolamine-treated group.[1] |
| Rivastigmine | Scopolamine-induced amnesia (Rats) | 0.5-2.5 mg/kg | Acute | Working & Reference Memory (Morris Water Maze) | Antagonized memory deficits.[6] |
Table 2: Neuroprotective Effects in a Parkinson's Disease Model
| Drug | Animal Model | Dosage | Treatment Duration | Key Neuroprotective Outcome | Result |
| This compound | MPTP-induced Parkinsonism (Mice) | 26 mg/kg/day | 14 days | Striatal Dopamine (B1211576) Levels | Completely prevented the depletion of striatal dopamine.[8][9] |
| Rasagiline | MPTP-induced Parkinsonism (Mice) | 0.05 mg/kg/day (oral) | 10 days (post-MPTP) | Tyrosine Hydroxylase (TH)-positive cells in Substantia Nigra | Almost complete recovery of TH-immunopositive cells.[10] |
| Rasagiline & Selegiline | MPTP-induced Parkinsonism (Marmoset) | 10 mg/kg (s.c.) | Pre- and post-MPTP | Dopaminergic Cell Loss in Substantia Nigra | Markedly attenuated neurotoxic effects of MPTP with no significant difference between the two drugs.[2] |
Table 3: Effects on Neuropathological Markers
| Drug | Animal Model | Dosage | Treatment Duration | Key Pathological Marker | Result |
| This compound | Aged Wistar Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Microglial Activation (CD11b expression) | Reduced age-related increases in activated microglia in the fornix and parietal cortex.[4][5] |
| Donepezil | Tg2576 Mouse Model of AD | 4 mg/kg (in drinking water) | 6 months | Soluble Aβ(1-40) and Aβ(1-42) | Significantly reduced brain tissue soluble Aβ levels. |
| Donepezil | Tg2576 Mouse Model of AD | 4 mg/kg (in drinking water) | 6 months | Synaptic Density (Dentate Gyrus) | Significantly increased synaptic density. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for a critical evaluation of the presented data.
Morris Water Maze for Assessment of Spatial Memory
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant. The room contains various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using the distal cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Key parameters analyzed include escape latency, path length to the platform, and time spent in the target quadrant during the probe trial.
MPTP Mouse Model of Parkinson's Disease
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice (typically C57BL/6 strain) via intraperitoneal or subcutaneous injection. MPTP is metabolized to the dopaminergic neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking the pathology of Parkinson's disease.
-
Drug Administration: The test compound (e.g., this compound, Rasagiline) is administered before, during, or after MPTP intoxication to assess its neuroprotective or neurorestorative effects.
-
Outcome Measures:
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (motor coordination and balance) and open-field test (locomotor activity).
-
Neurochemical Analysis: Post-mortem analysis of the striatum using High-Performance Liquid Chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the SNc.
-
Global Cerebral Ischemia in Gerbils
-
Ischemia Induction: Transient global cerebral ischemia is induced by bilateral occlusion of the common carotid arteries for a short duration (e.g., 5 minutes), followed by reperfusion. This procedure leads to delayed neuronal death, particularly in the CA1 region of the hippocampus.
-
Drug Administration: The neuroprotective agent is typically administered before or shortly after the ischemic insult.
-
Outcome Measures:
-
Histological Analysis: Brain sections are stained (e.g., with Cresyl violet) to assess neuronal survival in the hippocampal CA1 region. The number of surviving neurons is counted and compared between treated and untreated groups.
-
Behavioral Tests: Cognitive function can be assessed using tasks such as the Y-maze or passive avoidance tests.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Resveratrol protects against global cerebral ischemic injury in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of (S)-Ladostigil and Rivastigmine: A Guide for Neuropharmacology Researchers
An in-depth examination of two cholinesterase inhibitors, detailing their distinct multimodal mechanisms, inhibitory profiles, and neuroprotective effects.
(S)-Ladostigil and Rivastigmine (B141) are both significant compounds in the field of neurodegenerative disease research, primarily recognized for their roles as cholinesterase inhibitors. While they share the common therapeutic goal of enhancing cholinergic neurotransmission, their pharmacological profiles diverge significantly. Rivastigmine is a well-established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3][4] this compound, a multimodal drug, was developed by combining the pharmacophores of Rivastigmine and the monoamine oxidase B (MAO-B) inhibitor, Rasagiline.[3][5] This design imparts this compound with a broader mechanism of action that includes cholinesterase inhibition, brain-selective monoamine oxidase (MAO-A and MAO-B) inhibition, and a range of neuroprotective activities.[3][5][6]
This guide provides a comparative analysis of this compound and Rivastigmine, presenting quantitative data on their enzyme inhibition, detailing the experimental protocols used to generate this data, and visualizing their distinct signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo inhibitory activities of this compound and Rivastigmine against their primary enzyme targets. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay protocol used.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound | Target Enzyme | IC50 Value(s) | Key Characteristics | Source(s) |
| This compound | Acetylcholinesterase (AChE) | 31.8 µM | Dual ChE and MAO inhibitor. Reported to be ~100x more potent against AChE than BuChE. | [2][5] |
| Butyrylcholinesterase (BuChE) | Not explicitly quantified, but noted as a dual inhibitor. | - | [2][5] | |
| Monoamine Oxidase A (MAO-A) | Ineffective in vitro (acts as a prodrug). | Its metabolite is the active MAO inhibitor. | [7] | |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | Irreversible inhibitor. | [2] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM - 5.1 µM | Potent, pseudo-irreversible dual inhibitor. The wide range reflects different experimental setups. | [2] |
| Butyrylcholinesterase (BuChE) | 31 nM - 3.5 µM | Potent, pseudo-irreversible dual inhibitor. | [2][8] | |
| Monoamine Oxidase A (MAO-A) | Not an inhibitor. | - | ||
| Monoamine Oxidase B (MAO-B) | Not an inhibitor. | - |
Table 2: In Vivo Enzyme Inhibition Profile in Rats (Chronic Oral Administration)
| Compound | Enzyme | Brain Region | Inhibition (%) | Dosage | Source(s) |
| This compound | Total Cholinesterase | Striatum | ~50% | 52 mg/kg for 21 days | [1] |
| Monoamine Oxidase A (MAO-A) | Striatum & Hippocampus | >90% | 52 mg/kg for 21 days | [1] | |
| Monoamine Oxidase B (MAO-B) | Striatum & Hippocampus | >90% | 52 mg/kg for 21 days | [1] | |
| Rivastigmine | Acetylcholinesterase (AChE) | Cerebral Cortex | 40% | 0.6 mg/kg (i.p.) | [8] |
| Butyrylcholinesterase (BuChE) | Cerebral Cortex | 25% | 0.6 mg/kg (i.p.) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and Rivastigmine.
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining AChE and BuChE activity and their inhibition.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the enzyme's activity.[1]
-
Reagents and Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATC or BTC iodide solution (75 mM in deionized water)
-
Purified AChE or BuChE, or tissue homogenate
-
Test compound (this compound or Rivastigmine) solutions of varying concentrations
-
96-well microplate and microplate reader
-
-
Procedure (96-well plate format):
-
Add 20 µL of the enzyme solution to each well.
-
Add 10 µL of the test compound solution (or vehicle for control).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Add 170 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATC or BTC solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the activity of MAO-A and MAO-B. It is important to note that for this compound, which is a prodrug, in vitro assays should be performed on its active metabolite to accurately assess MAO inhibition.[7]
-
Principle: A common method is a fluorometric assay where a non-fluorescent substrate (e.g., kynuramine) is converted by MAO to a fluorescent product (e.g., 4-hydroxyquinoline). The increase in fluorescence is proportional to MAO activity. Alternatively, assays can detect the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).[1][7]
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., kynuramine (B1673886) or a luminogenic/fluorogenic substrate)
-
Test compound (e.g., active metabolite of this compound)
-
Positive control inhibitor (e.g., Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, 0.1 M, pH 7.4)
-
96-well black microplates and a fluorescence or luminescence plate reader
-
-
Procedure (Fluorometric assay using Amplex Red):
-
Add 20 µL of the enzyme solution to each well of a 96-well black plate.
-
Add 10 µL of the test compound solution (or vehicle for control).
-
Pre-incubate for 15 minutes at 37°C.
-
Add 70 µL of a reaction mixture containing the MAO substrate, HRP, and Amplex Red in the assay buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase.
-
Determine the percentage of inhibition and the IC50 value as described for the cholinesterase assay.[1]
-
Neuroprotection and Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the ability of a compound to protect cells from a toxic insult.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound or Rivastigmine)
-
Neurotoxic stressor (e.g., hydrogen peroxide, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol/HCl)
-
96-well plates and a microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂) to the wells (except for the untreated control).
-
Incubate for a further 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in 100 µL of the solubilization solution.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control (untreated, non-stressed cells).
-
Plot cell viability against the concentration of the test compound to assess the dose-dependent neuroprotective effect.[9]
-
Mandatory Visualization
Experimental and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for determining enzyme inhibition and the distinct neuroprotective signaling pathways of this compound and Rivastigmine.
Concluding Remarks
This compound and Rivastigmine, while both targeting the cholinergic system, represent two distinct therapeutic strategies. Rivastigmine is a potent, dual AChE and BuChE inhibitor with a pseudo-irreversible mechanism.[2] Its neuroprotective effects appear to be linked to the modulation of APP processing towards the non-amyloidogenic pathway and the enhancement of cellular stress responses.[10][11][12]
This compound, in contrast, is a multimodal agent that combines reversible cholinesterase inhibition with irreversible, brain-selective MAO inhibition.[2][5] A unique feature is the "ceiling effect" of its cholinesterase inhibition, which does not typically exceed 50-55% in vivo, potentially leading to a lower incidence of cholinergic side effects.[13] Its neuroprotective actions are extensive, involving the activation of pro-survival signaling cascades (PKC/MAPK), promotion of non-amyloidogenic APP processing, and regulation of the Bcl-2 family of apoptotic proteins.[3]
The choice between these compounds in a research or drug development context depends on the desired therapeutic outcome. Rivastigmine offers potent and sustained cholinergic enhancement, while this compound provides a broader spectrum of action, targeting cholinergic, monoaminergic, and intrinsic neuroprotective pathways simultaneously. This guide provides a foundational comparison to aid researchers in their exploration of these and other neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (S)-Ladostigil's Efficacy in Different Animal Models: A Comparative Guide
(S)-Ladostigil , a novel multimodal drug, has shown considerable promise in preclinical studies for the treatment of neurodegenerative diseases, particularly those with cognitive and affective symptoms. This guide provides a comprehensive comparison of this compound's efficacy across various animal models, juxtaposed with alternative therapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Executive Summary
This compound is a unique molecule designed to concurrently inhibit cholinesterase (ChE) and monoamine oxidase (MAO), offering a multi-target approach to treating complex neurological disorders. Preclinical evidence robustly supports its neuroprotective, cognitive-enhancing, and mood-regulating properties. This guide synthesizes quantitative data from key animal model studies, details the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in several well-established animal models that mimic aspects of Alzheimer's disease, depression, and anxiety. The following tables summarize the quantitative outcomes of these studies, offering a direct comparison with other relevant compounds.
Alzheimer's Disease Models
Table 1: Efficacy in Aged Rat Models of Cognitive Decline
| Drug | Dosage | Treatment Duration | Animal Model | Key Cognitive Outcome | % Improvement vs. Control | Reference |
| This compound | 1 mg/kg/day | 6 months | Aged Wistar Rats | Spatial Memory (Morris Water Maze) | Prevents age-related decline | [1] |
| This compound | 8.5 mg/kg/day | Chronic | Aged Rats | Recognition Memory (Novel Object Recognition) | Reversed existing deficits | |
| Rasagiline | 0.2 mg/kg | Long-term | Aged Mice | Spatial Learning & Memory | Significant improvement |
Table 2: Efficacy in Scopolamine-Induced Amnesia Models (Rat)
| Drug | Dosage | Animal Model | Key Cognitive Outcome | % Reversal of Deficit | Reference |
| This compound | 12-35 mg/kg (oral) | Scopolamine-treated rats | Spatial Memory | Antagonized impairment | |
| Rivastigmine | 0.5-2.5 mg/kg | Scopolamine-treated rats | Working & Reference Memory (Morris Water Maze) | Antagonized deficits |
Table 3: Efficacy in Intracerebroventricular Streptozotocin (ICV-STZ) Models (Rat)
| Drug | Dosage | Treatment Duration | Animal Model | Key Pathological/Cognitive Outcome | Effect vs. STZ Control | Reference |
| This compound | 1 mg/kg/day | 1 week before & after STZ | ICV-STZ Rats | Memory Deficits, Gliosis, Oxidative Stress | Prevented deficits and pathology | |
| Donepezil | 1 & 3 mg/kg | Chronic | ICV-STZ Rats | Learning & Memory (Passive Avoidance, EPM) | Improved performance |
Depression and Anxiety Models
Table 4: Efficacy in Animal Models of Depression and Anxiety (Data Pending Further Research)
| Drug | Dosage | Animal Model | Behavioral Test | Key Outcome Measure | % Change vs. Control | Reference |
| This compound | - | - | Forced Swim Test | Immobility Time | - | |
| This compound | - | - | Elevated Plus Maze | Time in Open Arms | - |
Note: Specific quantitative data for this compound in the forced swim test and elevated plus maze are not yet available in the public domain and represent an area for future investigation.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying this compound's therapeutic effects, its impact on key intracellular signaling pathways has been investigated. Furthermore, standardized experimental workflows are crucial for the reproducibility of these findings.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several critical signaling cascades, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Bcl-2 family pathways.
Caption: Neuroprotective signaling pathways activated by this compound.
Experimental Workflow: Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used paradigm to assess the efficacy of cholinomimetic drugs.
Caption: Workflow for the scopolamine-induced amnesia model.
Detailed Experimental Protocols
Aged Rat Model of Cognitive Decline
-
Animals: Aged (e.g., 16-22 months old) Wistar or Sprague-Dawley rats.
-
Drug Administration: this compound is typically administered orally, mixed in drinking water or via gavage, for a chronic period (e.g., 6 months).
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (approx. 1.5-2m diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform using distal visual cues. Escape latency and path length to the platform are recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Scopolamine-Induced Amnesia Model
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Drug Administration:
-
Test compound (this compound, rivastigmine, etc.) or vehicle is administered at a specified time before the behavioral test (e.g., 30-60 minutes).
-
Scopolamine hydrobromide (e.g., 0.5-1 mg/kg) is administered intraperitoneally (i.p.) approximately 30 minutes before the test to induce a transient cholinergic deficit and memory impairment.
-
-
Behavioral Assessment (Passive Avoidance Test):
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber can deliver a mild foot shock.
-
Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, a brief, mild foot shock is delivered.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Intracerebroventricular (ICV) Streptozotocin (STZ) Model
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Bilateral injections of STZ (e.g., 3 mg/kg in two separate injections) or vehicle (citrate buffer) are administered directly into the lateral ventricles of the brain.
-
-
Post-Surgical Recovery: Animals are allowed to recover for a period (e.g., 2-3 weeks) during which the STZ induces neuroinflammation, oxidative stress, and insulin (B600854) resistance in the brain, leading to cognitive deficits.
-
Drug Administration: this compound or other test compounds are administered daily, typically starting before or after the STZ injections.
-
Behavioral Assessment (Novel Object Recognition Test):
-
Habituation Phase: Rats are allowed to explore an open field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic candidate with a multifaceted mechanism of action. Its efficacy in mitigating cognitive decline in various animal models of Alzheimer's-like pathology is well-documented. While its potential as an antidepressant and anxiolytic is supported by its MAO inhibitory activity, further quantitative studies in relevant animal models are warranted to fully characterize these effects. The detailed protocols and mechanistic insights provided in this guide aim to support the ongoing research and development of this compound and other multi-target drugs for neurodegenerative disorders.
References
A Comparative Analysis of (S)-Ladostigil and its R-enantiomer in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the enantiomers of Ladostigil (B1674322): (R)-Ladostigil (also known as TV3326) and (S)-Ladostigil (TV3279). Ladostigil was developed as a multimodal drug for neurodegenerative diseases, combining the pharmacophores of the cholinesterase inhibitor rivastigmine (B141) and the monoamine oxidase (MAO) inhibitor rasagiline.[1][2] This document summarizes key experimental data, details the methodologies used in pivotal studies, and presents visualizations of their distinct mechanisms of action and relevant experimental workflows.
Core Pharmacological Activities: A Tale of Two Enantiomers
The primary distinction between (R)-Ladostigil and this compound lies in their enzymatic inhibition profiles. While both enantiomers exhibit inhibitory activity against cholinesterases, only the R-enantiomer significantly inhibits monoamine oxidases.
Quantitative Data Summary
The following tables summarize the available quantitative data on the enzymatic inhibition and neuroprotective effects of this compound and (R)-Ladostigil.
Table 1: In Vivo Enzymatic Inhibition in Rats (Chronic Administration)
| Compound | Target Enzyme | Brain Region | % Inhibition | Dosage |
| (R)-Ladostigil (TV3326) | MAO-A & MAO-B | Hippocampus & Striatum | >90% | 52 mg/kg for 21 days |
| Cholinesterase (ChE) | Striatum | ~50% | 52 mg/kg for 21 days | |
| This compound (TV3279) | MAO-A & MAO-B | Hippocampus & Striatum | No effect | 26 mg/kg for 21 days |
| Cholinesterase (ChE) | Striatum | ~50% | 26 mg/kg for 21 days |
Data sourced from Gershon et al., 2005.[3]
Table 2: In Vitro Enzymatic Inhibition of (R)-Ladostigil
| Target Enzyme | IC50 Value (µM) | Notes |
| Acetylcholinesterase (AChE) | 31.8 | Dual inhibitor with MAO-B.[4] |
| Butyrylcholinesterase (BuChE) | Not explicitly quantified, but reported to be a dual AChE/BuChE inhibitor. | The inhibitory effect is reportedly 100 times more potent against AChE than BuChE.[1] |
| Monoamine Oxidase B (MAO-B) | 37.1 | Irreversible inhibitor.[4] |
Note: In vitro MAO inhibitory activity of (R)-Ladostigil is weak; the potent in vivo effects are attributed to its metabolites.
Contrasting Mechanisms of Action
The differential effects of the Ladostigil enantiomers on their primary enzyme targets are central to their distinct pharmacological profiles.
Shared Neuroprotective Pathways
Despite their differences in MAO inhibition, both (R)- and this compound have demonstrated neuroprotective properties.[5] These effects are believed to be independent of MAO inhibition and are associated with the regulation of amyloid precursor protein (APP) processing.[5][6] Both enantiomers have been shown to stimulate the release of the non-amyloidogenic soluble APPα (sAPPα) through the activation of protein kinase C (PKC) and the mitogen-activated protein (MAP) kinase signaling pathways.[2][6]
Experimental Protocols
The following are detailed methodologies for the key in vitro enzyme inhibition assays used to characterize the activity of the Ladostigil enantiomers.
Cholinesterase (ChE) Activity Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining AChE and BuChE activity.
-
Principle: Cholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
Enzyme source (e.g., purified enzyme or tissue homogenate)
-
Test compounds ((R)- and this compound) at various concentrations
-
-
Procedure (96-well plate format):
-
Add the enzyme solution to each well.
-
Add the test compound solution (or vehicle for control).
-
Pre-incubate the enzyme and inhibitor (e.g., for 15 minutes at 37°C).
-
Add the DTNB solution.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition for each concentration of the test compound is determined relative to the control. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Activity Assay (Fluorometric Method)
This assay measures the activity of MAO-A and MAO-B.
-
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction with a probe like Amplex Red to generate a fluorescent product, resorufin.
-
Reagents:
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Enzyme source (e.g., mitochondrial fractions from brain tissue)
-
Test compounds ((R)- and this compound) at various concentrations
-
-
Procedure (96-well black plate format):
-
Add the enzyme solution to each well.
-
Add the test compound solution (or vehicle for control).
-
Pre-incubate the enzyme and inhibitor (e.g., for 15 minutes at 37°C).
-
Add a reaction mixture containing the MAO substrate, HRP, and Amplex Red to initiate the reaction.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
-
Data Analysis: The rate of fluorescence increase is calculated. The percentage of inhibition and IC50 values are determined in the same manner as for the cholinesterase assay.
Behavioral Effects in Preclinical Models
In vivo studies in rats have revealed distinct behavioral outcomes for the two enantiomers. Chronic administration of (R)-Ladostigil resulted in preserved spontaneous motor behavior.[3] In contrast, both acute and chronic treatment with this compound led to a reduction in spontaneous motor activity.[3] The aminergic potentiation by (R)-Ladostigil, due to its MAO inhibitory effects, may counteract the cholinergic inhibitory effect on motor behavior that is observed with the (S)-enantiomer alone.[3]
Conclusion
The enantiomers of Ladostigil exhibit markedly different pharmacological profiles. (R)-Ladostigil is a multimodal agent that inhibits both cholinesterases and monoamine oxidases, in addition to its neuroprotective activities. This compound, on the other hand, primarily acts as a cholinesterase inhibitor with neuroprotective properties, but lacks the MAO-inhibiting component. This fundamental difference in their mechanism of action leads to distinct in vivo effects and should be a critical consideration in the design and interpretation of neuropharmacological research and drug development efforts. Both enantiomers, however, share a common neuroprotective pathway involving the non-amyloidogenic processing of APP, suggesting that the core aminoindan structure may contribute to effects independent of enzyme inhibition.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TV 3326 for Alzheimer's dementia: a novel multimodal ChE and MAO inhibitors to mitigate Alzheimer's-like neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (S)-Ladostigil and Selegiline in Neuroprotection
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective drug development, both (S)-Ladostigil and Selegiline (B1681611) have emerged as significant molecules of interest. While both compounds exhibit neuroprotective properties, their mechanisms of action, target specificities, and overall pharmacological profiles present distinct differences. This guide provides a detailed, data-driven head-to-head comparison of this compound and Selegiline, offering a comprehensive resource for researchers and professionals in neuropharmacology and drug development.
Core Pharmacological Activities: A Tale of Two Inhibitors
This compound is a multimodal drug, uniquely designed to address both cholinergic and monoaminergic deficits observed in neurodegenerative disorders. It combines the pharmacophores of a cholinesterase (ChE) inhibitor and a monoamine oxidase (MAO) inhibitor within a single molecule.[1] In contrast, Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) at lower therapeutic doses, with its selectivity decreasing at higher concentrations to also include MAO-A inhibition.[2]
Quantitative Data: A Comparative Overview
The following tables summarize the key quantitative data for this compound and Selegiline, focusing on their enzymatic inhibition, neuroprotective effects, and anti-inflammatory properties.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 31.8 µM | [3] |
| Butyrylcholinesterase (BuChE) | ~100-fold less potent than for AChE | [1] | |
| Monoamine Oxidase A (MAO-A) | Brain selective inhibition in vivo | [2] | |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | [3] | |
| Selegiline | Monoamine Oxidase A (MAO-A) | 23 µM | MedchemExpress |
| Monoamine Oxidase B (MAO-B) | 51 nM | MedchemExpress |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Enzyme and Neurotransmitter Modulation
| Compound | Effect | Species/Model | Dosage | Key Findings | Source |
| This compound | Brain MAO-A and MAO-B Inhibition | Rat | 17 mg/kg (p.o.) | >60% inhibition of both MAO-A and MAO-B. | |
| Selegiline | Platelet MAO-B Inhibition | Human | 10 mg/day (oral) | 86% inhibition within 2-4 hours. |
Table 3: Neuroprotective and Anti-inflammatory Effects
| Compound | Experimental Model | Key Parameters Measured | Results | Source |
| This compound | LPS-stimulated mouse microglial cells | Nitric Oxide (NO) release | Up to 35-40% inhibition (1 nM - 1 µM). | [4] |
| TNF-α mRNA and protein | 25-35% reduction (10 nM). | [4] | ||
| IL-1β and iNOS mRNA | 20-35% reduction (10 nM). | [4] | ||
| Selegiline | Methamphetamine-induced neurotoxicity in rats | Malondialdehyde (MDA) levels (hippocampus) | Significant reversal of methamphetamine-induced increase. | Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways |
| TNF-α and IL-1β levels (hippocampus) | Significant reversal of methamphetamine-induced increase. | Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways |
Mechanisms of Action and Signaling Pathways
This compound and Selegiline exert their neuroprotective effects through distinct and overlapping signaling pathways.
This compound 's neuroprotective actions are multifaceted. Beyond enzyme inhibition, it modulates key intracellular signaling cascades. It has been shown to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for promoting cell survival and synaptic plasticity.[5] Furthermore, this compound regulates the expression of the Bcl-2 family of proteins, favoring an anti-apoptotic state.[3] A significant aspect of its mechanism is its influence on Amyloid Precursor Protein (APP) processing, promoting the non-amyloidogenic α-secretase pathway and thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides.[5]
Selegiline also demonstrates neuroprotective properties that extend beyond its MAO-B inhibitory function. Its mechanism involves the activation of the Tropomyosin receptor kinase B (TrkB)/Phosphoinositide 3-kinase (PI3K)/cAMP response element-binding protein (CREB) signaling pathway.[6] This cascade is known to promote neuronal survival and synaptic plasticity. Additionally, Selegiline influences the Akt/Glycogen synthase kinase 3 beta (GSK3β) pathway, another critical regulator of cell fate. [Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways]
Experimental Protocols
This section provides a summary of the methodologies for key experiments cited in the comparison of this compound and Selegiline.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target enzymes.
-
Protocol Summary (Ellman's Method for Cholinesterase Inhibition):
-
Prepare solutions of the test compound, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), the substrate acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BTCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Pre-incubate the enzyme with various concentrations of the test compound in a 96-well plate.
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
-
Protocol Summary (Amplex® Red Assay for Monoamine Oxidase Inhibition):
-
Prepare solutions of the test compound, MAO-A or MAO-B enzyme, the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and Amplex® Red reagent in a suitable assay buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound in a 96-well plate.
-
Initiate the reaction by adding the substrate, HRP, and Amplex® Red. The MAO-catalyzed oxidation of the substrate produces H₂O₂, which reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
-
In Vitro Neuroprotection Assay
-
Objective: To assess the ability of the compounds to protect neuronal cells from a toxic insult.
-
Protocol Summary (MTT Assay):
-
Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce cytotoxicity by adding a neurotoxin (e.g., H₂O₂, MPP⁺).
-
After the incubation period with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Experimental Workflow Visualization
Conclusion
This compound and Selegiline represent two distinct yet valuable approaches to neuroprotection. This compound's multimodal action, targeting both the cholinergic and monoaminergic systems while also modulating key neuroprotective pathways, offers a broad-spectrum approach potentially beneficial for complex neurodegenerative diseases with diverse pathologies. Selegiline, as a potent and selective MAO-B inhibitor, provides a more targeted approach to enhancing dopaminergic neurotransmission, supplemented by its own neuroprotective signaling activities.
The choice between these molecules in a research or drug development context will depend on the specific therapeutic goals and the pathological hallmarks of the targeted neurodegenerative condition. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for informed decision-making and the design of future investigations into these promising neuroprotective agents.
References
- 1. Acetylcholinesterase and monoamine oxidase-B inhibitory activities by ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Dual-Target Occupancy of (S)-Ladostigil in the Brain: A Comparative Guide
(S)-Ladostigil is a novel neuroprotective agent designed with a unique dual-action mechanism, targeting both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. This multimodal approach holds promise for the treatment of complex neurodegenerative disorders like Alzheimer's disease by simultaneously addressing cholinergic deficits and monoaminergic imbalances. This guide provides a comprehensive comparison of this compound's performance with alternative therapies, supported by experimental data to validate its dual-target occupancy in the brain.
Quantitative Analysis of Inhibitory Activity
The efficacy of this compound in engaging its dual targets, acetylcholinesterase (AChE) and monoamine oxidase A and B (MAO-A/B), has been quantified in numerous studies. Below is a summary of its inhibitory activity compared to other well-established drugs.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Acetylcholinesterase (AChE) | 31.8 µM[1] | Exhibits pseudo-reversible inhibition with a "ceiling effect" not exceeding 50-55% inhibition.[2] |
| Butyrylcholinesterase (BuChE) | Inhibition is 100 times less potent than for AChE.[3] | ||
| Monoamine Oxidase A (MAO-A) | In vivo inhibition of ~66% with chronic administration (26 mg/kg for 2 weeks in rats).[4] | Weak inhibitor in vitro; in vivo activity is attributed to its metabolite.[5] | |
| Monoamine Oxidase B (MAO-B) | 37.1 µM[1] | In vivo inhibition of ~71% with chronic administration (26 mg/kg for 2 weeks in rats).[4] | |
| Donepezil (B133215) | Acetylcholinesterase (AChE) | 6.7 nM[6] | Highly selective for AChE over BuChE.[6] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM[6] | Potent pseudo-irreversible inhibitor of both AChE and BuChE.[6] |
| Butyrylcholinesterase (BuChE) | - | Potent inhibitor. | |
| Selegiline | Monoamine Oxidase B (MAO-B) | - | Selective, irreversible inhibitor at lower doses.[5] |
| Rasagiline (B1678815) | Monoamine Oxidase B (MAO-B) | 4.43 ± 0.92 nM[7] | Irreversible inhibitor with a favorable metabolite profile.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds like this compound.
-
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0), DTNB solution, ATC substrate solution, and solutions of this compound and comparator drugs at various concentrations.
-
Enzyme Source: Use either purified AChE/BuChE or brain tissue homogenates.
-
Assay: In a 96-well plate, add the enzyme solution, followed by the inhibitor solution (or vehicle for control). Pre-incubate for a defined period (e.g., 15 minutes) at 37°C. Initiate the reaction by adding the DTNB and ATC solutions.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Monoamine Oxidase (MAO) Activity Assay
This assay measures the activity of MAO-A and MAO-B and the inhibitory effects of compounds like this compound.
-
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). This can be measured using a fluorometric method where H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to produce a fluorescent product.
-
Procedure (Fluorometric):
-
Reagent Preparation: Prepare assay buffer, specific substrates (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B), horseradish peroxidase, Amplex Red reagent, and inhibitor solutions.
-
Enzyme Source: Use mitochondrial fractions from brain tissue.
-
Assay: In a 96-well black plate, add the enzyme solution and the inhibitor solution. Pre-incubate at 37°C. Add a reaction mixture containing the MAO substrate, HRP, and Amplex Red.
-
Measurement: Measure the increase in fluorescence over time (excitation ~530-560 nm, emission ~590 nm).
-
Calculation: Calculate the rate of reaction and determine the percentage of inhibition and IC50 values as described for the cholinesterase assay.[7][8]
-
In Vivo Target Occupancy Validation via Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of target enzyme occupancy in the living brain.
-
Principle: A radiolabeled tracer that binds specifically to the target enzyme is administered. The amount of tracer binding is measured before and after administration of the drug being studied. A reduction in tracer binding indicates that the drug is occupying the target enzyme.
-
Procedure for AChE Occupancy:
-
Radiotracer: Utilize a tracer such as [¹¹C]PMP (N-[¹¹C]methylpiperdin-4-yl propionate), which is a substrate for AChE.[9][10]
-
Imaging Protocol: A baseline PET scan is performed to measure initial AChE activity. Following administration of this compound or a comparator drug, a second PET scan is conducted.
-
Data Analysis: The reduction in the tracer's hydrolysis rate constant (k3) between the baseline and post-drug scans is used to calculate the percentage of AChE occupancy.[11]
-
-
Procedure for MAO-B Occupancy:
-
Radiotracer: Employ a tracer like [¹¹C]SL25.1188, which binds reversibly to MAO-B.
-
Imaging Protocol: Similar to the AChE protocol, baseline and post-drug PET scans are acquired.
-
Data Analysis: The displacement of the radiotracer by the unlabeled drug is quantified to determine the percentage of MAO-B occupancy.
-
Comparative Neuroprotective Effects
Beyond direct enzyme inhibition, the neuroprotective properties of this compound, largely attributed to its propargylamine (B41283) moiety shared with Rasagiline, are a critical aspect of its therapeutic potential.[12][13] Preclinical studies have shown that this compound and Rasagiline can protect neurons from various insults through mechanisms that include the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and the regulation of amyloid precursor protein (APP) processing.[13] In contrast, the neuroprotective effects of cholinesterase inhibitors like Donepezil are primarily linked to the enhancement of cholinergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Multi target neuroprotective and neurorestorative anti-Parkinson and anti-Alzheimer drugs ladostigil and m30 derived from rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Ladostigil and Rasagiline: Dual-Target Versus Selective Inhibition in Neuroprotection
For Immediate Release
A deep dive into the pharmacological profiles of (S)-Ladostigil and Rasagiline (B1678815) reveals distinct therapeutic strategies for neurodegenerative diseases. This comparative guide offers researchers, scientists, and drug development professionals an objective analysis of their mechanisms of action, supported by preclinical and clinical data.
This compound, a multimodal drug candidate, and Rasagiline, a well-established treatment for Parkinson's disease, both originate from the propargylamine (B41283) chemical family and exhibit neuroprotective properties. However, their divergent enzymatic targets and clinical applications warrant a detailed comparative study. This guide synthesizes available data to illuminate their respective strengths and therapeutic potential.
Core Pharmacological Activities: A Tale of Two Inhibitors
Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2] This selectivity allows for the enhancement of dopaminergic neurotransmission, which is crucial in the management of Parkinson's disease, without the risk of the "cheese effect" associated with non-selective MAO inhibitors at therapeutic doses.[2]
This compound, in contrast, was designed as a dual-action molecule, inhibiting both cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B) in the brain.[3][4] This broader spectrum of activity was intended to address the complex pathophysiology of diseases like Alzheimer's, which involves both cholinergic and monoaminergic deficits.[3][4]
Table 1: Comparative In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | 31.8 µM[5] |
| Monoamine Oxidase-B (MAO-B) | 37.1 µM[5] | |
| Rasagiline | Monoamine Oxidase-A (MAO-A) | 0.412 µM (rat brain)[6] |
| Monoamine Oxidase-B (MAO-B) | 0.004 µM (rat brain)[6] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Comparative In Vivo Enzyme Inhibition in Rodent Brain
| Compound | Dose | % Inhibition of Brain MAO-A | % Inhibition of Brain MAO-B | % Inhibition of Brain Cholinesterase |
| This compound | 8.5 mg/kg/day | 55-59%[7] | 55-59%[7] | ~30%[7] |
| 26 mg/kg/day (chronic) | >65%[1] | >65%[1] | Not Specified | |
| Rasagiline | Therapeutic Doses | Minimal[2] | ≥95%[2] | Not Applicable |
Neuroprotective Mechanisms: Shared Pathways and Unique Attributes
Both this compound and Rasagiline have demonstrated neuroprotective effects that extend beyond their primary enzyme inhibitory functions. These effects are largely attributed to their common propargylamine moiety.
A key shared mechanism is the modulation of amyloid precursor protein (APP) processing. Both compounds have been shown to promote the non-amyloidogenic pathway, leading to an increased release of the neuroprotective soluble APP alpha (sAPPα).[8][9] This action is mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[10]
Furthermore, both drugs exhibit anti-apoptotic properties by modulating the Bcl-2 family of proteins, which are crucial regulators of cell death.[10][11]
Below is a depiction of the signaling pathway involved in the neuroprotective effects of both this compound and Rasagiline.
Preclinical Efficacy in Neurodegeneration Models
The neuroprotective capabilities of both compounds have been evaluated in various preclinical models. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, which induces dopaminergic neurodegeneration, both drugs have shown significant protective effects.
Table 3: Neuroprotection in the MPTP Mouse Model
| Compound | Key Finding |
| This compound | Chronic administration (26 mg/kg for 14 days) completely prevented the MPTP-induced depletion of striatal dopamine.[1] |
| Rasagiline | Markedly attenuated the neurotoxic effects of MPTP on behavioral, histological, and biochemical levels.[12] |
Clinical Trial Data: A Comparative Overview
The clinical development of this compound and Rasagiline has focused on different patient populations, reflecting their distinct pharmacological profiles.
This compound was investigated in a Phase II clinical trial for patients with Mild Cognitive Impairment (MCI). While the primary endpoint of delaying progression to dementia was not met, there were encouraging findings related to a reduction in brain atrophy.[13]
Rasagiline has undergone extensive clinical evaluation in patients with Parkinson's disease. The TEMPO and PRESTO studies are pivotal trials that have demonstrated its efficacy as both monotherapy in early Parkinson's and as an adjunct therapy in more advanced stages.[14][15]
Table 4: Key Clinical Trial Outcomes
| Compound | Study | Patient Population | Key Outcome |
| This compound | NCT01429623 (Phase II)[13] | Mild Cognitive Impairment | - Did not significantly delay progression to dementia (p=0.162).- Reduced whole-brain volume loss compared to placebo (p=0.025). |
| Rasagiline | TEMPO (Phase III)[14] | Early Parkinson's Disease | - Significant improvement in total Unified Parkinson's Disease Rating Scale (UPDRS) score compared to placebo (-4.20 units for 1 mg/day). |
| PRESTO (Phase III)[15] | Levodopa-treated Parkinson's with motor fluctuations | - Significant reduction in daily "off" time compared to placebo (-0.94 hours for 1 mg/day). |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A common method to determine the IC50 values for enzyme inhibition involves incubating the purified enzyme (e.g., human recombinant MAO-B or AChE) with varying concentrations of the inhibitor. The enzymatic activity is then measured using a substrate that produces a detectable signal (e.g., colorimetric or fluorometric). The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MPTP-Induced Neurodegeneration Model in Mice
This in vivo model is widely used to study Parkinson's disease-like neurodegeneration. Mice are systemically administered with the neurotoxin MPTP, which selectively damages dopaminergic neurons in the substantia nigra. The test compound (this compound or Rasagiline) is administered before, during, or after MPTP treatment. The neuroprotective effect is assessed by measuring the levels of dopamine and its metabolites in the striatum, and by counting the number of surviving dopaminergic neurons in the substantia nigra using immunohistochemistry for tyrosine hydroxylase (a key enzyme in dopamine synthesis).
Conclusion
This compound and Rasagiline represent two distinct yet related approaches to neuroprotection. Rasagiline's high selectivity for MAO-B has established it as a cornerstone in the symptomatic treatment of Parkinson's disease, with evidence suggesting potential disease-modifying effects. This compound's multi-target approach, while not yet clinically proven for its primary indication, demonstrates a broader spectrum of enzymatic inhibition and has shown a potential to impact brain atrophy, a key marker of neurodegeneration.
For researchers and drug developers, the comparative study of these two molecules offers valuable insights into the relative merits of selective versus multi-target inhibition in the context of complex neurodegenerative disorders. Future head-to-head preclinical and, if warranted, clinical studies would be invaluable in further elucidating their comparative efficacy and guiding the development of next-generation neuroprotective agents.
References
- 1. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 13. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized placebo-controlled trial of rasagiline in levodopa-treated patients with Parkinson disease and motor fluctuations: the PRESTO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Neuroprotection: A Comparative Analysis of (S)-Ladostigil's Preclinical Findings
A comprehensive examination of the experimental data supporting the neuroprotective properties of (S)-Ladostigil reveals a multi-faceted mechanism of action. While independent replication of these findings by unaffiliated research groups remains to be extensively published, the existing preclinical data provides a strong foundation for its potential as a therapeutic agent for neurodegenerative diseases. This guide objectively compares this compound's performance with its parent compounds and isomers, presenting the supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound, a multimodal drug candidate, was developed for neurodegenerative conditions like Alzheimer's disease by combining the pharmacophores of rivastigmine (B141) (a cholinesterase inhibitor) and rasagiline (B1678815) (a monoamine oxidase-B inhibitor).[1][2][3] Its therapeutic potential stems from its dual inhibitory action on cholinesterase (ChE) and brain-selective monoamine oxidase (MAO), in addition to a suite of neuroprotective effects.[4][5] Preclinical studies have consistently demonstrated its capabilities in mitigating neuronal damage through anti-apoptotic, antioxidant, and anti-inflammatory pathways.[4][6]
Comparative Neuroprotective Profile
This compound's neuroprotective effects are attributed to several key mechanisms. A comparative analysis with related compounds highlights the unique contributions of its structural components.
| Feature | This compound | Rasagiline | Rivastigmine | TV3279 ((R)-isomer) |
| Primary Targets | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-A, MAO-B[3][7] | MAO-B[1] | AChE, BuChE[3] | Cholinesterase (ChE)[1] |
| Neuroprotective Mechanism | Multi-target: Anti-apoptotic, antioxidant, anti-inflammatory, modulation of signaling pathways[4][5][6] | Anti-apoptotic, mitochondrial stabilization[6] | Cholinergic enhancement | Neuroprotective, regulates APP processing[1] |
| MAO Inhibition Dependent Neuroprotection | No, neuroprotective effects are independent of MAO inhibition[1][6] | Yes, via its propargyl moiety[6] | No | No[1] |
| Key Signaling Pathways | Activation of PKC/MAPK pathways, regulation of Bcl-2 family proteins[6][7] | Activation of PKC/MAPK pathways, regulation of Bcl-2 family proteins[6] | Primarily enhances cholinergic signaling | Regulates APP processing[1] |
Quantitative Insights from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models.
| Assay | Model | Key Findings |
| Cell Viability | SH-SY5Y cells exposed to H₂O₂ | This compound (1 µM) increased cell viability.[2] |
| Apoptosis Inhibition | SK-N-SH neuroblastoma cells | Dose-dependent decrease in cell death via inhibition of caspase-3 activation (IC₅₀ = 1.05 µM).[1] |
| Reactive Oxygen Species (ROS) Reduction | SH-SY5Y cells exposed to H₂O₂ | This compound (1 µM) decreased intracellular ROS production.[2] |
| Antioxidant Enzyme Upregulation | Aged rat hippocampus (chronic treatment, 1 mg/kg/day for 30 days) | Marked upregulation of mRNA expression for antioxidant enzymes like GSHPX-P, GST, and G6PD.[2] |
| Cognitive Improvement | Scopolamine-induced amnesia in rats | Oral administration (12-35 mg/kg) antagonized spatial memory impairments.[3] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and culture until they reach the desired confluence.
-
Treatment: Expose the cells to a neurotoxin (e.g., H₂O₂) with and without varying concentrations of this compound for a predetermined duration.
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot for Signaling Proteins
-
Cell Treatment and Lysis: Treat cultured neuronal cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., Akt, GSK-3β, ERK). Follow this with incubation with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Signaling Pathways and Experimental Workflow
The neuroprotective actions of this compound are mediated through complex signaling cascades. The following diagrams illustrate these pathways and a general workflow for their investigation.
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of this compound in vitro.
Caption: Pro-survival signaling pathways activated by this compound, leading to neuroprotection.[4][6]
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (S)-Ladostigil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (S)-Ladostigil, a potent dual inhibitor of cholinesterase and monoamine oxidase (MAO), requires meticulous handling and disposal due to its pharmacological activity.[1][2] This guide provides a procedural framework for the proper disposal of this compound, based on established best practices for research-grade pharmaceuticals.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to adhere to the specific disposal guidelines established by your institution's Environmental Health and Safety (EHS) department. [1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. Improper disposal, such as discarding it in the regular trash or flushing it down the drain, is unacceptable and can have significant adverse environmental effects.[1]
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
Properly label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound." Include the chemical name, concentration (if in solution), and the date of accumulation.[1]
-
-
Collection of Waste:
-
Solid Waste: Collect any unused or expired this compound powder in its original container if possible, or transfer it to the designated hazardous waste container.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and contaminated labware, must be collected in the same designated hazardous waste container.[1]
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a compatible, sealed container clearly labeled as hazardous waste.[1]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[1]
-
Ensure the storage area is away from incompatible materials. While specific incompatibilities for this compound are not detailed in the available literature, a general precaution is to avoid strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1]
-
Provide the disposal contractor with all available information about the compound, including its chemical name, any known hazards, and a copy of the supplier's SDS.
-
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₂ | PubChem[3] |
| Molecular Weight | 272.34 g/mol | PubChem[3] |
| IUPAC Name | [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | PubChem[3] |
| CAS Number | 209394-27-4 | PubChem[3] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not publicly available. The recommended and safest approach is to rely on professional hazardous waste disposal services that utilize high-temperature incineration or other validated methods for the destruction of potent pharmaceutical compounds.
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
